Product packaging for Umbellulone(Cat. No.:CAS No. 24545-81-1)

Umbellulone

Cat. No.: B1197196
CAS No.: 24545-81-1
M. Wt: 150.22 g/mol
InChI Key: LTTVJAQLCIHAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Umbellulone has been reported in Mentha spicata, Mentha longifolia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1197196 Umbellulone CAS No. 24545-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTVJAQLCIHAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2(C1C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871998
Record name Umbellulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24545-81-1
Record name Umbellulone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24545-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umbellulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbellulone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Umbellulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBELLULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5YT6KCX2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Umbellulone: A Technical Guide to its Natural Source, Botanical Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a monoterpene ketone recognized for its potent aroma and significant physiological effects, most notably its ability to induce headaches. This property has led to its source, Umbellularia californica, being colloquially known as the "headache tree".[1][2] This technical guide provides an in-depth overview of the natural sources, botanical origin, quantitative distribution, and the molecular mechanism of action of this compound, tailored for professionals in research and drug development.

Botanical Origin and Natural Source

The primary and exclusive natural source of this compound is the evergreen tree Umbellularia californica , a member of the laurel family (Lauraceae).[3][4] This species is native to the coastal forests and Sierra foothills of California and southwestern Oregon.[4][5] It is a monotypic genus, meaning it is the only species within the genus Umbellularia.[4]

Common names for this tree include California bay laurel, Oregon myrtle, pepperwood, and spice-tree.[5][6] While its leaves are aromatic and have been used in cooking, it is crucial to distinguish them from the culinary bay leaf derived from Laurus nobilis, as Laurus nobilis does not contain the toxic this compound.[2][4] The pungent, camphor-like scent of the crushed leaves of Umbellularia californica is primarily due to the high concentration of this compound.[4][5]

Quantitative Analysis of this compound in Umbellularia californica

This compound is a major constituent of the essential oil of Umbellularia californica, with its concentration varying significantly across different parts of the plant. The leaves are the most abundant source of this monoterpene. The data presented below is a summary from various studies employing gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) for analysis.

Plant PartSample TypeThis compound Concentration (% of Essential Oil)Reference
LeavesEssential Oil41.0%[7]
LeavesEssential Oil39%[8]
LeavesEssential Oil37%[9]
LeavesEssential Oil40-60%[2]
BarkEssential Oil2.2%[7]
StemVolatile Oil0.56-1.13% (yield)[8]
LeavesVolatile Oilup to 4.69% (yield)[8]

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

Steam distillation is the standard method for extracting the volatile compounds, including this compound, from the plant material of Umbellularia californica.

Methodology:

  • Plant Material Preparation: Freshly harvested leaves of Umbellularia californica are coarsely chopped to increase the surface area for efficient steam penetration.

  • Apparatus Setup: A steam distillation apparatus is assembled, consisting of a boiling flask to generate steam, a biomass flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel). All glass connections should be securely sealed.

  • Distillation Process:

    • The boiling flask is filled with distilled water and heated to produce steam.

    • The steam is passed through the biomass flask, causing the volatile essential oils in the leaves to vaporize.

    • The mixture of steam and essential oil vapor travels to the condenser.

    • Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.

  • Collection and Separation:

    • The condensate, a mixture of water (hydrosol) and essential oil, is collected in the separatory funnel.

    • Due to their immiscibility and different densities, the essential oil will form a separate layer from the hydrosol.

    • The layers are allowed to fully separate before the lower aqueous layer is drained off, leaving the purified essential oil.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.

    • Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to elute compounds with different boiling points.

    • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound. This compound is identified by comparing its mass spectrum and retention time to that of a known standard or by matching it with a spectral library (e.g., NIST).

    • Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of this compound and dividing it by the total peak area of all identified compounds.

Signaling Pathway and Mechanism of Action

The headache-inducing property of this compound is attributed to its action as a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][10] TRPA1 is an ion channel primarily expressed on nociceptive (pain-sensing) neurons, including those of the trigeminal nerve that innervate the meninges (the membranes surrounding the brain).

Activation of TRPA1 by this compound leads to an influx of calcium ions into the neuron, causing depolarization and the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[3][11] CGRP is a potent vasodilator and is heavily implicated in the pathophysiology of migraines.[10] The release of CGRP in the meninges causes vasodilation of the cerebral blood vessels, leading to the sensation of pain associated with headaches.[2]

Umbellulone_TRPA1_Pathway This compound This compound TRPA1 TRPA1 Channel (on Trigeminal Neuron) This compound->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx opens Depolarization Neuronal Depolarization Ca_influx->Depolarization CGRP_release CGRP Release Depolarization->CGRP_release triggers Vasodilation Meningeal Vasodilation CGRP_release->Vasodilation causes Headache Headache Vasodilation->Headache leads to Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_outcome Outcome Rat_model Rat Model Antibody PACAP Monoclonal Antibody (ALD1910) Rat_model->Antibody Vehicle Vehicle Control Rat_model->Vehicle Umbellulone_admin This compound Administration (induces headache-like symptoms) Antibody->Umbellulone_admin Vehicle->Umbellulone_admin No_effect No Significant Effect Vasodilation_measure Measure Neurogenic Vasodilation (e.g., facial temperature) Umbellulone_admin->Vasodilation_measure Lacrimation_measure Measure Parasympathetic Lacrimation Umbellulone_admin->Lacrimation_measure Inhibition Dose-dependent Inhibition of Symptoms Vasodilation_measure->Inhibition Vasodilation_measure->No_effect Lacrimation_measure->Inhibition Lacrimation_measure->No_effect

References

An In-depth Technical Guide to the Chemical Structure and Properties of Umbellulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a bicyclic monoterpene ketone and a primary constituent of the essential oil from the leaves of the California bay laurel tree (Umbellularia californica), also known as the "headache tree".[1] Its unique chemical structure and potent biological activity, particularly its interaction with the transient receptor potential ankyrin 1 (TRPA1) channel, have made it a subject of significant interest in neurobiology and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound possesses a distinctive bicyclo[3.1.0]hexane core with a ketone functional group and isopropyl and methyl substituents.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one
Molecular Formula C₁₀H₁₄O
CAS Number 546-78-1 ((1R,5S)-isomer)
Synonyms (-)-Umbellulone, Thujenone, Thujen-2-one

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid at room temperature with a pungent, camphor-like odor. It is characterized as a lipophilic molecule.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 150.22 g/mol [1]
Boiling Point 220 °C (at 760 mmHg)[1]
Vapor Pressure 0.159 mmHg (at 25 °C)[1]
Solubility Lipophilic, soluble in DMSO[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
137.2--
2208.1--
3137.95.75s
4143.2--
532.51.95m
623.41.15m
727.81.65m
821.01.05d
921.21.03d
1010.31.80s

Data adapted from Nassini R, et al. Brain. 2012.[2]

Natural Occurrence and Biosynthesis

Natural Sources

The primary natural source of this compound is the essential oil of Umbellularia californica leaves, where it can constitute 40-60% of the oil's composition.[3]

Biosynthesis

The specific biosynthetic pathway of this compound in Umbellularia californica has not been fully elucidated. However, as a monoterpene, its biosynthesis is expected to follow the methylerythritol phosphate (MEP) pathway, which is common for the formation of C10 isoprenoids in plants.[4] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial precursors to generate isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks of terpenes.

Monoterpene Biosynthesis Pathway Pyruvate Pyruvate MEP MEP Pathway Pyruvate->MEP GAP Glyceraldehyde-3-Phosphate GAP->MEP IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP Monoterpene_Synthases Monoterpene Synthases GPP->Monoterpene_Synthases This compound This compound Monoterpene_Synthases->this compound

General biosynthetic pathway of monoterpenes.

Biological Activity and Mechanism of Action

Interaction with TRPA1 and TRPM8 Channels

The most well-characterized biological activity of this compound is its potent activation of the TRPA1 ion channel, a member of the transient receptor potential family.[2][5] This activation is believed to be the primary mechanism behind the headache-inducing properties of Umbellularia californica. This compound also exhibits a weaker activating effect on the TRPM8 channel, which is known for its role in sensing cold temperatures.

The Trigeminal-Vascular System Activation

The activation of TRPA1 on trigeminal neurons by this compound leads to the release of calcitonin gene-related peptide (CGRP).[2][5] CGRP is a potent vasodilator, and its release in the meninges results in vasodilation of cerebral blood vessels, a key event in the pathophysiology of migraine and cluster headaches.

This compound Signaling Pathway This compound This compound TRPA1 TRPA1 Channel (on Trigeminal Neuron) This compound->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx leads to CGRP_release CGRP Release Ca_influx->CGRP_release triggers Vasodilation Vasodilation of Meningeal Blood Vessels CGRP_release->Vasodilation causes Headache Headache Vasodilation->Headache results in

Signaling pathway of this compound-induced headache.
Insecticidal Activity

Preliminary research suggests that this compound possesses insecticidal properties, potentially acting as a natural insect repellent.[6] The mechanism is thought to involve disruption of the insect nervous system, a common mode of action for cyclic monoterpenes. However, detailed mechanistic studies are still required to fully understand its insecticidal potential.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is adapted from the steam distillation method described by Nassini et al. (2012).[2]

Extraction and Purification Workflow start Dried Umbellularia californica leaves steam_distillation Steam Distillation start->steam_distillation oil_collection Collect Essential Oil steam_distillation->oil_collection adsorption Adsorb on RP18 Silica Gel oil_collection->adsorption vacuum_chromatography Vacuum Chromatography (RP18 silica gel, water-methanol eluent) adsorption->vacuum_chromatography fraction_collection Collect this compound-containing Fractions vacuum_chromatography->fraction_collection extraction Saturate with NaCl and Extract with Petroleum Ether fraction_collection->extraction final_product Pure this compound extraction->final_product

Workflow for the extraction and purification of this compound.

Methodology:

  • Steam Distillation: Dried leaves of U. californica are subjected to steam distillation using a Clevenger-type apparatus to obtain the essential oil.

  • Adsorption: The collected oil is adsorbed onto reversed-phase (RP18) silica gel.

  • Vacuum Chromatography: The adsorbed oil is purified by vacuum chromatography on an RP18 silica gel column, eluting with a water-methanol mixture.

  • Fraction Collection and Extraction: Fractions containing this compound are combined, saturated with sodium chloride, and extracted with petroleum ether to yield pure this compound.

Analytical Methods

Quantitative analysis of this compound can be performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a suitable method for the quantification of this compound in essential oil samples. A non-polar or medium-polarity column is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) or MS can also be employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is a common setup. While a specific validated HPLC method for this compound is not widely published, methods for quantifying similar compounds in plant extracts can be adapted.[7][8]

Conclusion

This compound is a fascinating monoterpene with a well-defined chemical structure and significant biological activity, primarily mediated through the TRPA1 ion channel. Its role in activating the trigeminal-vascular system provides a valuable molecular tool for studying headache and migraine pathophysiology. Further research into its biosynthesis, potential therapeutic applications, and other biological activities, such as its insecticidal properties, will continue to expand our understanding of this unique natural product. The experimental protocols outlined in this guide provide a foundation for researchers to extract, purify, and analyze this compound, facilitating further investigation into its chemical and biological properties.

References

Umbellulone as a Modulator of the TRPM8 Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of umbellulone's interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and a potential therapeutic target. This compound, a monoterpene found in the California bay laurel, exhibits a complex, bimodal modulatory effect on TRPM8, acting as a weak partial agonist. This document consolidates quantitative data, details experimental protocols for assessing its activity, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in sensory biology and drug development.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in sensory neurons and the prostate. It is activated by cold temperatures, cooling agents like menthol, and voltage, playing a crucial role in the perception of innocuous cool and noxious cold sensations. Its involvement in various physiological and pathophysiological processes, including pain, inflammation, and cancer, has made it an attractive target for therapeutic intervention.

This compound, the principal volatile component of the California bay laurel (Umbellularia californica), is known for inducing a painful cold sensation upon inhalation.[1] This observation has prompted investigations into its effects on thermosensitive TRP channels, particularly TRPM8 and TRPA1. Research indicates that this compound is a modulator of TRPM8, exhibiting a bimodal mechanism of action.[1][2] This guide aims to provide a detailed technical overview of the current understanding of this compound's interaction with the TRPM8 channel.

Quantitative Data on this compound's Modulation of TRPM8

This compound's effect on the TRPM8 channel is characterized by weak partial agonism. While specific EC50 and IC50 values for this compound are not prominently reported in the literature, its activity has been compared to the well-characterized TRPM8 agonist, menthol.

CompoundModulatory Effect on TRPM8Quantitative DataSource
This compound Weak Partial AgonistActivation is approximately 30% of the maximal response induced by menthol.[2][2]
Tetrahydro-umbellulone Potent ActivatorMore potent activator than this compound.[1][1]
Non-electrophilic derivatives Activators and BlockersCan act as more potent activators and also as blockers of the channel.[1][1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the TRPM8 channel.

Calcium Imaging Assay in HEK293 Cells

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound in Human Embryonic Kidney 293 (HEK293) cells heterologously expressing the TRPM8 channel.

Materials:

  • HEK293 cells stably or transiently expressing human TRPM8

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Poly-L-lysine coated coverslips or 96-well black-walled imaging plates

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Menthol (positive control)

  • Capsazepine (TRPM8 antagonist, negative control)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., FlexStation)

Procedure:

  • Cell Culture: Culture HEK293-TRPM8 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator. Seed cells onto poly-L-lysine coated coverslips or 96-well plates 24-48 hours before the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes at room temperature.

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Apply this compound at various concentrations to determine a dose-response relationship.

    • Use menthol as a positive control to confirm channel functionality and capsazepine to confirm the specificity of the response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • An increase in the F340/F380 ratio indicates an increase in intracellular calcium.

    • Plot the change in the F340/F380 ratio against the concentration of this compound to generate a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through the TRPM8 channel in response to this compound in Chinese Hamster Ovary (CHO) or HEK293 cells expressing TRPM8.[1]

Materials:

  • CHO or HEK293 cells expressing human TRPM8

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO)

  • Menthol (positive control)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24 hours before recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Perfuse the cell with different concentrations of this compound and record the resulting currents.

    • Use menthol as a positive control.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV).

    • Subtract the baseline current from the current elicited by this compound.

    • Plot the current density (pA/pF) against the this compound concentration to generate a dose-response curve.

Signaling Pathways and Visualizations

Activation of the TRPM8 channel by an agonist like this compound leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signaling cascade.

TRPM8 Activation and Downstream Signaling

The activation of TRPM8 is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. The binding of an agonist is thought to induce a conformational change in the channel, leading to its opening. The subsequent influx of Ca2+ can have several downstream effects, including the activation of calcium-dependent enzymes and transcription factors. While the specific downstream effectors of this compound-mediated TRPM8 activation are not fully elucidated, general TRPM8 signaling pathways involve the activation of kinases such as Extracellular signal-Regulated Kinase (ERK) and the subsequent phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which can lead to changes in gene expression.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds to Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Depolarization Membrane Depolarization TRPM8->Depolarization PIP2 PIP2 PIP2->TRPM8 Required for activation ERK ERK Ca_ion->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates

Figure 1: Proposed signaling pathway for this compound-mediated TRPM8 activation.

Experimental Workflow for Characterizing this compound's Effect on TRPM8

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound's interaction with the TRPM8 channel.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis cluster_signaling_studies Signaling Pathway Investigation Cell_Culture Culture HEK293 or CHO cells Transfection Transfect with TRPM8 plasmid Cell_Culture->Transfection Selection Select for stable expression Transfection->Selection Calcium_Imaging Calcium Imaging Assay Selection->Calcium_Imaging Patch_Clamp Whole-Cell Patch-Clamp Selection->Patch_Clamp Dose_Response Generate Dose-Response Curves Calcium_Imaging->Dose_Response Patch_Clamp->Dose_Response EC50_IC50 Calculate EC50/IC50 Values Dose_Response->EC50_IC50 Western_Blot Western Blot for pERK/pCREB EC50_IC50->Western_Blot

Figure 2: Experimental workflow for this compound's effect on TRPM8.

Conclusion

This compound presents a fascinating case of a natural compound with a bimodal and relatively weak modulatory effect on the TRPM8 channel. Its derivatives, however, show potential for more potent and varied interactions, including both activation and inhibition. This guide provides a foundational understanding and practical protocols for researchers to further explore the nuances of this compound and its analogs as modulators of TRPM8. A thorough quantitative characterization, including the determination of EC50 and IC50 values under various conditions, and a deeper investigation into the downstream signaling consequences of its modulatory action are critical next steps in fully understanding its physiological role and therapeutic potential.

References

The Role of Umbellulone in Headache Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbellulone, a monoterpene ketone and the principal volatile constituent of the California bay laurel (Umbellularia californica), is colloquially known as the "headache tree" due to its ability to induce severe headaches upon inhalation.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced headache, focusing on its interaction with the trigeminovascular system. We will detail the signaling pathways, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the core concepts to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathway: TRPA1 Activation and CGRP Release

The primary mechanism by which this compound induces headache is through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4][6][7][8][9][10][11][12]

Key steps in the signaling cascade:

  • TRPA1 Activation: this compound acts as a selective agonist of the TRPA1 channel.[6][7][8] This activation is thought to occur, at least in part, through covalent modification of cysteine residues on the intracellular domain of the channel, a mechanism shared by other electrophilic TRPA1 agonists like mustard oil.[4][13] However, studies have shown that this compound can still activate TRPA1 to some extent even when these cysteine residues are mutated, suggesting a dual mode of action that is partially electrophilic.[13][14]

  • Trigeminal Neuron Depolarization: Activation of TRPA1 channels on the terminals of trigeminal ganglion neurons leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), causing depolarization of the neuron.[3][4][6]

  • CGRP Release: This depolarization triggers the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from the peripheral and central terminals of the trigeminal neurons.[3][4][6][7][8] CGRP is a potent vasodilator and is a key molecule implicated in the pathophysiology of migraine.[4]

  • Neurogenic Inflammation and Vasodilation: The release of CGRP and other neuropeptides in the dura mater leads to a phenomenon known as neurogenic inflammation.[7] This is characterized by vasodilation of meningeal blood vessels and plasma protein extravasation.[3][6]

  • Pain Signal Transmission: The activation of trigeminal neurons and the subsequent neurogenic inflammation are transmitted to the central nervous system, where they are perceived as pain, often manifesting as a headache.[2]

The following diagram illustrates this core signaling pathway.

Umbellulone_Headache_Pathway This compound This compound TRPA1 TRPA1 Channel (on Trigeminal Neuron) This compound->TRPA1 Activates Ca_Influx Ca²+ Influx & Depolarization TRPA1->Ca_Influx CGRP_Release CGRP Release Ca_Influx->CGRP_Release Triggers Neurogenic_Inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation) CGRP_Release->Neurogenic_Inflammation Induces Pain_Perception Headache/ Pain Perception Neurogenic_Inflammation->Pain_Perception Leads to

Figure 1: Core signaling pathway of this compound-induced headache.

Quantitative Data on this compound's Activity

Several studies have quantified the potency and efficacy of this compound in activating TRPA1 channels and eliciting physiological responses. The following tables summarize key quantitative data.

Table 1: In Vitro TRPA1 Activation by this compound

Cell TypeSpeciesAssayParameterValueReference
HEK293 (transfected with rat TRPA1)RatCalcium ImagingEC5018.7 ± 3.5 µM[4]
Chinese Hamster Ovary (CHO) (transfected with mouse TRPA1)MouseWhole-cell Patch ClampEC50~12 µM[15]
Trigeminal Ganglion NeuronsRatCalcium ImagingEC5056.6 ± 8.3 µM[3][16]

Table 2: In Vivo Nociceptive Responses to this compound in Mice

Mouse StrainAdministrationEndpointDoseResponseReference
Wild-type (Trpa1+/+)Ocular InstillationEye Wiping Movements250 nmol~15 wipes in 2 min[1]
TRPA1 Knockout (Trpa1-/-)Ocular InstillationEye Wiping Movements250 nmolNo significant response[1]
Wild-typeDural ApplicationFacial Allodynia10% solutionSignificant decrease in withdrawal threshold[11]
Wild-typeDural ApplicationHindpaw Allodynia10% solutionSignificant decrease in withdrawal threshold[11]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound.

Calcium Imaging in Cultured Trigeminal Ganglion Neurons

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, indicating neuronal activation.

Methodology:

  • Cell Culture: Trigeminal ganglia are dissected from rodents and cultured on glass coverslips pre-coated with poly-D-lysine and laminin.

  • Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

  • Imaging Setup: Coverslips are mounted on a perfusion chamber on the stage of an inverted microscope equipped with a fluorescence imaging system.

  • Perfusion and Stimulation: Cells are continuously perfused with a physiological salt solution. This compound is applied at various concentrations through the perfusion system.

  • Data Acquisition: Fluorescence intensity is measured at different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of these intensities is calculated to determine the relative change in [Ca²⁺]i.

  • Controls: Positive controls, such as capsaicin (a TRPV1 agonist) or mustard oil (a known TRPA1 agonist), are used to identify responsive neurons. Negative controls include vehicle application and the use of selective TRPA1 antagonists like HC-030031.[3][16]

The following diagram illustrates the experimental workflow for calcium imaging.

Calcium_Imaging_Workflow Start Start: Dissect and Culture Trigeminal Ganglion Neurons Dye_Loading Load Neurons with Calcium-Sensitive Dye (e.g., Fura-2 AM) Start->Dye_Loading Mounting Mount Coverslip on Microscope Stage Dye_Loading->Mounting Perfusion Perfuse with Physiological Solution Mounting->Perfusion Stimulation Apply this compound/ Controls via Perfusion Perfusion->Stimulation Data_Acquisition Acquire Fluorescence Images at Dual Wavelengths Stimulation->Data_Acquisition Analysis Calculate Fluorescence Ratio (Δ[Ca²⁺]i) Data_Acquisition->Analysis End End: Quantify Neuronal Activation Analysis->End

Figure 2: Experimental workflow for calcium imaging of trigeminal neurons.
Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents across the cell membrane of TRPA1-expressing cells upon this compound application.

Methodology:

  • Cell Preparation: HEK293 or CHO cells transfected with the TRPA1 channel are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on a microscope stage. A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Drug Application: this compound is applied to the cell via a perfusion system.

  • Current Measurement: The current required to maintain the holding potential is recorded. An inward current upon this compound application indicates the opening of cation channels.

  • Data Analysis: The amplitude and kinetics of the this compound-evoked currents are analyzed to determine the concentration-response relationship and other biophysical properties.

In Vivo Model of Headache-Related Pain

Animal models are crucial for understanding the behavioral consequences of this compound exposure.

Methodology:

  • Animal Subjects: Wild-type and TRPA1 knockout mice are used to determine the specificity of this compound's effects.

  • Drug Administration: this compound can be administered through various routes, including ocular instillation, intranasal application, or direct application to the dura mater.[1][3][6][11]

  • Behavioral Assays:

    • Eye Wiping Test: Following ocular instillation, the number of eye wipes is counted as a measure of acute nociception.[1]

    • Cutaneous Allodynia: Mechanical sensitivity is assessed using von Frey filaments applied to the periorbital region or hindpaw. A decrease in the withdrawal threshold indicates allodynia, a surrogate for headache-like pain.[11]

  • Pharmacological Intervention: To further probe the mechanism, animals can be pre-treated with TRPA1 antagonists or CGRP receptor antagonists to see if these block the this compound-induced behaviors.[3][6]

The logical relationship for the in vivo headache model is depicted below.

InVivo_Headache_Model Start Select Animal Models (Wild-type vs. TRPA1 Knockout) Administration Administer this compound (e.g., Ocular, Intranasal, Dural) Start->Administration Behavioral_Assay Perform Behavioral Assay (e.g., Eye Wiping, Allodynia) Administration->Behavioral_Assay Data_Collection Collect and Quantify Behavioral Responses Behavioral_Assay->Data_Collection Comparison Compare Responses between Wild-type and Knockout Groups Data_Collection->Comparison Conclusion Draw Conclusions on TRPA1-dependency of this compound's Effect Comparison->Conclusion

Figure 3: Logical workflow for the in vivo headache model using this compound.

Implications for Drug Development

The well-defined mechanism of this compound-induced headache provides a valuable tool for the development of novel therapeutics for migraine and other headache disorders.

  • Target Validation: The clear dependence of this compound's effects on TRPA1 and CGRP pathways reinforces the validity of these molecules as therapeutic targets.

  • Preclinical Models: this compound can be used as a reliable pharmacological trigger in preclinical models to induce migraine-like pain, facilitating the screening and evaluation of new analgesic compounds.[17] For instance, a "two-hit" model using restraint stress followed by this compound challenge has been developed to study vulnerability to migraine-like pain.[17]

  • Translational Research: Understanding how an environmental trigger like this compound activates the trigeminovascular system provides insights into how other environmental irritants, such as pollutants and smoke, may contribute to headache exacerbation.[2][4][5][7][9][10]

Conclusion

This compound serves as a potent and selective activator of the TRPA1 channel, initiating a cascade of events within the trigeminovascular system that culminates in headache. The key steps involve trigeminal neuron activation, CGRP release, and subsequent neurogenic inflammation. The detailed understanding of this pathway, supported by robust quantitative data and well-established experimental protocols, not only elucidates the "headache tree" phenomenon but also provides a powerful framework for advancing research and development in the field of headache and pain therapeutics.

References

Unveiling Umbellulone: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the primary scientific literature surrounding the discovery of umbellulone, a bicyclic monoterpene ketone known for its unique chemical structure and physiological effects. We present a comprehensive overview of its initial isolation, characterization, and the pivotal experiments that led to the elucidation of its structure, providing researchers with the foundational knowledge for future studies and drug development endeavors.

From "Headache Tree" to Isolated Ketone: The Early Investigations

The story of this compound begins with the observation of the physiological effects of the California laurel (Umbellularia californica), colloquially known as the "headache tree." Early encounters with the tree's pungent aroma were reported to cause severe headaches. This prompted scientific inquiry into the chemical constituents of its essential oil.

Initial fractionation of the oil from the leaves of Umbellularia californica was conducted by Stillman in 1880, who isolated a fraction boiling between 215-216°C that was responsible for the headache-inducing properties. However, it was Frederick B. Power and Frank H. Lee in 1904 who first isolated and named the specific ketone, "this compound." Their work laid the groundwork for understanding the chemical nature of this bioactive compound.

Isolation and Physicochemical Properties: A Summary of Early Findings

The pioneering work of Power and Lee, followed by the structural investigations of Frank Tutin and F. W. Semmler, provided the first quantitative data on this compound. The following tables summarize the key physical and chemical properties reported in the early 20th-century literature.

Table 1: Physical Properties of this compound from Primary Literature

PropertyReported ValueInvestigator(s)Year
Boiling Point217-222 °CPower and Lee1904
219-221 °C (corr.)Tutin1908
Specific Rotation ([α]D)-37.0° (in absolute alcohol)Power and Lee1904
-36.6°Tutin1908
Density (d20)0.950Power and Lee1904
Refractive Index (nD20)1.4839Power and Lee1904
Molecular FormulaC10H14OPower and Lee1904

Table 2: Composition of Umbellularia californica Leaf Oil (Power and Lee, 1904)

ConstituentPercentage (%)
This compound~60
Cineole (Eucalyptol)~20
PinenePresent
EugenolPresent
Methyl eugenolPresent
SafrolePresent
Formic AcidPresent (in aqueous distillate)
Esters (as Linalyl Acetate)Traces

Experimental Protocols from the Primary Literature

To provide a clear understanding of the foundational research, the following are detailed methodologies for the key experiments as described in the original publications.

Isolation of this compound (Power and Lee, 1904)

The essential oil was obtained by steam distillation of the fresh leaves of Umbellularia californica. The crude oil was then subjected to fractional distillation under atmospheric pressure. The fraction collected between 217-222°C was identified as nearly pure this compound. For further purification, this fraction was treated with a solution of sodium bisulphite to form a crystalline addition product. The ketone was then regenerated by decomposition of this bisulphite compound with a dilute solution of sodium carbonate. The regenerated this compound was subsequently purified by steam distillation.

Structural Elucidation via Derivatization (Tutin, 1908)

A critical step in determining the structure of this compound was the preparation and characterization of various derivatives. These reactions helped to identify the functional groups and the carbon skeleton of the molecule.

  • This compound Oxime: A solution of this compound in alcohol was treated with hydroxylamine hydrochloride and sodium bicarbonate. The resulting crystalline oxime was recrystallized from dilute alcohol.

  • This compound Semicarbazone: this compound was treated with semicarbazide hydrochloride and sodium acetate in aqueous alcohol. The resulting semicarbazone was recrystallized from alcohol.

  • This compound Dibromide: this compound was dissolved in glacial acetic acid and treated with a solution of bromine in glacial acetic acid. The resulting dibromide was obtained as a crystalline solid.

  • Reduction to Dihydroumbellulol: this compound was reduced using sodium in moist ethereal solution to yield the corresponding secondary alcohol, dihydroumbellulol.

The Evolution of this compound's Structure

The initial structural proposal by Power and Lee in 1904 depicted a bicyclic ketone. However, further experimental work by Tutin in 1908 led to a revised structure. Later in the same year, F. W. Semmler proposed the currently accepted structure, which features a unique bicyclo[3.1.0]hexane framework. The journey to the correct structure highlights the deductive power of classical organic chemistry techniques.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the discovery and structural elucidation of this compound.

Umbellulone_Discovery_Workflow cluster_collection Plant Material cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant Umbellularia californica leaves steam_dist Steam Distillation plant->steam_dist Collection fractional_dist Fractional Distillation (217-222°C) steam_dist->fractional_dist Crude Oil bisulphite Sodium Bisulphite Treatment fractional_dist->bisulphite This compound Fraction regeneration Regeneration with Sodium Carbonate bisulphite->regeneration Crystalline Adduct final_purification Steam Distillation regeneration->final_purification Crude this compound phys_props Physical Properties (b.p., [α]D, density, nD) final_purification->phys_props Pure this compound derivatization Derivatization (Oxime, Semicarbazone) final_purification->derivatization structure_proposal Initial Structure Proposal phys_props->structure_proposal derivatization->structure_proposal

Caption: Experimental workflow for the isolation and initial characterization of this compound.

Structure_Elucidation_Logic cluster_initial Initial Proposal (Power & Lee, 1904) cluster_revision Revision (Tutin, 1908) cluster_correction Correction (Semmler, 1908) pl_structure Proposed Structure A tutin_experiments Analysis of Derivatives (e.g., Dibromide) pl_structure->tutin_experiments Inconsistencies Found tutin_structure Revised Structure B tutin_experiments->tutin_structure Leads to semmler_experiments Oxidation and Degradation Studies tutin_structure->semmler_experiments Further Investigation semmler_structure Corrected Structure C (Bicyclo[3.1.0]hexane) semmler_experiments->semmler_structure Definitive Evidence

Caption: Logical progression of the structural elucidation of this compound.

This guide provides a foundational understanding of the initial discovery and characterization of this compound, drawing directly from the primary scientific literature. For researchers and professionals in drug development, this historical context is invaluable for appreciating the chemical complexities of this unique natural product and for informing future research directions.

The Biosynthesis of Umbellulone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbellulone, a bicyclic monoterpene ketone, is the principal chemical constituent of the essential oil from the leaves of the California bay laurel (Umbellularia californica). Renowned for its pungent aroma and notable physiological effects, including the induction of headaches, this compound presents a fascinating case study in plant specialized metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its fundamental precursors to the final enzymatic transformations. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, offering detailed insights into the enzymatic machinery, potential regulatory mechanisms, and methodologies for further investigation.

Introduction

This compound (4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-3-en-2-one) is a monoterpenoid that constitutes 40-60% of the essential oil of Umbellularia californica[1]. Its unique chemical structure, featuring a cyclopropane ring fused to a cyclopentanone, is responsible for its characteristic properties. Understanding the biosynthesis of this complex natural product is crucial for potential applications in synthetic biology, metabolic engineering, and the development of novel therapeutic agents. This guide will delineate the known and proposed steps in the this compound biosynthetic pathway, supported by available scientific literature.

The Core Monoterpene Biosynthetic Pathway

Like all monoterpenes in plants, the biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

A head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) , yields the central C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP) .

The Committed Steps to this compound

The formation of the characteristic bicyclic scaffold of this compound from GPP is a multi-step enzymatic process. The key intermediate in this pathway is the bicyclic monoterpene, sabinene .

Cyclization of GPP to Sabinene

The first committed step in this compound biosynthesis is the cyclization of GPP to (+)-sabinene. This complex rearrangement is catalyzed by a specific monoterpene synthase, sabinene synthase . This enzyme facilitates the isomerization of GPP to a linalyl pyrophosphate intermediate, which then undergoes cyclization to form the bicyclic sabinene structure.

Proposed Conversion of Sabinene to this compound

While the direct enzymatic conversion of sabinene to this compound in Umbellularia californica has not been fully elucidated, a plausible two-step pathway is proposed based on analogous biosynthetic pathways of other thujane-type monoterpenes, such as thujone.

  • Hydroxylation of Sabinene: The first step is the hydroxylation of sabinene at the C3 position to form sabinol . This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . These enzymes are commonly involved in the functionalization of terpene skeletons. In the biosynthesis of thujone, a similar hydroxylation of sabinene is a key step. A microsomal preparation from sage (Salvia officinalis) has been shown to catalyze the NADPH- and O2-dependent hydroxylation of (+)-sabinene to (+)-cis-sabinol, a reaction characteristic of a cytochrome P-450-dependent mixed-function oxygenase[2].

  • Oxidation of Sabinol to this compound: The final step is the oxidation of the hydroxyl group of sabinol to a ketone, yielding this compound. This dehydrogenation reaction is likely catalyzed by a dehydrogenase , a class of enzymes responsible for such oxidative transformations in secondary metabolism.

Quantitative Data

Quantitative analysis of the essential oil of Umbellularia californica provides insights into the metabolic flux towards this compound.

ComponentConcentration in Essential Oil (%)Plant PartReference
This compound40 - 60Leaves[1]
This compound39Leaves[3]
This compound41.0Leaf Oil[4]
Sabinene6Leaves[3]
Sabinene10.2Leaf Oil[4]

Note: Enzyme kinetic data for the specific sabinene hydroxylase and sabinol dehydrogenase in Umbellularia californica are not currently available in the public domain and represent a key area for future research.

Experimental Protocols

Extraction and Analysis of this compound and its Precursors

Objective: To extract and quantify this compound and its potential precursor, sabinene, from Umbellularia californica leaves.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Plant Material: Freshly collected leaves of Umbellularia californica.

  • Extraction:

    • Homogenize 1 g of fresh leaf tissue in liquid nitrogen.

    • Extract the powdered tissue with 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., n-dodecane) for 2 hours with gentle agitation.

    • Centrifuge the mixture at 3000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Instrument: Agilent 7890B GC coupled with a 5977A MS detector, or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C for 2 min.

      • Ramp: 5°C/min to 180°C.

      • Ramp: 20°C/min to 280°C, hold for 5 min.

    • MS Detector:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Scan range: m/z 40-400.

  • Compound Identification and Quantification:

    • Identify this compound and sabinene by comparing their mass spectra and retention times with those of authentic standards and the NIST mass spectral library.

    • Quantify the compounds based on the peak area relative to the internal standard.

Characterization of Sabinene Synthase Activity

Objective: To express and functionally characterize the sabinene synthase from Umbellularia californica.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from young leaves of Umbellularia californica.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the putative sabinene synthase gene using PCR with specific primers designed based on conserved regions of known sabinene synthases.

    • Clone the amplified gene into a suitable expression vector (e.g., pET-28a).

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

  • Protein Purification:

    • Lyse the bacterial cells by sonication.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Reaction Mixture (500 µL):

      • 50 mM HEPES buffer (pH 7.5)

      • 10 mM MgCl₂

      • 1 mM DTT

      • 10% (v/v) glycerol

      • 50 µM Geranyl Pyrophosphate (GPP)

      • 1-5 µg of purified sabinene synthase

    • Incubation: Overlay the reaction mixture with 500 µL of hexane. Incubate at 30°C for 1-2 hours.

    • Product Extraction: Vortex the mixture to extract the terpene products into the hexane layer.

    • Analysis: Analyze the hexane layer by GC-MS as described in Protocol 5.1 to identify the sabinene product.

Visualizations

Umbellulone_Biosynthesis_Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP ... GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS Sabinene Sabinene GPP->Sabinene Sabinene Synthase Sabinol Sabinol Sabinene->Sabinol Cytochrome P450 (Hydroxylase) This compound This compound Sabinol->this compound Dehydrogenase

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental_Workflow_Enzyme_Characterization cluster_cloning Gene Cloning & Expression cluster_purification_assay Protein Purification & Enzyme Assay cluster_analysis Analysis RNA_Isolation RNA Isolation (U. californica leaves) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification (Sabinene Synthase Gene) cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Ecoli_Transformation E. coli Transformation Vector_Ligation->Ecoli_Transformation Protein_Expression Protein Expression (IPTG) Ecoli_Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Enzyme_Assay Enzyme Assay (with GPP) Affinity_Chromatography->Enzyme_Assay Product_Extraction Product Extraction (Hexane) Enzyme_Assay->Product_Extraction GCMS_Analysis GC-MS Analysis Product_Extraction->GCMS_Analysis Data_Interpretation Data Interpretation GCMS_Analysis->Data_Interpretation

Caption: Experimental workflow for the characterization of Sabinene Synthase.

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general pathway of monoterpene synthesis, with the key committed steps being the cyclization of GPP to sabinene and the subsequent oxidation of sabinene to this compound. While the involvement of a sabinene synthase is well-established for the initial cyclization, the specific enzymes responsible for the final hydroxylation and dehydrogenation steps in Umbellularia californica remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the putative cytochrome P450 monooxygenase and dehydrogenase to fully elucidate the pathway. This knowledge will not only deepen our understanding of plant specialized metabolism but also open avenues for the biotechnological production of this compound and its derivatives for various applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Umbellulone from Bay Laurel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a monoterpene ketone primarily found in the essential oil of the California Bay Laurel (Umbellularia californica), a plant sometimes referred to as the "headache tree".[1][2] This compound is of significant interest to the scientific community due to its unique chemical structure and biological activities, including its potential as an insecticide and its notable neurological effects.[3][4] It is crucial to distinguish the source plant, Umbellularia californica, from the more common Mediterranean Bay Laurel (Laurus nobilis), as this compound is a major component (ranging from 37% to 60%) in the former but is not detected in the latter.[4][5]

These application notes provide detailed protocols for established and advanced methods for extracting this compound from Umbellularia californica leaves. The methods covered include traditional steam distillation, solvent extraction, and modern supercritical fluid extraction (SFE), offering options that balance yield, purity, and environmental considerations.

Extraction Methodologies

The selection of an extraction method depends on the desired scale, purity, and available equipment. Steam distillation is the most traditional and widely cited method for obtaining this compound-rich essential oil. Solvent extraction offers an alternative for lab-scale operations, while supercritical CO₂ extraction represents a green, highly tunable technology suitable for producing high-purity extracts.

Steam Distillation

Steam distillation is a robust and common method for extracting volatile compounds like this compound.[6][7][8] The process involves passing steam through the plant material to vaporize the volatile oils, which are then condensed and collected.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the desired compounds from the plant matrix. While effective, this method requires careful selection of solvents to optimize for this compound and necessitates a post-extraction step to remove the solvent. Common solvents for extracting phytochemicals include ethanol, methanol, and acetone.[9][10]

Supercritical Fluid Extraction (SFE)

Quantitative Data Summary

The yield and concentration of this compound can vary based on the extraction method, plant material origin, and processing parameters. The following table summarizes quantitative data reported in the literature.

ParameterMethodPlant MaterialResultReference
This compound Concentration Steam DistillationUmbellularia californica leaves41.0% of essential oil[14][15]
This compound Concentration Not SpecifiedUmbellularia californica leaves39% of volatile oil[5]
This compound Concentration Not SpecifiedUmbellularia californica leaves40% to 60% of essential oil[1][5]
This compound Concentration GC/GC-MS AnalysisUmbellularia californica leaves37% of essential oil[4]
Essential Oil Yield Steam DistillationUmbellularia californica leavesUp to 4.69%[5]

Experimental Protocols

Protocol 1: Steam Distillation

Objective: To extract this compound-rich essential oil from Umbellularia californica leaves.

Materials:

  • Fresh or dried leaves of Umbellularia californica

  • Distilled water

  • Steam distillation apparatus (e.g., Clevenger-type)

  • Heating mantle

  • Condenser with chilled water supply

  • Florentine separator or separatory funnel

  • Anhydrous sodium sulfate

  • Glass storage vials, amber

Procedure:

  • Preparation of Plant Material: Coarsely chop or grind the bay laurel leaves to increase the surface area for efficient extraction.

  • Apparatus Setup: Place a known quantity of the prepared leaves (e.g., 200 g) into the distillation flask and add sufficient distilled water to cover the material.

  • Distillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask. Steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and oil vapor mixture is cooled in the condenser, turning back into a liquid.

  • Collection: The condensate (hydrosol and essential oil) collects in the separator. As the oil is less dense than water, it will form a layer on top.

  • Extraction Duration: Continue the distillation for a period of 3-4 hours to ensure complete extraction of the volatile oils.[15]

  • Oil Separation: Carefully separate the essential oil layer from the aqueous layer (hydrosol) using the separator's stopcock.

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Decant the dried oil into an amber glass vial and store at 4°C in the dark to prevent degradation.

Protocol 2: Soxhlet (Solvent) Extraction

Objective: To perform a comprehensive extraction of compounds, including this compound, using a solvent.

Materials:

  • Dried and powdered leaves of Umbellularia californica

  • Soxhlet extractor apparatus

  • Cellulose extraction thimble

  • Ethanol (95% or absolute)

  • Rotary evaporator

  • Heating mantle and round-bottom flask

  • Condenser

Procedure:

  • Preparation: Place a known amount of finely powdered leaves (e.g., 50 g) into a cellulose thimble.

  • Loading: Position the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the distillation flask with ethanol (e.g., 250 mL).

  • Extraction: Assemble the apparatus and heat the flask. The solvent vaporizes, travels to the condenser, liquefies, and drips into the chamber containing the sample. Once the chamber is full, the solvent containing the extract siphons back into the flask. This cycle repeats.

  • Duration: Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • Solvent Removal: After extraction, cool the apparatus. Remove the flask containing the solvent and extract. Concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure.

  • Final Product: The resulting product is a concentrated oleoresin containing this compound and other plant metabolites. Further purification by chromatography would be required to isolate pure this compound.

Protocol 3: Supercritical CO₂ Extraction (SFE)

Objective: To selectively extract this compound using an environmentally friendly solvent.

Materials:

  • Dried, ground leaves of Umbellularia californica

  • Supercritical Fluid Extractor system with a high-pressure pump, extraction vessel, and separator.

  • Food-grade liquid carbon dioxide

Procedure:

  • Preparation: Load the ground plant material into the extraction vessel of the SFE system.

  • System Purge: Seal the vessel and purge the system with gaseous CO₂ to remove air.

  • Set Parameters: Pressurize and heat the system to the desired supercritical conditions. Based on protocols for similar monoterpenes, initial parameters could be:

    • Pressure: 150-300 bar

    • Temperature: 40-60°C[13]

  • Extraction (Dynamic Phase): Pump supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 2-3 mL/min).[13] The CO₂, now containing the dissolved this compound, flows to the separator.

  • Fractionation/Collection: In the separator, reduce the pressure (and/or temperature). This causes the CO₂ to lose its solvent power, and the extracted oil precipitates out for collection. The now-gaseous CO₂ can be recycled.

  • Depressurization: Once the extraction is complete, slowly and carefully depressurize the system.

  • Sample Recovery: Collect the extracted oil from the separator. The resulting extract is highly pure and free of solvent residues.

Workflow and Visualization

The general process for obtaining purified this compound from bay laurel leaves involves several key stages, from material preparation to final analysis.

ExtractionWorkflow cluster_methods Extraction Methods raw_material Raw Material (Umbellularia californica leaves) preparation Pre-Extraction Preparation (Drying, Grinding) raw_material->preparation extraction_node Extraction preparation->extraction_node steam_dist Steam Distillation extraction_node->steam_dist solvent_ext Solvent Extraction extraction_node->solvent_ext sfe_ext Supercritical CO2 Extraction (SFE) extraction_node->sfe_ext crude_extract Crude Extract / Essential Oil steam_dist->crude_extract solvent_ext->crude_extract sfe_ext->crude_extract purification Post-Extraction Purification (e.g., Fractional Distillation, Chromatography) crude_extract->purification final_product Purified this compound purification->final_product analysis Analysis (GC-MS, NMR) final_product->analysis

References

Application Notes and Protocols for the Laboratory Synthesis of Umbellulone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a monoterpene ketone primarily found in the leaves of the California bay laurel (Umbellularia californica), notoriously known as the "headache tree".[1] Its unique bicyclo[3.1.0]hexane structure and its potent biological activity as a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel make it a molecule of significant interest in neuroscience and pharmacology.[1] Activation of TRPA1 by this compound in trigeminal neurons leads to the release of calcitonin gene-related peptide (CGRP), a key event in the pathophysiology of migraine.[1] This well-defined mechanism of action makes this compound and its derivatives valuable tools for studying nociception, neurogenic inflammation, and for the development of novel analgesics targeting the TRPA1-CGRP axis.

These application notes provide detailed protocols for the total synthesis of this compound, as well as for the preparation of several of its derivatives. Furthermore, the biological context of this compound's activity is discussed, along with protocols for its biological evaluation.

I. Laboratory Synthesis of this compound

Two primary synthetic routes for this compound are presented: a classical multi-step chemical synthesis and a more direct photochemical approach.

Multi-Step Total Synthesis

This route involves the construction of the cyclopropane ring followed by an intramolecular aldol cyclization to form the bicyclic ketone.[1]

Experimental Workflow:

A Diazomethyl isopropyl ketone + Methyl methacrylate B 1-Carbomethoxy-2-isobutyryl-1-methylcyclopropane A->B Cyclopropanation C cis- and trans-2-Isobutyryl-1-methyl-1-cyclopropanecarboxylic acid B->C Hydrolysis D trans-2-Isobutyryl-1-methyl-1-cyclopropanecarboxylic acid C->D Isomer Separation E 1-Acetyl-2-isobutyryl-1-methylcyclopropane D->E Grignard Reaction F This compound E->F Aldol Cyclization

Figure 1: Workflow for the multi-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 1-Carbomethoxy-2-isobutyryl-1-methylcyclopropane

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diazomethyl isopropyl ketone in an excess of methyl methacrylate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a suitable copper catalyst (e.g., copper(II) sulfate) to initiate the cyclopropanation reaction.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess methyl methacrylate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-carbomethoxy-2-isobutyryl-1-methylcyclopropane.

Step 2: Hydrolysis to 2-Isobutyryl-1-methyl-1-cyclopropanecarboxylic acid

  • Dissolve the product from Step 1 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a pH of ~2 is reached.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of cis- and trans-2-isobutyryl-1-methyl-1-cyclopropanecarboxylic acid.

Step 3: Isomer Separation and Grignard Reaction

  • The trans isomer is separated from the cis isomer by fractional crystallization or preparative chromatography.

  • Dissolve the isolated trans isomer in anhydrous diethyl ether.

  • Slowly add a solution of methylmagnesium bromide (Grignard reagent) in diethyl ether at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-acetyl-2-isobutyryl-1-methylcyclopropane.

Step 4: Aldol Cyclization to this compound

  • Dissolve the product from Step 3 in ethanol.

  • Add a dilute aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 12 hours.

  • Neutralize the reaction with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by distillation under reduced pressure or column chromatography to yield this compound.

Quantitative Data:

StepProductYield
1. Cyclopropanation1-Carbomethoxy-2-isobutyryl-1-methylcyclopropane~35%
2. Hydrolysis2-Isobutyryl-1-methyl-1-cyclopropanecarboxylic acidHigh
3. Grignard Reaction1-Acetyl-2-isobutyryl-1-methylcyclopropaneGood
4. Aldol CyclizationThis compoundGood
Photochemical Synthesis from Thymol

A more direct, one-step synthesis of this compound can be achieved through the photochemical rearrangement of thymol in a superacidic medium.

Experimental Protocol:

  • Prepare a solution of thymol in trifluoromethanesulfonic acid in a quartz reaction vessel.

  • Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp (e.g., at 254 nm or 300 nm) while maintaining a low temperature (e.g., -78 °C) using a cryostat.

  • Monitor the reaction progress by GC-MS.

  • Upon reaching the desired conversion, carefully quench the reaction by pouring the acidic solution into a vigorously stirred mixture of ice and sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Quantitative Data:

Starting MaterialProductYield
ThymolThis compound~10%

II. Synthesis of this compound Derivatives

The chemical structure of this compound offers several sites for modification, including the ketone, the carbon-carbon double bond, and the cyclopropane ring. The following protocols describe the synthesis of representative derivatives.

Reduction of this compound to Dihydroumbellulols

The ketone functionality of this compound can be reduced to the corresponding alcohol, yielding dihydroumbellulols, which have been investigated as cooling agents.

Experimental Workflow:

A This compound B Dihydroumbellulols A->B Reduction (e.g., NaBH4)

Figure 2: Workflow for the synthesis of dihydroumbellulols.

Experimental Protocol:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting mixture of diastereomeric dihydroumbellulols by column chromatography.

Quantitative Data:

Starting MaterialProductYield
This compoundDihydroumbellulolsHigh
Synthesis of this compound Oxime

The ketone can be converted to an oxime, a common derivative for characterization and further functionalization.

Experimental Protocol:

  • Dissolve this compound in ethanol.

  • Add hydroxylamine hydrochloride and an excess of a base such as pyridine or sodium acetate.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration or extract the aqueous layer with an organic solvent if the product is an oil.

  • Wash the product with water and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound oxime.

Synthesis of this compound Hydrazone

Reaction with hydrazine or its derivatives yields the corresponding hydrazone, which can serve as a precursor for various heterocyclic compounds.

Experimental Protocol:

  • Dissolve this compound in ethanol or methanol.

  • Add a slight excess of hydrazine hydrate (or a substituted hydrazine).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature or gently heat for 1-3 hours.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • If no precipitate forms, add cold water to induce precipitation.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield this compound hydrazone.

Synthesis of this compound Epoxide

The double bond in this compound can be epoxidized to introduce a reactive epoxide ring.

Experimental Protocol:

  • Dissolve this compound in a chlorinated solvent such as dichloromethane.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in one portion at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound epoxide.

III. Application Notes: Biological Activity of this compound

This compound is a potent and selective agonist of the TRPA1 ion channel, a key sensor for environmental irritants and endogenous pain-producing substances.

Mechanism of Action: TRPA1 Activation and CGRP Release

Inhalation of this compound leads to its rapid absorption and distribution to the trigeminal nerves innervating the meninges.[1] Here, it activates TRPA1 channels on nociceptive neurons.[1] This activation leads to the influx of calcium ions, depolarization of the neuron, and the subsequent release of the neuropeptide CGRP.[1] CGRP is a potent vasodilator and is a central mediator of the pain associated with migraine.[1]

Signaling Pathway:

cluster_neuron Trigeminal Neuron TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Depolarization Depolarization Ca_influx->Depolarization CGRP_release CGRP Release Depolarization->CGRP_release CGRP CGRP CGRP_release->CGRP This compound This compound This compound->TRPA1 Activates Vasodilation Vasodilation CGRP->Vasodilation Pain_Signal Pain Signal (Migraine) Vasodilation->Pain_Signal

Figure 3: Signaling pathway of this compound-induced pain.

Protocol for In Vitro Evaluation of TRPA1 Activation

The activity of this compound and its derivatives as TRPA1 agonists can be assessed using a calcium imaging assay in cells expressing the TRPA1 channel.

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPA1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and its derivatives in HBSS.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium upon TRPA1 activation. Calculate the EC₅₀ value for each compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data:

CompoundTargetAssayEC₅₀ (µM)
This compoundHuman TRPA1Calcium Imaging~28.5
This compoundRat TRPA1Calcium Imaging~18.7

Conclusion

This compound serves as a fascinating lead compound for the development of chemical probes to study the TRPA1 channel and for the potential development of novel therapeutics for pain and migraine. The synthetic protocols provided herein offer a starting point for the generation of this compound and a diverse array of its derivatives, enabling further exploration of their structure-activity relationships and biological functions. The detailed biological context and experimental protocols for assessing TRPA1 activation will aid researchers in the pharmacological characterization of these novel compounds.

References

Application Notes and Protocols for Inducing Migraine Models in Rodents Using Umbellulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone, a monoterpene ketone and the major volatile constituent of the California bay laurel (Umbellularia californica), is a potent tool for inducing migraine-like phenotypes in rodent models.[1][2] Its mechanism of action involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in nociception.[1][2][3][4][5] This activation triggers the trigeminovascular system, leading to characteristic migraine-related events such as the release of Calcitonin Gene-Related Peptide (CGRP) and meningeal vasodilation.[1][2][4][5][6] These effects make this compound a valuable compound for studying migraine pathophysiology and for the preclinical evaluation of novel acute and preventive migraine therapies.[6][7]

This document provides detailed application notes and protocols for utilizing this compound to establish reliable and reproducible migraine models in rodents.

Mechanism of Action

This compound selectively activates TRPA1 channels expressed on trigeminal ganglion neurons.[1][3][5] This activation leads to a cascade of events that mimic key aspects of a migraine attack:

  • TRPA1 Channel Activation: this compound directly stimulates TRPA1 channels on peptidergic nociceptive neurons.[1][3]

  • CGRP Release: Activation of these neurons evokes a calcium-dependent release of CGRP from trigeminal nerve terminals, particularly in the dura mater.[1][2][3]

  • Meningeal Vasodilation: The released CGRP binds to its receptors, causing dose-dependent vasodilation of meningeal blood vessels.[1][2]

  • Nociceptive Behavior: The stimulation of the trigeminovascular system results in observable pain-like behaviors in rodents.[1][3]

The responses to this compound, including CGRP release and nociceptive behaviors, are absent in TRPA1 deficient mice, confirming the critical role of this channel.[1][3]

Signaling Pathway

Umbellulone_Signaling_Pathway This compound This compound TRPA1 TRPA1 Channel (on Trigeminal Neuron) This compound->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx leads to CGRP_release CGRP Release Ca_influx->CGRP_release triggers Meningeal_Vessels Meningeal Blood Vessels CGRP_release->Meningeal_Vessels acts on Nociception Nociceptive Behavior (Migraine-like Pain) CGRP_release->Nociception induces Vasodilation Vasodilation Meningeal_Vessels->Vasodilation

Caption: this compound signaling pathway in migraine induction.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound to induce migraine-like phenotypes in rodents.

Table 1: this compound Concentration and Cellular Responses

ParameterSpeciesThis compound ConcentrationObserved EffectReference
TRPA1 Activation (HEK293 cells)RatµM to sub-mMSelective stimulation of TRPA1-expressing cells.[1][3]
TRPA1 Activation (Trigeminal Neurons)Rat56.6 ± 8.3 µM (EC50)[Ca²⁺]i mobilization.[3]
TRPA1-like Currents (Dural Afferents)RatNot specifiedCurrents produced in ~38% of cells.[6]
CGRP Release (Dura Mater)RodentµM to sub-mMCalcium-dependent release of CGRP.[1][3]

Table 2: In Vivo Administration and Physiological/Behavioral Responses

Administration RouteSpeciesThis compound Dose/ConcentrationObserved EffectReference
IntranasalRatDose-dependentIncreased meningeal blood flow.[1][3]
IntravenousRatDose-dependentIncreased meningeal blood flow.[1][3]
Dural ApplicationRat10% and 30%Tactile facial and hindpaw allodynia; decreased rearing.[6]
Ocular InstillationMouse50-250 nmolConcentration-dependent acute nociceptive behavior (eye wiping).[8]
Inhalational (primed animals)MouseSubthresholdReinstatement of cutaneous allodynia.[7]

Experimental Protocols

Protocol 1: Induction of Acute Nociceptive Behavior via Ocular Instillation

This protocol is designed to assess the acute nociceptive response to this compound.

Materials:

  • This compound

  • Vehicle (e.g., mineral oil)

  • Micropipette

  • Wild-type and TRPA1-deficient mice

  • Observation chamber

  • Video recording equipment (optional)

Procedure:

  • Prepare solutions of this compound in the desired vehicle at concentrations ranging from 50 to 250 nmol per 5 µL.

  • Acclimatize mice to the observation chamber.

  • Gently restrain a mouse and instill 5 µL of the this compound solution or vehicle onto the cornea of one eye.

  • Immediately place the mouse back into the observation chamber.

  • Record the number of eye-wiping movements with the ipsilateral forepaw for a defined period (e.g., the first 2 minutes).

  • Compare the responses between wild-type and TRPA1-deficient mice to confirm TRPA1 dependency.

Protocol_1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection P1 Prepare this compound Solutions (50-250 nmol in 5 µL) E1 Instill 5 µL Solution onto Mouse Eye P1->E1 P2 Acclimatize Mice P2->E1 E2 Place in Observation Chamber E1->E2 D1 Record Eye Wiping Movements (e.g., for 2 minutes) E2->D1 D2 Compare WT vs. TRPA1-/- Mice D1->D2

Caption: Workflow for inducing acute nociceptive behavior.

Protocol 2: Assessment of Meningeal Blood Flow

This protocol measures changes in meningeal blood flow in response to this compound administration.

Materials:

  • This compound

  • Anesthetic

  • Surgical tools for craniotomy

  • Laser Doppler flowmetry system

  • Intravenous or intranasal administration setup

Procedure:

  • Anesthetize the rat and perform a craniotomy to expose the dura mater and the middle meningeal artery.

  • Position a laser Doppler probe over the exposed dura to establish a baseline blood flow reading.

  • Administer this compound intravenously or intranasally in a dose-dependent manner.

  • Continuously record meningeal blood flow for a specified period after administration.

  • To confirm the mechanism, pre-treat animals with a TRPA1 antagonist (e.g., HC-030031) or a CGRP receptor antagonist before this compound administration and observe for inhibition of the response.

Protocol_2_Workflow cluster_prep Surgical Preparation cluster_exp Experiment cluster_data Data Collection & Analysis S1 Anesthetize Rat S2 Perform Craniotomy S1->S2 S3 Position Laser Doppler Probe S2->S3 E1 Establish Baseline Blood Flow S3->E1 E2 Administer this compound (IV or Intranasal) E1->E2 D1 Continuously Record Meningeal Blood Flow E2->D1 D3 (Optional) Test with Antagonists E2->D3 D2 Analyze Dose-Response Relationship D1->D2

Caption: Workflow for assessing meningeal blood flow.

Protocol 3: Induction of Cutaneous Allodynia

This protocol describes the induction of migraine-like cutaneous allodynia.

Materials:

  • This compound (for dural application or inhalation)

  • Von Frey filaments

  • Testing apparatus (e.g., elevated mesh floor)

  • For dural application: surgical setup for craniotomy

  • For inhalational model: exposure chamber

Procedure:

A) Dural Application:

  • Following a craniotomy, apply this compound (e.g., 10%) directly onto the dura mater.

  • At regular intervals (e.g., every hour for 5 hours), assess tactile sensitivity in the periorbital and hindpaw regions using von Frey filaments.

  • Record the withdrawal threshold or frequency of response to the filament application. A decrease in threshold indicates allodynia.

B) "Two-Hit" Inhalational Model: [7]

  • Priming (Hit 1): Induce a state of vulnerability, for example, through three consecutive daily episodes of restraint stress.

  • Allow for a washout period (e.g., 16 days) for transient hypersensitivity to resolve.

  • Challenge (Hit 2): Expose the primed mice to a normally subthreshold dose of this compound via inhalation in a chamber.

  • Assess periorbital and hindpaw allodynia using von Frey filaments at time points after the this compound challenge.

Protocol_3_Workflow cluster_dural A) Dural Application Model cluster_inhalational B) 'Two-Hit' Inhalational Model DA1 Perform Craniotomy DA2 Apply this compound to Dura DA1->DA2 DA3 Assess Allodynia with von Frey Filaments DA2->DA3 IH1 Induce Priming (e.g., Restraint Stress) IH2 Washout Period (e.g., 16 days) IH1->IH2 IH3 Inhalational this compound Challenge IH2->IH3 IH4 Assess Allodynia with von Frey Filaments IH3->IH4

Caption: Workflows for inducing cutaneous allodynia.

Conclusion

This compound serves as a potent and specific activator of the TRPA1-CGRP pathway, providing a robust method for inducing migraine-like pain and associated physiological changes in rodents. The protocols outlined in these application notes offer a foundation for researchers to investigate the mechanisms of migraine and to screen potential therapeutic agents. The choice of model and protocol will depend on the specific research question, whether it involves studying acute pain signaling, neurovascular changes, or the mechanisms of chronic migraine vulnerability.

References

Application of Umbellulone in Insect Repellent Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone, a monoterpene ketone, is the principal chemical constituent of the essential oil from the California bay laurel tree (Umbellularia californica)[1][2]. Traditionally, the leaves of this plant have been used as a spice and an insect repellent[1]. Recent scientific research has validated these ethnobotanical uses, identifying this compound as a promising natural alternative to synthetic insect repellents. Studies have demonstrated its efficacy as both a biting deterrent and a larvicide against key disease vectors such as the yellow fever mosquito, Aedes aegypti[1][2]. This document provides detailed application notes, quantitative data, and experimental protocols for researchers investigating the insect repellent properties of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the insecticidal and repellent activity of this compound and the essential oil of U. californica.

Table 1: Larvicidal Activity of this compound and U. californica Essential Oil against Aedes aegypti Larvae

Compound/ExtractLD50 (ppm)
(-)-UmbelluloneNot explicitly defined, but identified as a primary larvicide.
U. californica Essential Oil52.6[1][2]
Thymol (Positive Control)17.6[1]
p-CymeneIdentified as a primary larvicide.
Methyl EugenolIdentified as a primary larvicide.

Table 2: Biting Deterrent Activity of this compound and other compounds from U. californica against Aedes aegypti

CompoundActivity
(-)-UmbelluloneIdentified as an active repellent.
ThymolIdentified as an active repellent.
1,8-CineoleIdentified as an active repellent.
(-)-α-TerpineolIdentified as an active repellent.
DEET (Positive Control)Higher biting deterrent activity than the tested compounds.

Mechanism of Action: TRPA1 Signaling Pathway

This compound is known to be an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[3][4]. In insects, the TRPA1 channel is a key sensor for noxious chemical stimuli and plays a crucial role in repellent responses[5][6][7]. The activation of TRPA1 in sensory neurons by repellents like this compound leads to aversive behaviors.

There are two proposed mechanisms for TRPA1 activation by repellents in insects:

  • Direct Activation: Some repellents can directly bind to and activate the TRPA1 channel.

  • Indirect Activation: Other repellents may activate a G-protein coupled receptor (GPCR), which then triggers a downstream signaling cascade involving Gq protein and Phospholipase C (PLC) that ultimately leads to the opening of the TRPA1 channel[6].

The activation of TRPA1 results in an influx of Ca2+ ions, leading to depolarization of the neuron and the generation of action potentials that signal aversion to the central nervous system.

This compound-TRPA1 Signaling Pathway cluster_0 Insect Sensory Neuron This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activates Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Depolarization Depolarization Ca_ion->Depolarization Aversion Aversive Behavior Depolarization->Aversion

Proposed mechanism of this compound's repellent action via TRPA1 activation.

Experimental Protocols

The following are detailed protocols for evaluating the larvicidal and biting deterrent activities of this compound.

Larvicidal Bioassay Protocol

This protocol is adapted from standard WHO guidelines for testing mosquito larvicides.

Objective: To determine the lethal concentration (LC50) of this compound against Aedes aegypti larvae.

Materials:

  • This compound

  • Ethanol or DMSO (solvent)

  • Distilled water

  • 250 mL glass beakers or disposable cups

  • Pipettes

  • Late third or early fourth instar larvae of Aedes aegypti

  • Larval rearing trays

  • Fish food (for larval rearing)

  • Incubator or environmental chamber (27 ± 2°C, 80 ± 10% RH, 12:12 h light:dark cycle)

Procedure:

  • Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in ethanol or DMSO.

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 10 to 100 ppm in distilled water. A negative control (distilled water with the same concentration of solvent) and a positive control (e.g., Temephos) should be prepared.

  • Experimental Setup:

    • Add 99 mL of distilled water to each beaker.

    • Add 1 mL of the respective test solution to each beaker to achieve the desired final concentration.

    • Introduce 25 late third or early fourth instar larvae into each beaker.

    • Each concentration should be tested in triplicate.

  • Incubation: Place the beakers in an incubator under controlled conditions for 24 hours.

  • Data Collection: After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.

  • Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 value.

Larvicidal Bioassay Workflow A Prepare this compound Stock Solution (1%) B Prepare Serial Dilutions (10-100 ppm) A->B C Introduce 25 Aedes aegypti Larvae per Replicate B->C D Incubate for 24 hours C->D E Count Dead Larvae D->E F Calculate % Mortality and Determine LC50 E->F

Workflow for the larvicidal bioassay of this compound.
Biting Deterrent Bioassay Protocol (K&D Module)

This protocol is based on the K&D module system for in vitro evaluation of biting deterrents.

Objective: To evaluate the biting deterrent activity of this compound against adult female Aedes aegypti.

Materials:

  • This compound

  • Ethanol (solvent)

  • DEET (positive control)

  • K&D module bioassay system

  • 3x4 cm organdy cloth patches

  • Bovine blood

  • Sausage casing (collagen membrane)

  • Water bath (37°C)

  • Adult female Aedes aegypti (5-12 days old, starved for 12 hours)

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound in ethanol at various concentrations (e.g., 1, 5, 10, 25 µg/cm²). Prepare a positive control solution of DEET (e.g., 25 nmol/cm²) and a negative control (ethanol only).

  • Treatment of Cloth Patches: Apply 30 µL of each test solution to a 3x4 cm organdy cloth patch and allow the solvent to evaporate.

  • Assembly of K&D Module:

    • Fill the wells of the K&D module with warm (37°C) bovine blood.

    • Cover the wells with a collagen membrane.

    • Place the treated cloth patch over the membrane.

  • Mosquito Exposure:

    • Release 50 adult female mosquitoes into the module.

    • Allow the mosquitoes to feed for a 3-minute exposure period.

  • Data Collection: After the exposure period, remove the mosquitoes and count the number of blood-fed (engorged) females for each treatment.

  • Data Analysis: Calculate the proportion of non-biting mosquitoes for each treatment. Compare the results to the negative and positive controls to determine the biting deterrence index (BDI).

Conclusion

This compound demonstrates significant potential as a natural insect repellent and larvicide. The provided data and protocols offer a solid foundation for researchers to further investigate its efficacy, optimize formulations, and explore its mechanism of action in greater detail. Future research could focus on field trials to assess its performance under real-world conditions and on toxicological studies to ensure its safety for human use. The activation of the TRPA1 channel by this compound presents an exciting avenue for the development of novel, targeted insect repellent technologies.

References

Application Notes and Protocols for In Vitro Assays Using Umbellulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to investigate the biological activities of umbellulone, a monoterpene ketone found in the leaves of the Umbellularia californica tree. The primary known mechanism of action for this compound is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is involved in pain and inflammation. This compound also exhibits neuroprotective and antimicrobial properties.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activities

The following table summarizes the quantitative data for the in vitro biological activities of this compound.

Assay TypeTargetCell Line/SystemKey ParametersValueReference(s)
TRPA1 Activation Rat TRPA1HEK293 cellsEC5018.7 ± 3.5 µM[1]
Human TRPA1HEK293 cellsEC5028.5 ± 6.8 µM[1]
Mouse TRPA1CHO cellsEC5011.6 ± 1.8 µM[1]
TRPA1 Inhibition TRPA1Not SpecifiedIC50408 µM[2]
TRPM8 Activation Human TRPM8HEK293 cells-Weak agonist[3]
CGRP Release Trigeminal NeuronsRat Trigeminal Ganglion-Concentration-dependent increase[4]
Neuroprotection Glutamate-induced toxicitySH-SY5Y cells-Protective effect[5][6][7]
Antimicrobial Activity Staphylococcus aureus-MICTo be determined by user[8][9]
Escherichia coli-MICTo be determined by user[8][9]
Candida albicans-MICTo be determined by user[8][9][10]

Experimental Protocols

TRPA1 Channel Activation Assay Using Calcium Imaging

This protocol details the measurement of TRPA1 channel activation by this compound in a heterologous expression system using calcium imaging.

Objective: To determine the potency (EC50) of this compound in activating the TRPA1 ion channel.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with the desired TRPA1 channel (rat, human, or mouse).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • This compound stock solution (in DMSO).

  • Fura-2 AM or Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS): 25 mM HEPES, 140 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 3.3 mM D-glucose, pH 7.4.

  • Positive control: Mustard oil (AITC) or capsaicin.

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging.

Procedure:

  • Cell Culture:

    • Culture HEK293-TRPA1 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into 96-well black, clear-bottom plates at a density of 30,000 to 50,000 cells per well and allow them to adhere for 24 hours.[11]

  • Calcium Indicator Loading:

    • Prepare a loading solution of Fura-2 AM or Fluo-4 AM in HBS. A typical concentration is 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the culture medium from the wells and wash twice with HBS.

    • Add the loading solution to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBS to remove excess dye.

    • Add fresh HBS to each well for the assay.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBS. Also, prepare solutions of the positive control and a vehicle control (DMSO in HBS).

    • Use a fluorescence plate reader to measure the baseline fluorescence. For Fura-2, excitation is at 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.[12][13]

    • Add the this compound dilutions, positive control, or vehicle control to the wells.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in intracellular calcium is represented by the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence intensity (for Fluo-4).

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

TRPA1_Activation_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis culture Culture HEK293-TRPA1 Cells seed Seed Cells in 96-well Plate culture->seed prepare_dye Prepare Calcium Indicator load_dye Incubate Cells with Dye prepare_dye->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells baseline Measure Baseline Fluorescence add_compounds Add this compound/Controls baseline->add_compounds record Record Fluorescence Change add_compounds->record plot Plot Dose-Response Curve calculate Calculate EC50 plot->calculate

Workflow for TRPA1 Activation Assay.
Calcitonin Gene-Related Peptide (CGRP) Release Assay

This protocol describes the measurement of CGRP release from primary trigeminal ganglion neurons following stimulation with this compound.

Objective: To determine if this compound induces the release of CGRP from sensory neurons.

Materials:

  • Primary trigeminal ganglion neurons isolated from rats.

  • Poly-D-lysine coated culture plates.

  • HEPES-buffered saline (HBS): 22.5 mM HEPES, 135 mM NaCl, 3.5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, 3.3 mM glucose, 0.1% BSA; pH 7.4.[14]

  • This compound stock solution (in DMSO).

  • Positive control: 60 mM KCl or capsaicin.[15]

  • CGRP ELISA kit.

  • Cell culture incubator (37°C, ambient CO2).

Procedure:

  • Neuron Culture:

    • Isolate trigeminal ganglia from rats and dissociate them into single cells.

    • Plate the neurons on poly-D-lysine coated plates and culture for 24 hours before the assay.[14]

  • CGRP Release Experiment:

    • Wash the cultured neurons three times with HBS.

    • Pre-incubate the cells in HBS for 1 hour at 37°C.

    • Wash the cells three more times with HBS.

    • Collect a baseline sample by incubating the cells with HBS for 10 minutes.[4]

    • Incubate the cells with different concentrations of this compound in HBS for 10 minutes.

    • As a positive control, incubate a set of wells with 60 mM KCl or capsaicin in HBS.

    • Collect the supernatant from each well for CGRP measurement.

  • CGRP Quantification:

    • Measure the concentration of CGRP in the collected supernatants using a CGRP ELISA kit, following the manufacturer's instructions.[15]

  • Data Analysis:

    • Calculate the amount of CGRP released (in pg/mL or fmol/well) for each condition.

    • Compare the CGRP release in this compound-treated wells to the baseline and positive control.

CGRP_Release_Pathway cluster_neuron This compound This compound trpa1 TRPA1 Channel This compound->trpa1 activates ca_influx Ca2+ Influx trpa1->ca_influx mediates cgrp_release CGRP Release ca_influx->cgrp_release triggers neuron Trigeminal Neuron

Signaling pathway of this compound-induced CGRP release.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Objective: To determine if this compound can protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound stock solution (in DMSO).

  • Glutamate solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[5]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce excitotoxicity by adding glutamate to the wells (a typical concentration is 15-100 mM) and incubate for 3-24 hours.[5][16] Include a control group with this compound alone, glutamate alone, and a vehicle control.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Compare the viability of cells treated with glutamate alone to those pre-treated with this compound.

Neuroprotection_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture SH-SY5Y Cells seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with this compound induce Induce Toxicity with Glutamate pretreat->induce mtt Add MTT Reagent read Read Absorbance mtt->read calculate Calculate Cell Viability (%) compare Compare Treated vs. Control calculate->compare

Workflow for Neuroprotection Assay.
Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial and fungal strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strain (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • This compound stock solution (in DMSO).

  • Positive control antibiotic/antifungal.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation:

    • Grow microbial cultures overnight.

    • Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate.

    • Include a positive control (antibiotic/antifungal), a negative control (broth only), and a vehicle control (DMSO in broth).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the control.[17]

Antimicrobial_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Microbial Inoculum dilution Serial Dilution of this compound inoculate Inoculate 96-well Plate dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (Visual/OD) incubate->read_mic

Workflow for Antimicrobial MIC Assay.

References

Application Notes and Protocols for Developing Novel Analgesics Targeting Umbellulone Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone, a monoterpene ketone found in the volatile oil of the California bay laurel (Umbellularia californica), is a well-documented activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] This ion channel is a key player in the somatosensory system, where it functions as a sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress.[4][5] Activation of TRPA1 on sensory neurons, particularly trigeminal neurons, leads to the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP), resulting in neurogenic inflammation and the sensation of pain.[1][2][3] Notably, this compound inhalation has been linked to headache and migraine-like symptoms, underscoring its pro-nociceptive effects mediated through TRPA1 activation.[1][2][6]

While this compound itself is a pro-nociceptive agent, its well-characterized interaction with TRPA1 makes it an invaluable pharmacological tool for the development of novel analgesics. By serving as a specific and potent agonist, this compound can be utilized in high-throughput screening and functional assays to identify and characterize TRPA1 antagonists. These antagonists have the potential to be a new class of analgesics for treating various pain conditions, including inflammatory pain, neuropathic pain, and migraine.[4][5]

This document provides detailed application notes and protocols for utilizing this compound in the discovery and development of novel TRPA1-targeting analgesics. Additionally, we briefly cover the GABA-A receptor pathway as a complementary approach to analgesia.

Data Presentation: this compound Activity on TRPA1

The following tables summarize the quantitative data on the activation of TRPA1 channels by this compound from various studies. This data is crucial for designing experiments and interpreting results when screening for TRPA1 antagonists.

Table 1: Half-maximal Effective Concentrations (EC50) of this compound for TRPA1 Activation

TRPA1 Species/IsoformCell LineAssay TypeThis compound EC50 (µM)Reference
Rat TRPA1HEK293[Ca2+]i mobilization18.7 ± 3.5[1][7]
Human TRPA1HEK293[Ca2+]i mobilization28.5 ± 6.8[1][7]
Mouse TRPA1CHOElectrophysiology11.6 ± 1.8[1][7]
Rat Trigeminal NeuronsPrimary Culture[Ca2+]i mobilization56.6 ± 8.3[2][8]

Table 2: In Vivo Nociceptive Responses to this compound

Animal ModelAdministration RouteNociceptive ResponseThis compound Dose/ConcentrationEffectReference
Wild-type MiceOcular instillationEye wiping movements250 nmolIncreased nociceptive behavior[6]
Trpa1-/- MiceOcular instillationEye wiping movements250 nmolNo significant response[6]
RatsDural applicationTactile allodynia10%Robust time-related allodynia[9]

Signaling Pathway and Experimental Workflow

This compound-Mediated TRPA1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to the TRPA1 channel on a sensory neuron.

Umbellulone_TRPA1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Binds and Activates Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CGRP_Release CGRP Release Action_Potential->CGRP_Release Pain_Signal Pain Signal Transmission CGRP_Release->Pain_Signal Antagonist_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_preclinical In Vivo / Preclinical Testing HTS_Assay Cell-based Ca²⁺ Assay (e.g., FLIPR) Hit_Identification Hit Identification (Inhibition of Ca²⁺ influx) HTS_Assay->Hit_Identification Compound_Library Compound Library Compound_Library->HTS_Assay Umbellulone_Stimulation Stimulation with This compound Umbellulone_Stimulation->HTS_Assay Dose_Response Dose-Response Curves (IC₅₀ Determination) Hit_Identification->Dose_Response Validated Hits Electrophysiology Patch-Clamp Electrophysiology (Confirmation of channel block) Dose_Response->Electrophysiology Selectivity_Assays Selectivity Assays (vs. other TRP channels) Electrophysiology->Selectivity_Assays Animal_Models Animal Models of Pain (e.g., this compound-induced nociception) Selectivity_Assays->Animal_Models Lead Compounds Efficacy_Testing Analgesic Efficacy Testing Animal_Models->Efficacy_Testing

References

Application Notes and Protocols: Umbellulone as a Pharmacological Tool to Study TRPA1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the use of umbellulone, a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, for in vitro and in vivo studies. These notes include an overview of its mechanism, quantitative data, and comprehensive experimental protocols.

Introduction to this compound

This compound is a monoterpene ketone and the primary volatile component of the California bay laurel (Umbellularia californica), colloquially known as the "headache tree."[1][2][3] Inhalation of its vapors has been anecdotally reported to trigger severe headaches.[1][2][3] Scientific research has identified this compound as a selective activator of the TRPA1 channel, a non-selective cation channel primarily expressed on sensory neurons that acts as a sensor for environmental irritants, inflammatory agents, and thermal stimuli.[1][2][4][5] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPA1, particularly in pain, neuroinflammation, and headache disorders like migraine.[4][5][6][7][8]

Mechanism of Action

This compound activates TRPA1 through a dual mechanism. It acts as a partial electrophilic agonist, covalently modifying cysteine residues on the intracellular N-terminus of the TRPA1 channel.[9][10] However, studies with cysteine-to-serine mutant channels show that this compound's activity is only partially attenuated, indicating an additional, non-covalent binding mechanism.[9][10] Activation of TRPA1 by this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][2][4][5] This release from trigeminal nerve endings can induce neurogenic inflammation and vasodilation of meningeal blood vessels, processes implicated in the generation of headache pain.[1][2][4]

Data Presentation: Quantitative Analysis of this compound's Activity

The following tables summarize the quantitative data on this compound's efficacy and potency at the TRPA1 channel from various studies.

Table 1: In Vitro Potency of this compound on TRPA1 Channels

Cell Type/SpeciesAssay TypeParameterValueReference
Rat TRPA1-HEK293Calcium ImagingEC5018.7 ± 3.5 µM[11][12]
Human TRPA1-HEK293Calcium ImagingEC50Approx. 20 µM[12]
Mouse TRPA1-CHOElectrophysiologyEC5011.6 ± 1.8 µM[11][12]
Rat Trigeminal Ganglion NeuronsCalcium ImagingResponsive Population38% of capsaicin-sensitive neurons[13]
Mouse Trigeminal Ganglion NeuronsCalcium ImagingResponsive Population38% of neurons from Trpa1+/+ mice[13]
Dural Afferent Neurons (Rat)ElectrophysiologyResponsive Population38%[6]

Table 2: In Vivo Effects of this compound

Animal ModelAdministration RouteDoseObserved EffectReference
MouseOcular Instillation250 nmolAcute nociceptive response (eye wiping)[14]
RatIntranasalDose-dependentIncreased meningeal blood flow[1][2]
RatIntravenousDose-dependentIncreased meningeal blood flow[1][2]
RatDural Application10% and 30%Tactile allodynia and decreased rearing behavior[6]

Signaling Pathway

The activation of TRPA1 by this compound in trigeminal neurons initiates a signaling cascade leading to neurogenic inflammation and pain.

TRPA1_Signaling cluster_neuron Inside Neuron This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Neuron Sensory Neuron (Trigeminal Ganglion) Depolarization Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP CGRP_SP_Release CGRP & Substance P Release AP->CGRP_SP_Release Vasodilation Meningeal Vasodilation CGRP_SP_Release->Vasodilation Neuroinflammation Neurogenic Inflammation CGRP_SP_Release->Neuroinflammation Pain Pain Sensation (Headache) Vasodilation->Pain Neuroinflammation->Pain

Caption: this compound-induced TRPA1 signaling pathway in sensory neurons.

Experimental Protocols

In Vitro Calcium Imaging in Cultured Cells

This protocol describes how to measure this compound-induced calcium influx in HEK293 cells heterologously expressing TRPA1.

Experimental Workflow:

Caption: Workflow for in vitro calcium imaging experiments.

Materials:

  • HEK293 cells stably transfected with rat, human, or mouse TRPA1

  • Untransfected HEK293 cells (negative control)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Fura-2 AM (5 µM)

  • Pluronic F-127 (0.02%)

  • Extracellular buffer (in mM): 135 NaCl, 5.4 KCl, 2 CaCl₂, 0.4 MgSO₄, 10 D-glucose, 10 HEPES, pH 7.4

  • This compound stock solution (1 M in DMSO)

  • Ionomycin (5 µM)

  • TRPA1 antagonist (e.g., HC-030031, 30 µM) (optional)

Procedure:

  • Cell Culture: Plate TRPA1-HEK293 and untransfected HEK293 cells onto glass coverslips and grow to 70-80% confluency.

  • Dye Loading: Wash cells twice with extracellular buffer. Load cells with Fura-2 AM (5 µM) and Pluronic F-127 (0.02%) in extracellular buffer for 45-60 minutes at 37°C.

  • Washing: Wash cells three times with extracellular buffer to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.

  • Imaging: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Perfuse the cells with extracellular buffer and record the baseline Fura-2 fluorescence ratio (F340/F380) for 2-5 minutes.

  • This compound Application: Perfuse the cells with varying concentrations of this compound (e.g., 1 µM to 1 mM) diluted in extracellular buffer. Record the change in the F340/F380 ratio.

  • Positive Control: At the end of the experiment, apply ionomycin (5 µM) to obtain the maximum calcium response for data normalization.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the F340/F380 ratio. Plot dose-response curves to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of this compound-evoked currents in cultured trigeminal ganglion neurons or TRPA1-expressing cells.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured trigeminal ganglion neurons from Trpa1+/+ and Trpa1-/- mice or TRPA1-expressing CHO cells

  • Extracellular solution (in mM): 150 NaCl, 6 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH 7.4 with NaOH

  • Intracellular (pipette) solution (in mM): 100 K-Aspartate, 40 KCl, 2 MgCl₂, 5 EGTA, 1.2 CaCl₂ (for 50 nM free Ca²⁺), 10 HEPES, 4 Na₂-ATP, pH 7.2 with KOH

  • This compound stock solution (1 M in DMSO)

  • Mustard oil (positive control)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Use cultured trigeminal neurons or TRPA1-transfected cells.

  • Recording Setup: Place the cell-containing coverslip in a recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal on a cell using a glass micropipette filled with intracellular solution. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -60 mV or 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) every 2 seconds to measure the current-voltage (I-V) relationship.

  • Baseline Recording: Record the baseline current for several minutes.

  • Drug Application: Perfuse the chamber with a known concentration of this compound (e.g., 100 µM).

  • Data Acquisition: Record the inward and outward currents evoked by this compound.

  • Washout and Controls: Wash out the this compound with the extracellular solution to observe reversibility. Apply a known TRPA1 agonist like mustard oil (100 µM) as a positive control.

  • Data Analysis: Measure the peak current amplitude at specific voltages (e.g., -80 mV and +80 mV). Calculate the current density (pA/pF) by dividing the current amplitude by the cell capacitance. Construct I-V curves to analyze the characteristics of the this compound-activated current.

In Vivo Behavioral Assay: Ocular Nociception

This protocol describes a method to assess the nociceptive effects of this compound in mice by observing eye-wiping behavior.[14]

Experimental Workflow:

Caption: Workflow for the in vivo ocular nociception assay.

Materials:

  • Trpa1+/+ and Trpa1-/- mice

  • This compound solution (e.g., 250 nmol in vehicle)

  • Vehicle control (e.g., mineral oil or saline with DMSO)

  • Mustard oil (positive control, e.g., 20 nmol)

  • Video recording equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment to reduce stress.

  • Drug Administration: Gently restrain the mouse and instill a small volume (e.g., 5 µl) of the this compound solution or vehicle onto the corneal surface of one eye.

  • Behavioral Observation: Immediately after instillation, place the mouse in an observation chamber and record the number of eye-wiping movements with the ipsilateral forepaw for a defined period (e.g., 2 minutes).

  • Control Groups: Include a vehicle control group and a positive control group (mustard oil). To confirm TRPA1 specificity, perform the experiment in Trpa1-/- mice.

  • Data Analysis: Count the total number of eye wipes for each animal. Compare the mean number of wipes between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in eye wiping in the this compound group compared to the vehicle group in Trpa1+/+ mice, which is absent in Trpa1-/- mice, indicates a TRPA1-mediated nociceptive response.[14]

Conclusion

This compound is a potent and selective agonist of the TRPA1 channel, making it an invaluable tool for studying the role of this channel in sensory transduction, pain, and neuroinflammation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of TRPA1 function. Proper experimental design, including the use of appropriate controls such as TRPA1 knockout animals and selective antagonists, is crucial for interpreting the results obtained with this compound.

References

Application Notes and Protocols for the Quantification of Umbellulone in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbellulone is a monoterpene ketone and the principal component of the essential oil from the leaves of Umbellularia californica, commonly known as California bay laurel or headache tree.[1][2][3] Its unique chemical properties and biological activities, including potential insecticidal and antimicrobial effects, have made it a compound of interest for research and development in the pharmaceutical and agricultural industries. Accurate and precise quantification of this compound in essential oils is crucial for quality control, standardization of formulations, and further investigation of its therapeutic potential.

This document provides detailed application notes and protocols for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While a specific, fully validated method for this compound was not found in the public literature at the time of this writing, the following protocols are based on established and validated methods for similar monoterpenes in essential oil matrices.

Analytical Techniques for this compound Quantification

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and robust technique for the analysis of volatile compounds like this compound in essential oils.[1][2][3] HPLC can also be employed, particularly for less volatile derivatives or when alternative selectivity is required.

Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, providing both quantitative data and mass spectral information for confident peak identification.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile technique that can be adapted for the analysis of this compound, often requiring derivatization to enhance its chromophoric properties for UV detection.

Data Presentation: Method Validation Parameters

The following table summarizes typical method validation parameters for the quantification of monoterpenes in essential oils using GC-MS and HPLC. These values are representative and should be established for each specific laboratory method.

ParameterGC-MS (Representative Values for Monoterpenes)HPLC-UV (Representative Values for Essential Oil Components)
Linearity Range 0.1 - 10.0 µg/mL1.0 - 100.0 µg/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) ~0.03 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1.5 µg/mL
Precision (%RSD)
- Intraday≤ 12%< 2%
- Interday≤ 11%< 3%
Accuracy (Recovery %) 80 - 115%97 - 103%

Experimental Workflow

The general workflow for the quantification of this compound in essential oils is depicted below.

Quantification of this compound in Essential Oils General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_validation Method Validation Sample Essential Oil Sample Dilution Dilution with appropriate solvent (e.g., Hexane, Methanol) Sample->Dilution InternalStandard Addition of Internal Standard (optional but recommended) Dilution->InternalStandard GCMS GC-MS Analysis InternalStandard->GCMS Injection HPLC HPLC-UV Analysis InternalStandard->HPLC Injection PeakIntegration Peak Integration and Identification GCMS->PeakIntegration HPLC->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification Validation Linearity, Accuracy, Precision, LOD, LOQ, Robustness Quantification->Validation Method Validation Parameters Key Method Validation Parameters center Method Validation Specificity Specificity/ Selectivity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate Precision) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Robustness Robustness center->Robustness

References

Application Notes and Protocols for the Experimental Use of Umbellulone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umbellulone is a monoterpene ketone and the primary active constituent of the leaves of the California bay laurel tree (Umbellularia californica), also known as the "headache tree".[1] It is a lipophilic oil at room temperature with the chemical formula C₁₀H₁₄O.[1] Research has identified this compound as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][3] This activity underlies its ability to stimulate the trigeminovascular system, leading to nociceptive responses and providing a mechanistic explanation for the headaches associated with inhaling the tree's scent.[1][4] These properties make this compound a valuable tool for studying pain pathways, neurovascular function, and TRPA1 channel modulation.

Formulation and Solubility

Proper solubilization of this compound is critical for its effective use in experimental settings. Due to its lipophilic nature, it is poorly soluble in aqueous solutions.

Stock Solution Preparation:

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[2][5]

  • Procedure: A stock solution of 1 M this compound can be prepared by dissolving it in 100% DMSO.[2] For lower concentration stocks, such as 250 mg/mL, ultrasonic agitation may be required to ensure complete dissolution.[5]

  • Storage: Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[5]

Working Solution Preparation: For cell-based assays and in vitro experiments, the DMSO stock solution should be diluted to the final desired concentration in an aqueous buffer or cell culture medium.[2] It is crucial to ensure the final concentration of DMSO in the working solution is low (typically ≤ 1%) to avoid solvent-induced cytotoxicity or off-target effects.[2]

Parameter Solvent Concentration Notes
Stock Solution 100% DMSO1 M[2] or 250 mg/mL[5]Ultrasonic bath may be needed to aid dissolution.[5]
In Vitro Vehicle DMSO≤ 1% in final medium[2]Dilute from stock solution immediately before use.
In Vivo Vehicle (Intragastric) 0.5% Carboxymethylcellulose (CMC)Varies by experimentUsed for the TRPA1 antagonist HC-030031, suggesting a suitable vehicle for oral gavage of lipophilic compounds.[2]
In Vivo Vehicle (Nasal/Ocular) DMSO0.5% - 5% in salineThe final vehicle concentration depends on the specific application and dose.[2]
In Vivo Vehicle (Intravenous) Saline with 0.1 N HCl (pH adjusted)Varies by experimentThis vehicle was used for a CGRP antagonist, indicating a potential formulation strategy for IV administration.[4]

Mechanism of Action: TRPA1 Activation

This compound selectively activates the TRPA1 ion channel, which is highly expressed in a subset of nociceptive (pain-sensing) primary sensory neurons, including those of the trigeminal ganglia.[2][5]

Signaling Pathway:

  • Activation: this compound binds to and activates the TRPA1 channel on trigeminal nerve endings.[3]

  • Calcium Influx: Activation of the TRPA1 channel, a non-selective cation channel, leads to an influx of calcium (Ca²⁺) into the neuron.[3]

  • CGRP Release: The increase in intracellular calcium triggers the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.[4]

  • Vasodilation & Nociception: CGRP is a potent vasodilator that acts on meningeal blood vessels.[1] This vasodilation and the direct activation of pain pathways contribute to the nociceptive responses associated with this compound exposure, such as headaches.[1][4]

Umbellulone_Pathway cluster_Neuron Trigeminal Neuron TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx opens CGRP_Release CGRP Release Ca_Influx->CGRP_Release triggers Vasodilation Meningeal Vasodilation CGRP_Release->Vasodilation causes This compound This compound This compound->TRPA1 activates Nociception Nociceptive Response (Headache) Vasodilation->Nociception contributes to

Fig. 1: this compound signaling via the TRPA1 pathway in trigeminal neurons.

Summary of Experimental Data

The primary application of this compound is in the study of pain and TRPA1 channel function. The following table summarizes effective concentrations used in key in vitro and in vivo models.

Experiment Type Model System Concentration / Dose Effect Reference
In Vitro Rat TRPA1-expressing HEK293 cellsµM to sub-mM rangeSelective stimulation and intracellular Ca²⁺ mobilization.[2][4]
In Vitro Rat Trigeminal Ganglia NeuronsEC₅₀: 56.6 ± 8.3 µMMobilization of intracellular Ca²⁺.[4]
In Vitro Mouse Trigeminal Ganglia Neurons100 µMIncreased current density in 36% of neurons.[6]
Ex Vivo Rodent Dura MaterNot specifiedEvoked calcium-dependent release of CGRP.[4]
In Vivo Mouse Eye Wiping Assay50–250 nmol (ocular instillation)Dose-dependent acute nociceptive (pain) behavior.[2][7]
In Vivo Rat Meningeal Blood Flow30-150 µg/kg (intravenous)Dose-dependent increase in blood flow.[5]
In Vivo Rat Meningeal Blood Flow0.2, 0.5, 1 µmol/kg (nasal)Dose-dependent increase in blood flow.[2]

Experimental Protocols

The following are detailed protocols for common assays adapted for use with this compound.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a cell line of interest by measuring metabolic activity.

Materials:

  • Cells of interest (e.g., HEK293, cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent/solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.5%).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include "cells only" (no treatment) and "vehicle control" (medium with DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Treat 2. Treat Cells with This compound Dilutions Seed->Treat Incubate 3. Incubate for 24-72 hours Treat->Incubate Add_MTT 4. Add MTT Reagent (Incubate 3-4h) Incubate->Add_MTT Solubilize 5. Solubilize Formazan Crystals with DMSO Add_MTT->Solubilize Read 6. Read Absorbance at 570 nm Solubilize->Read Analyze 7. Calculate Viability and IC₅₀ Read->Analyze

Fig. 2: General experimental workflow for an MTT cell viability assay.
Protocol 2: Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression of specific proteins (e.g., TRPA1, CGRP, or apoptosis markers) in cells following treatment with this compound.

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • This compound stock solution

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Protein transfer equipment (PVDF or nitrocellulose membrane, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified time.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[11]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate).[12]

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[12]

    • Incubate on ice for 30 minutes with occasional vortexing.[13]

    • Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[11][12]

  • Protein Quantification: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[12]

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Final Washes: Repeat the washing step (Step 9) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.[15] Capture the signal using an appropriate imaging system. Analyze band intensities to quantify changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Improving Umbellulone Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of umbellulone, focusing on methods to improve its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a lipophilic monoterpene ketone and is considered practically insoluble in water.[1][2] Its estimated aqueous solubility is approximately 279 mg/L at 25°C. This low solubility can present significant challenges for in vitro and in vivo studies that require aqueous delivery systems.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer?

A2: Precipitation occurs because this compound is a hydrophobic molecule. When introduced into a polar solvent like water or an aqueous buffer, the this compound molecules are repelled by the water molecules and tend to aggregate together, forming a solid precipitate. This is a common issue for compounds with a high logP value, and this compound has an estimated logP of 2.063, indicating its preference for a non-polar environment.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: The primary methods for enhancing the aqueous solubility of hydrophobic compounds like this compound include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin.

  • Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes.

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent to increase the overall solvating capacity of the solution.

Q4: Can I use DMSO to dissolve this compound for my cell culture experiments?

A4: Yes, this compound is soluble in dimethyl sulfoxide (DMSO). However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells. A common practice is to prepare a concentrated stock solution of this compound in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final DMSO concentration is below the tolerated level for your specific cell line, typically less than 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.

Troubleshooting Guides

Issue 1: this compound Precipitation During Experiment
Symptom Possible Cause Suggested Solution
Cloudiness or visible particles appear immediately upon adding this compound to an aqueous solution. The concentration of this compound exceeds its aqueous solubility limit.1. Decrease the concentration of this compound if experimentally feasible.2. Utilize a solubility enhancement technique such as cyclodextrin complexation, liposomal encapsulation, or a co-solvent system.
Precipitation occurs over time, even at low concentrations. The solution is supersaturated and thermodynamically unstable. Temperature fluctuations can also induce precipitation.1. Ensure the solution is not supersaturated. Prepare the solution at a slightly elevated temperature (if the stability of this compound allows) and then slowly cool to the experimental temperature.2. Maintain a constant temperature throughout the experiment.3. Consider using a stabilizing agent if compatible with your experimental setup.
Precipitation occurs when a stock solution in an organic solvent (e.g., DMSO, ethanol) is diluted into an aqueous buffer. The organic solvent concentration is not high enough in the final solution to keep the this compound dissolved. This is a common issue when "crashing out" a hydrophobic compound.1. Increase the proportion of the organic solvent in the final solution, being mindful of its potential effects on the experimental system.2. Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.3. Prepare the this compound in a pre-formed complex with a solubilizing agent like cyclodextrin before adding it to the aqueous buffer.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
High variability in dose-response curves between replicate experiments. Inconsistent solubility and bioavailability of this compound in the assay medium. Undissolved particles can lead to inaccurate dosing.1. Visually inspect your working solutions under a microscope to ensure no micro-precipitates are present.2. Prepare a fresh stock solution and working solutions for each experiment. 3. Employ a robust solubility enhancement method to ensure consistent and complete dissolution of this compound.4. Quantify the concentration of this compound in your final working solution using a validated analytical method like HPLC to confirm the actual dose.
Lower than expected biological activity. The effective concentration of dissolved this compound is lower than the nominal concentration due to poor solubility. This compound may also be adsorbing to plasticware.1. Increase the solubility of this compound using one of the methods described in this guide.2. Use low-adsorption plasticware or glass vials where possible.3. Include a surfactant (e.g., Tween 80 at a low concentration) in your buffer if it does not interfere with your assay, as this can help prevent adsorption.

Experimental Protocols & Data

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with increased aqueous solubility.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Slurry: In a mortar, place the calculated amount of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a thick paste.

  • This compound Addition: Add the calculated amount of this compound to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. The consistency of the paste should be maintained by adding small amounts of the water-ethanol mixture if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved to remove the solvents.

  • Sieving and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a sieve. Store the resulting powder in a desiccator.

Cyclodextrin Concentration (mM)Apparent Monoterpene Ketone Solubility with β-CD (mM)Apparent Monoterpene Ketone Solubility with HP-β-CD (mM)
0 (Intrinsic Solubility)1.81.8
22.53.2
43.24.6
63.96.0
84.67.4
105.38.8

This data is representative and illustrates the linear increase in solubility (AL-type phase solubility diagram) typical for 1:1 complex formation.

G cluster_prep Preparation cluster_processing Processing cluster_product Final Product This compound This compound kneading Kneading in Mortar This compound->kneading cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->kneading solvent Water/Ethanol Mixture solvent->kneading drying Drying kneading->drying pulverizing Pulverizing & Sieving drying->pulverizing complex This compound-CD Inclusion Complex Powder pulverizing->complex dissolution Dissolution in Aqueous Buffer complex->dissolution solution Clear Aqueous Solution dissolution->solution

Workflow for preparing a water-soluble this compound-Cyclodextrin complex.
Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic molecule like this compound, it will partition into the lipid bilayer of the liposome, thereby allowing its dispersion in an aqueous medium.

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the chosen lipids (e.g., a mixture of a phosphatidylcholine like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture). The molar ratio of lipids and the drug-to-lipid ratio should be optimized for your specific application.

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, dry lipid film containing this compound on the inner wall of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the main lipid used.

  • Vesicle Formation: Agitate the flask by vortexing or mechanical shaking to hydrate the lipid film. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the this compound within their bilayers.

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Removal of Unencapsulated this compound: Separate the liposomal suspension from any unencapsulated this compound by centrifugation or dialysis.

Specific data for this compound is limited, however, studies on structurally similar monoterpene ketones like pulegone provide a good reference for expected encapsulation efficiencies.

CompoundLipid CompositionMethodEncapsulation Efficiency (%)
PulegoneLipoid S100Ethanol Injection> 90%[3]
UmbellipreninNot SpecifiedNot Specified76.2 ± 8.4%

Encapsulation efficiency is highly dependent on the lipid composition, drug-to-lipid ratio, and preparation method.

G cluster_prep Preparation cluster_formation Vesicle Formation cluster_product Final Product umbellulone_lipids This compound + Lipids in Organic Solvent rotovap Rotary Evaporation umbellulone_lipids->rotovap film Dry Lipid-Umbellulone Film rotovap->film hydration Hydration with Aqueous Buffer film->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs sizing Sizing (Extrusion/Sonication) mlvs->sizing luvs Unilamellar Vesicles (LUVs) sizing->luvs purification Purification (Centrifugation/Dialysis) luvs->purification final_suspension Liposomal this compound Aqueous Suspension purification->final_suspension

Workflow for preparing a liposomal formulation of this compound.
Co-solvent Systems

A co-solvent system involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Select a Co-solvent: Choose a co-solvent in which this compound is readily soluble (e.g., ethanol, propylene glycol). Ensure the co-solvent is compatible with your experimental system.[1]

  • Prepare Stock Solution: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution.

  • Determine Final Concentration: Decide on the final desired concentration of this compound and the maximum tolerated concentration of the co-solvent in your aqueous system.

  • Dilution: While vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. The slow addition and vigorous mixing are crucial to prevent the this compound from precipitating.

While a complete solubility table for this compound in various co-solvent mixtures is not available, the data for similar compounds like raspberry ketone demonstrate that solubility increases with a higher proportion of the organic co-solvent.

Ethanol in Water (% v/v)Approximate Solubility of a Monoterpene Ketone (g/L)
0< 0.5
202.5
4015.0
6050.0
80> 100.0

This data is representative and illustrates the exponential increase in solubility often observed with increasing co-solvent concentration.

This compound Signaling Pathway

This compound is known to be an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in pain and inflammation signaling pathways.

G cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion influx This compound This compound This compound->TRPA1 activates Neuron_Depolarization Neuron Depolarization Ca_ion->Neuron_Depolarization CGRP_Release CGRP Release Neuron_Depolarization->CGRP_Release Pain_Signal Pain Sensation Neuron_Depolarization->Pain_Signal Vasodilation Vasodilation CGRP_Release->Vasodilation

Simplified signaling pathway of this compound via TRPA1 activation.

References

Umbellulone stability and degradation in laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with umbellulone. Due to the limited availability of comprehensive public data on its stability, this guide offers best-practice recommendations, troubleshooting advice, and standardized protocols to enable robust experimental design and data generation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure this compound?

A1: For long-term storage, this compound should be kept at -20°C, where it is reported to be stable for at least two years.[1] For short-term storage, +4°C is recommended.[1] It is also advised to keep the compound cool and dry.[1]

Q2: How should I store this compound in solution?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] Stock solutions in these solvents should be stored in tightly sealed vials to prevent evaporation of the solvent and degradation of the compound. For optimal stability, it is recommended to store stock solutions at -20°C for periods up to one month, and at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[2]

Q3: My this compound solution has turned a pale yellow color. Is it still usable?

A3: Pure this compound is a colorless oil.[1] A change in color may indicate degradation. The usability of the solution depends on the specific requirements of your experiment. For sensitive assays, it is recommended to use a fresh, colorless solution. For less sensitive applications, you may consider qualifying the solution by a suitable analytical method, such as HPLC-UV, to determine the purity and concentration of the remaining this compound.

Q4: I am observing inconsistent results in my bioassays with this compound. Could this be a stability issue?

A4: Inconsistent bioassay results can indeed be a consequence of this compound degradation. This compound is a reactive molecule, known to form adducts with nucleophiles such as thiols.[3] If your assay medium contains components with free thiol groups (e.g., cysteine, glutathione, or certain proteins), this compound may be sequestered or degraded, leading to variability in its effective concentration. It is crucial to prepare fresh dilutions of this compound in your assay buffer immediately before use and to consider the composition of your assay medium.

Q5: What are the known degradation pathways for this compound?

A5: The most well-documented reaction of this compound is its high-affinity binding to thiols, forming a Michael adduct.[3] This reaction is instantaneous with thiols like cysteamine.[3] This suggests that a primary degradation pathway in a biological or laboratory context could involve reaction with any available nucleophiles. While specific studies on photodegradation, thermal, and pH-driven degradation are not widely published, its strained cyclopropane ring adjacent to the enone system makes it susceptible to nucleophilic attack.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Biological Assays Degradation of this compound in stock solution or assay medium.Prepare fresh stock solutions and aliquot for single use. Avoid repeated freeze-thaw cycles. Prepare working solutions immediately before the experiment. Evaluate the compatibility of the assay medium with this compound; consider the presence of nucleophiles.
Appearance of Unexpected Peaks in Chromatography Degradation of this compound during sample preparation or analysis.Ensure the use of high-purity solvents. Minimize the time between sample preparation and analysis. If using GC-MS, be aware that high injector temperatures can potentially cause thermal degradation of terpenes.
Variability Between Aliquots Inconsistent storage or handling of aliquots. Solvent evaporation.Store all aliquots under the same recommended conditions (-20°C or -80°C). Use tightly sealed vials to prevent solvent evaporation, which would alter the concentration.
Color Change of Solution Potential degradation of this compound.Discard the solution and prepare a fresh one from a reliable stock. If necessary, analyze the discolored solution by HPLC or LC-MS to identify potential degradation products.

Quantitative Data on this compound Stability

Currently, there is a lack of published quantitative data on the stability of this compound under various stress conditions. Researchers are encouraged to perform their own stability studies based on the protocol provided below. The following table can be used as a template to summarize the results of such a study.

Condition Time (hours) This compound Concentration (%) Appearance of Degradation Products (Peak Area %) Observations
Acidic (e.g., 0.1 M HCl, 60°C) 01000Colorless solution
2
6
24
Basic (e.g., 0.1 M NaOH, RT) 01000Colorless solution
2
6
24
Oxidative (e.g., 3% H₂O₂, RT) 01000Colorless solution
2
6
24
Thermal (e.g., 80°C in solvent) 01000Colorless solution
2
6
24
Photostability (ICH Q1B) 01000Colorless solution
Irradiated
Dark Control

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • A suitable reversed-phase HPLC column (e.g., C18)

  • pH meter

  • Thermostatically controlled oven and water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at appropriate time points and dilute with mobile phase for analysis.

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C. Withdraw samples at appropriate time points, cool to room temperature, and dilute with mobile phase for analysis. A parallel sample should be stored at the recommended storage temperature as a control.

  • Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions. After exposure, dilute both samples with mobile phase for analysis.

4. Analysis:

  • Analyze the stressed samples and controls by a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

  • Calculate the percentage of degradation of this compound and the formation of each degradation product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points (0, 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound adduct Michael Adduct This compound->adduct Michael Addition nucleophile Nucleophile (R-SH) nucleophile->adduct

Caption: Proposed degradation pathway of this compound via Michael addition.

References

Optimizing Umbellulone Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Umbellulone in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a monoterpene ketone that acts as a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] It has a lower affinity for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3] Activation of TRPA1 by this compound leads to an influx of calcium ions (Ca2+) into the cell. This increase in intracellular calcium can trigger various downstream signaling events, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which is notably involved in pain and migraine pathways.[3][4][5][6]

2. What is the recommended starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a starting range of 1 µM to 100 µM is recommended. For TRPA1 activation assays in HEK293 cells, half-maximal effective concentrations (EC50) have been reported to be between 11.6 µM and 28.5 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

3. How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. For long-term storage, aliquots of the stock solution should be kept at -20°C and protected from light.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium. This compound has limited aqueous solubility. The concentration used may be too high for the aqueous environment of the cell culture medium.- Lower the final concentration of this compound in the assay. - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. - Briefly warm the final working solution to 37°C and vortex gently before adding to the cells.[7] - If precipitation persists, consider using a different solvent for the initial stock, though DMSO is most common.
High background or inconsistent results in assays. - Pipetting errors leading to inaccurate concentrations. - Uneven cell seeding density. - Interference from components in the cell culture medium (e.g., serum, phenol red).- Use calibrated pipettes and mix all solutions thoroughly before use.[8] - Ensure a single-cell suspension before seeding and check for even cell distribution in the wells.[8] - For colorimetric or fluorometric assays, use serum-free and phenol red-free medium during the assay incubation if possible.[9] Include appropriate background controls (medium only, medium with vehicle).
No observable effect of this compound on cells. - The chosen cell line may not express the target receptor (TRPA1) at sufficient levels. - The concentration of this compound is too low. - The incubation time is not optimal.- Confirm TRPA1 expression in your cell line using techniques like RT-PCR or Western blotting.[8] - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). - Conduct a time-course experiment to determine the optimal duration of exposure.
High levels of cell death even at low concentrations. This compound may exhibit cytotoxicity in your specific cell line at the concentrations being tested.- Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of this compound for your cells. - Choose a concentration for your functional assays that is below the cytotoxic threshold.

Experimental Protocols & Data Presentation

Below are detailed methodologies for key experiments and a summary of quantitative data for this compound.

Quantitative Data Summary
ParameterCell LineValueReference
EC50 for rat TRPA1 activation rTRPA1-HEK29318.7 ± 3.5 µM[4]
EC50 for human TRPA1 activation hTRPA1-HEK29328.5 ± 6.8 µM[4]
EC50 for mouse TRPA1 activation mTRPA1-CHO11.6 ± 1.8 µM[4]
EC50 for CGRP release Rat Trigeminal Ganglia Neurons56.6 ± 8.3 µM[5]
Cell Viability Assessment: MTT Assay

This protocol is adapted for determining the effect of this compound on cell viability.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assessment: LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6][12][13][14][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for the final 45 minutes of incubation.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.[3][4][5][8][16]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound and controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][17]

  • Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample. Add the reaction buffer containing DTT and the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm.

  • Analysis: The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

CGRP Release Assay

This protocol quantifies the release of CGRP from cultured neurons.[4][13][16]

  • Cell Culture: Culture primary trigeminal ganglion neurons until they are ready for the assay.

  • Pre-incubation: Wash the cells with a HEPES-buffered saline (HBS) solution.

  • Stimulation: Incubate the cells with various concentrations of this compound in HBS for a defined period (e.g., 10-30 minutes). Collect the supernatant. A positive control, such as high potassium (e.g., 60 mM KCl) or capsaicin, should be included.

  • Quantification: Measure the concentration of CGRP in the collected supernatants using a commercially available CGRP Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Western Blotting for TRPA1 Signaling Pathway

This protocol is for detecting the expression and phosphorylation of proteins in the TRPA1 signaling pathway.[2][3][5][6][14]

  • Cell Lysis: After treatment with this compound, lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., total TRPA1, phospho-TRPA1, or other downstream targets) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

Signaling Pathway of this compound

Umbellulone_Signaling_Pathway This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Downstream Downstream Signaling Ca_influx->Downstream CGRP_release CGRP Release Downstream->CGRP_release Leads to

Caption: this compound activates the TRPA1 channel, leading to cellular effects.

General Experimental Workflow for this compound Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in Plate Cell_Culture->Cell_Seeding Umbellulone_Prep 2. This compound Stock Preparation (DMSO) Treatment 4. Treat Cells with This compound Umbellulone_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate Treatment->Incubation Assay 6. Perform Assay (MTT, LDH, etc.) Incubation->Assay Data_Acquisition 7. Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis 8. Data Analysis Data_Acquisition->Data_Analysis

Caption: A generalized workflow for conducting cell-based assays with this compound.

Troubleshooting Logic for Unexpected Results

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Working with Volatile Monoterpenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with volatile monoterpenes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Analyte Loss & Degradation

❓ Question: I'm consistently losing my volatile monoterpene analytes during sample preparation and analysis. What are the likely causes and how can I prevent this?

❗️ Answer: The primary challenge with monoterpenes is their high volatility and susceptibility to degradation. Analyte loss is typically due to evaporation, thermal degradation, or oxidation.

Common Causes & Solutions:

  • Evaporation During Sample Handling: Monoterpenes have high vapor pressures, leading to significant evaporative losses at room temperature.

    • Solution: Keep all samples, standards, and solvents chilled on ice or in a cryo-cooler during preparation.[1] When concentrating extracts, such as under a nitrogen stream, ensure the vial is kept on ice.[2]

  • Thermal Degradation: Heat from processes like grinding or high-temperature GC inlets can cause degradation or isomerization.

    • Solution: Grind solid samples (e.g., plant material) under liquid nitrogen to prevent heat generation.[3] Use the lowest possible injector temperature that still ensures efficient volatilization of your analytes.

  • Oxidation and Isomerization: Many monoterpenes are unsaturated and can be oxidized or rearranged upon exposure to air, light, or acidic conditions.[4] For instance, β-pinene can isomerize to α-pinene and other monoterpenes.[5]

    • Solution: Minimize sample exposure to air and light. Store extracts and standards under an inert atmosphere (e.g., nitrogen or argon) in amber vials at low temperatures (-20°C to -80°C).[3] Use freshly prepared standards for calibration.

Issue 2: Inaccurate Quantification & Poor Reproducibility

❓ Question: My quantitative results for monoterpenes are inconsistent and appear inaccurate. What are the common pitfalls?

❗️ Answer: Accurate quantification is challenging due to the physicochemical properties of monoterpenes and their interaction with the sample matrix.

Common Causes & Solutions:

  • Matrix Effects: Non-volatile components in the sample matrix can interfere with the volatilization of terpenes, especially in headspace analysis, leading to suppressed signals.

    • Solution: Headspace Solid-Phase Microextraction (HS-SPME) is an excellent technique for generating a clean sample extract, as it leaves non-volatile matrix components behind.[6] For complex matrices, matrix-matched calibration standards should be used to compensate for these effects.[6]

  • Co-elution of Isomers: Many monoterpenes are structural isomers (e.g., α-pinene and β-pinene) with very similar boiling points, making them difficult to separate chromatographically.[1]

    • Solution: Use a high-resolution capillary column (e.g., 60m length) and optimize the GC oven temperature program with a slow ramp rate (e.g., 5°C/min) to improve separation.[6] Using GC-MS allows for the deconvolution of co-eluting peaks by analyzing their unique mass spectra.[7]

  • Standard Instability: Monoterpene standards, especially in gas cylinders, can degrade over time. Studies have shown that β-pinene can decrease in concentration while compounds like α-pinene, limonene, and camphene increase, indicating chemical transformation.[5][8]

    • Solution: Use specially treated aluminum gas cylinders for gas standards, which show better long-term stability than steel cylinders.[5][8] For liquid standards, purchase from reputable suppliers, store in small aliquots at ≤ -20°C, and verify purity periodically.

Issue 3: Poor Recovery of Less Volatile Terpenes

❓ Question: When analyzing a mix of monoterpenes and sesquiterpenes using headspace GC, I get good recovery for the volatile monoterpenes but poor recovery for the heavier sesquiterpenes. How can I improve this?

❗️ Answer: This is a common issue stemming from the analytical trade-offs between different compound classes. Headspace techniques favor highly volatile compounds like monoterpenes, while less volatile compounds, such as sesquiterpenes, partition less efficiently into the headspace.

Common Causes & Solutions:

  • Insufficient Volatilization of Sesquiterpenes: Sesquiterpenes have higher boiling points and lower vapor pressures, so they do not move into the headspace as readily as monoterpenes at a given temperature.

    • Solution 1: Modify your headspace method by increasing the equilibration temperature or time.[1] Adding salt (e.g., NaCl) to aqueous samples can also increase the vapor pressure of semi-volatile analytes, driving them into the headspace.[9]

    • Solution 2: Consider a different sample introduction technique. Direct liquid injection of a solvent extract often provides better recovery for less volatile compounds, though it may introduce more non-volatile matrix components into your system.[7]

    • Solution 3: Solid-Phase Microextraction (SPME) can be a good compromise. The fiber coating can be chosen to have a high affinity for a broad range of terpenes, adsorbing both mono- and sesquiterpenes from the headspace for subsequent desorption in the GC inlet.[1]

Frequently Asked Questions (FAQs)

Storage and Stability

❓ What are the best practices for storing pure monoterpene standards and biological samples? ❗️ Due to their volatility and reactivity, proper storage is critical.

  • Pure Standards: Store neat standards in amber glass vials with PTFE-lined caps at -20°C or below. To minimize degradation from repeated freeze-thaw cycles and exposure to air, prepare working solutions and store them in small, single-use aliquots.

  • Gas Standards: For atmospheric monitoring, monoterpene gas standards are prone to degradation. Specially treated aluminum cylinders (e.g., Experis-treated) have shown good stability for over 6 months for many monoterpenes, significantly outperforming nickel-plated carbon steel cylinders.[5][8]

  • Biological Samples: Freeze fresh plant or biological material immediately at -80°C or in liquid nitrogen to halt enzymatic activity and prevent the loss of volatiles.[3] Store samples in airtight containers to prevent evaporative losses and contamination.

Sample Preparation

❓ Which sample extraction technique is most suitable for my research on volatile monoterpenes? ❗️ The choice depends on your sample matrix, research goal (qualitative profiling vs. quantitative analysis), and available equipment.

  • Headspace (HS) and HS-SPME: Excellent for clean, qualitative profiling of the most volatile compounds and for quantitative analysis when coupled with appropriate calibration. HS-SPME is solvent-free and easily automated, reducing sample handling and potential for contamination.[1][6]

  • Solvent Extraction: A robust method for quantitative analysis that extracts a broader range of compounds, including less volatile ones. It is, however, more labor-intensive and requires careful concentration steps to avoid losing the most volatile analytes.[2][10]

  • Hydrodistillation/Steam Distillation: A classic method for extracting essential oils, it is effective but can be lengthy and the heat involved may cause thermal degradation or rearrangement of some monoterpenes.[3][11]

Data Presentation: Quantitative Data Summary

Table 1: Physicochemical Properties of Common Monoterpenes

Monoterpene Molecular Formula Boiling Point (°C at 1 atm) Vapor Pressure (Torr at 20°C) Stability Notes
α-Pinene C₁₀H₁₆ 155-156 ~4.7 Prone to oxidation and isomerization.[4]
β-Pinene C₁₀H₁₆ 164-166 ~2.1 Can isomerize to α-pinene and limonene, especially in gas standards.[5][12]
Myrcene C₁₀H₁₆ 166-168 ~1.9 Susceptible to polymerization and oxidation.
Limonene C₁₀H₁₆ 176-177 ~1.5 Readily oxidizes in the presence of air.
Linalool C₁₀H₁₈O 198-199 ~0.2 More stable than hydrocarbon monoterpenes but can degrade with heat.

| 1,8-Cineole | C₁₀H₁₈O | 176-177 | ~1.5 | Relatively stable. |

Note: Vapor pressure and boiling point data are compiled from various sources and can vary slightly based on experimental conditions.[13][14][15]

Table 2: Comparison of Common Sample Preparation Techniques for Monoterpenes

Technique Principle Best For Pros Cons
Headspace (HS) Analysis of vapor phase above sample. Highly volatile compounds in liquid or solid matrices. Simple, automated, clean extracts.[6] Poor recovery of less volatile compounds (sesquiterpenes), susceptible to matrix effects.[7]
HS-SPME Adsorption of volatiles onto a coated fiber, then thermal desorption. Broad profiling of volatiles and semi-volatiles. Solvent-free, high sensitivity, automated, reduces matrix interference.[1][16] Fiber selection is critical, potential for competitive adsorption.
Solvent Extraction Dissolving analytes in a suitable organic solvent. Absolute quantification of a broad range of compounds. High extraction efficiency, well-established.[10] Labor-intensive, risk of volatile analyte loss during concentration, co-extracts matrix interferences.[2]

| Hydrodistillation | Co-distillation of volatile compounds with steam. | Extraction of essential oils from plant material. | Yields a concentrated essential oil. | Can cause thermal degradation/artifacts, not suitable for small sample sizes.[3][11] |

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Monoterpene Profiling

This protocol provides a general workflow for the qualitative or quantitative analysis of monoterpenes in a solid matrix (e.g., plant material) using HS-SPME with GC-MS.

  • Sample Preparation:

    • Weigh approximately 0.1-0.5 g of homogenized, ground plant material into a 20 mL headspace vial.[6] For quantitative analysis, add an appropriate internal standard.

    • Optionally, add 5-8 mL of deionized water or a salt solution to the vial to create a slurry and improve the partitioning of analytes into the headspace.[6]

    • Immediately seal the vial with a PTFE-lined septum cap.

  • SPME Extraction:

    • Place the vial in a heated agitator (e.g., 40-60°C) for an equilibration period (e.g., 5-10 minutes).[6]

    • Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a set extraction time (e.g., 10-20 minutes) while maintaining the temperature and agitation.[6][17]

  • GC-MS Analysis:

    • Immediately after extraction, withdraw the fiber and insert it into the heated GC inlet (e.g., 250-270°C) for thermal desorption (e.g., 3-5 minutes).[6]

    • Start the GC-MS run. A typical oven program might be: hold at 60°C for 2 min, ramp at 5°C/min to 140°C, then ramp at 15°C/min to 250°C.[6]

    • Acquire mass spectra over a range of 50-500 amu.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention indices to spectral libraries (e.g., NIST, Wiley) and authenticated standards.[1]

    • For quantitative analysis, build a calibration curve using standards prepared in a similar matrix.

Protocol 2: Solvent Extraction for Quantification of Monoterpenes

This protocol is suitable for obtaining a total extract for the quantification of a broad range of terpenes.

  • Sample Preparation:

    • Weigh 100 mg to 1 g of plant material.[2]

    • Freeze the material in liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle. This prevents analyte loss due to heat.[2]

  • Extraction:

    • Transfer the frozen powder to a glass vial and immediately add an extraction solvent (e.g., a mixture of hexane and ethyl acetate, 85:15 v/v) at a ratio of approximately 50:1 (solvent volume to sample weight).[2] The choice of solvent can be adjusted based on the polarity of the target terpenes.[10]

    • Add an internal standard for accurate quantification.

    • Seal the vial and shake or agitate at room temperature for 3-4 hours or overnight.[2]

  • Cleanup and Concentration:

    • Centrifuge the sample to pellet the solid material.

    • Carefully transfer the supernatant (the solvent extract) to a clean vial.

    • If necessary, concentrate the extract to a final volume (e.g., 500 µL) under a gentle stream of nitrogen. Crucially, this step must be performed with the vial sitting in an ice bath to prevent the loss of volatile monoterpenes. [2] Do not evaporate to complete dryness.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • Use an appropriate GC oven program and MS acquisition parameters similar to those described in Protocol 1.

Visualizations

Workflow & Pathway Diagrams

Troubleshooting_Analyte_Loss start Problem: Analyte Loss or Poor Reproducibility q1 Is sample preparation done at room temp? start->q1 s1 High Volatility Issue: Keep samples, vials, and solvents chilled. Grind solids under LN2. q1->s1 Yes q2 Is the sample exposed to air/light for long? q1->q2 No s1->q2 s2 Oxidation/Degradation Issue: Work quickly, use amber vials, and store under inert gas. q2->s2 Yes q3 Are you using high injector temperatures? q2->q3 No s2->q3 s3 Thermal Degradation Issue: Optimize and lower the GC inlet temperature. q3->s3 Yes end Improved Recovery and Stability q3->end No s3->end Degradation_Pathway b_pinene β-Pinene a_pinene α-Pinene b_pinene->a_pinene Isomerization limonene Limonene b_pinene->limonene Isomerization myrcene Myrcene (Acyclic Isomer) b_pinene->myrcene Thermal Ring Opening other Other Products (e.g., p-Cymene, Camphene) a_pinene->other limonene->other

References

best practices for handling and storing Umbellulone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Umbellulone, along with troubleshooting advice and frequently asked questions for experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a monoterpene ketone and the principal volatile component of the tree Umbellularia californica. It is known to be a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[1][2][3] This activation leads to an influx of calcium ions, triggering the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[1][2] This cascade activates the trigeminovascular system, which is implicated in the pathophysiology of headaches and migraines.[1][2]

2. What are the recommended storage conditions for this compound?

For long-term stability, this compound in its pure, powdered form should be stored at -20°C, where it can be stable for at least two years.[4] When dissolved in a solvent such as DMSO, stock solutions can be stored for up to six months at -80°C or for two weeks at 4°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to prepare aliquots of stock solutions.[5]

3. In which solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5] For in vitro experiments, stock solutions are typically prepared in 100% DMSO at a high concentration (e.g., 1 M) and then further diluted in aqueous buffers for working solutions.[6] For in vivo behavioral studies, it has been dissolved in mineral oil.

4. What are the primary safety concerns when handling this compound?

This compound is known as the "headache tree" compound for its ability to induce headaches upon inhalation.[7] It is considered an irritant and is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

5. How does this compound's reactivity with thiols impact experiments?

This compound has a high affinity for and reacts with thiol groups, such as those in the amino acid cysteine.[7] This reactivity is relevant to its mechanism of action on the TRPA1 channel. Researchers should be aware of this reactivity when designing experiments, as this compound could potentially interact with other thiol-containing molecules in the experimental system, which may affect results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no response in cell-based assays Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.
Cell line viability: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to cells.Perform a dose-response curve to determine the optimal concentration. Ensure the final concentration of the solvent in the culture medium is not cytotoxic.
TRPA1 channel desensitization: Prolonged or repeated exposure to TRPA1 agonists can lead to desensitization of the channel.Minimize the pre-incubation time with this compound. Include appropriate washout steps between applications in electrophysiology experiments.
Variability in animal behavioral responses Route of administration: The method of delivery (e.g., inhalation, injection) can significantly affect the bioavailability and response.Standardize the administration protocol and ensure consistent delivery across all subjects.
Animal stress: Stress can influence nociceptive thresholds and behavioral responses.Acclimatize animals to the experimental setup and handle them gently to minimize stress.
Precipitation of this compound in aqueous solutions Low aqueous solubility: this compound is a lipophilic oil and has low solubility in water.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep this compound in solution, but below the threshold for vehicle effects. Gentle warming and sonication may aid dissolution.[5][8]
Unexpected interactions in complex biological systems Reaction with other components: this compound's reactivity with thiols could lead to interactions with other proteins or small molecules in the system.Consider potential off-target effects and include appropriate controls to account for non-specific interactions.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O[7][9]
Molecular Weight150.22 g/mol [9]
Boiling Point220 °C[7][10]
Vapor Pressure0.159 mmHg @ 25 °C[7][10]
AppearanceColorless to light yellow oil
Solubility (DMSO)250 mg/mL (1664.23 mM)[5]

Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C2 years[4]
In DMSO4°C2 weeks[4]
In DMSO-80°C6 months[4]
Stock Solution Aliquots-20°C1 month[5][8]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • 1 M Stock Solution in DMSO:

    • Allow the pure this compound oil to equilibrate to room temperature.

    • In a chemical fume hood, accurately weigh the required amount of this compound.

    • Dissolve the weighed this compound in 100% DMSO to a final concentration of 1 M.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for shorter-term use.[5][6]

  • Working Solutions for In Vitro Assays:

    • Thaw a single-use aliquot of the 1 M stock solution.

    • Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the working solution is kept low (typically <0.1%) to avoid solvent effects.

2. In Vitro Calcium Imaging Assay in TRPA1-Expressing Cells

  • Plate TRPA1-expressing cells (e.g., HEK293 cells) onto glass coverslips and culture overnight.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Wash the cells with a physiological salt solution.

  • Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric calcium imaging.

  • Perfuse the cells with the salt solution to establish a baseline.

  • Apply the this compound working solution to the cells and record the changes in intracellular calcium concentration.

  • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum calcium response for data normalization.

3. In Vivo Model of Headache-Related Allodynia

  • Acclimatize the animals (e.g., rats or mice) to the testing environment and handling procedures.

  • Establish a baseline for nociceptive responses by measuring the withdrawal threshold to mechanical stimuli (e.g., using von Frey filaments) applied to the periorbital region or hind paw.

  • Administer this compound via the desired route (e.g., dural application, inhalation). For dural application, this compound can be dissolved in mineral oil.

  • At specified time points after this compound administration, re-evaluate the mechanical withdrawal thresholds.

  • A significant decrease in the withdrawal threshold compared to baseline or a vehicle-treated control group is indicative of allodynia.

Visualizations

Umbellulone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 activates Ca2_influx Ca²⁺ Influx TRPA1->Ca2_influx leads to CGRP_release CGRP Release Ca2_influx->CGRP_release triggers Vasodilation Vasodilation CGRP_release->Vasodilation causes Trigeminovascular_Activation Trigeminovascular System Activation Vasodilation->Trigeminovascular_Activation contributes to

Caption: Signaling pathway of this compound-induced activation of the trigeminovascular system.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Stock_Solution Prepare this compound Stock Solution (e.g., 1M in DMSO) Working_Solution Prepare Working Dilutions in appropriate buffer/vehicle Stock_Solution->Working_Solution Calcium_Imaging Perform Calcium Imaging Working_Solution->Calcium_Imaging Umbellulone_Admin Administer this compound Working_Solution->Umbellulone_Admin Cell_Culture Culture TRPA1-expressing cells Cell_Culture->Calcium_Imaging Data_Analysis_invitro Analyze Calcium Response Calcium_Imaging->Data_Analysis_invitro Animal_Acclimatization Acclimatize Animals Baseline_Testing Establish Baseline Nociception Animal_Acclimatization->Baseline_Testing Baseline_Testing->Umbellulone_Admin Behavioral_Testing Post-treatment Behavioral Testing Umbellulone_Admin->Behavioral_Testing Data_Analysis_invivo Analyze Behavioral Changes Behavioral_Testing->Data_Analysis_invivo

Caption: General experimental workflow for using this compound in vitro and in vivo.

References

mitigating off-target effects of Umbellulone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Umbellulone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, where it acts as an agonist.[1][2][3] This interaction is responsible for its well-documented effects, such as inducing a painful or irritating sensation and triggering headaches.[1][4]

Q2: What are the known off-target effects of this compound?

A2: this compound is known to have a bimodal effect on the Transient Receptor Potential Melastatin 8 (TRPM8) channel, acting as a weak activator at lower concentrations and an inhibitor at higher concentrations.[4] Due to its reactive nature as a monoterpene ketone, it has the potential for other off-target activities, including cytotoxicity at high concentrations and possible interactions with other receptors containing reactive cysteine residues. Additionally, contact with the oil containing high concentrations of this compound can cause irritation of mucous membranes.[4]

Q3: How can I be sure my observed experimental effect is not due to TRPA1 activation?

A3: To confirm that your observed effect is independent of TRPA1 activation, you can use several control strategies. These include employing a specific TRPA1 antagonist, such as HC-030031, to see if it blocks the effect.[2][3] Alternatively, you can perform your experiment in TRPA1-deficient (TRPA1-/-) cells or animal models to see if the effect persists.[2][3]

Q4: Is this compound cytotoxic?

Q5: Are there any known effects of this compound on GABA-A receptors?

A5: Currently, there is no direct scientific evidence to suggest that this compound significantly interacts with GABA-A receptors. However, for comprehensive due diligence in neurological studies, it is advisable to rule out any potential interactions through receptor binding or functional assays if your experimental results suggest a GABAergic mechanism.

Q6: What are the potential toxicities of this compound based on related compounds?

A6: Structurally similar monoterpene ketones, such as pulegone and camphor, have been associated with certain toxicities. Pulegone has been linked to liver and kidney toxicity in animal studies, and camphor can be neurotoxic if ingested in high doses.[7][8][9][10][11] These findings suggest that researchers using this compound, especially in in vivo models, should consider monitoring for similar organ-specific toxicities. This compound itself has been reported to potentially induce the formation of methemoglobin.[4]

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Action
Unexpected cell death in my culture after this compound treatment. This compound-induced cytotoxicity.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value in your cell line. Use this compound at concentrations well below the IC50 for your experiments.
My in vivo experiment shows unexpected behavioral changes (e.g., irritation, pain response). Activation of TRPA1 channels in sensory neurons.1. Use a lower, non-noxious dose of this compound if possible. 2. Co-administer a specific TRPA1 antagonist (e.g., HC-030031) as a negative control. 3. If available, use TRPA1 knockout animals to confirm the off-target nature of your desired effect.[2][3]
I observe an effect that is known to be mediated by cold-sensing pathways. Activation or inhibition of TRPM8 channels.1. Characterize the dose-response relationship, as this compound's effect on TRPM8 is bimodal. 2. Use a known TRPM8 agonist (e.g., menthol) and antagonist as positive and negative controls.
My results are inconsistent or not reproducible. 1. Purity and stability of this compound. 2. Off-target effects masking the desired outcome.1. Verify the purity of your this compound sample (e.g., by GC-MS). 2. Prepare fresh dilutions for each experiment. 3. Implement the controls mentioned above to isolate the on-target from off-target effects.

Quantitative Data Summary

Table 1: Receptor Interaction Profile of this compound

TargetInteractionSpeciesEC50 / IC50Reference
TRPA1AgonistHuman28.5 ± 6.8 µM[8]
TRPA1AgonistRat18.7 ± 3.5 µM[8]
TRPM8Weak Agonist / InhibitorHumanBimodal activity observed[4]

Table 2: General Toxicity Data for this compound

TestOrganismRouteValueReference
LD50MouseOral1450 mg/kg[12]
LD50MouseSubcutaneous965 mg/kg[12]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay
  • Cell Plating: Seed your cells of interest in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Off-Target Screening Using a Receptor Binding Assay Panel (Conceptual)

This is a general protocol outline. Specific details will vary based on the chosen screening service (e.g., Eurofins SafetyScreen, CEREP).

  • Compound Submission: Provide a high-purity sample of this compound at the required concentration and volume.

  • Panel Selection: Choose a broad screening panel that includes a diverse range of receptors, ion channels, transporters, and enzymes (e.g., a 44- or 88-target panel).

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) against the panel targets. The percentage of inhibition of radioligand binding is determined.

  • Hit Identification: A "hit" is typically defined as >50% inhibition of binding.

  • Follow-up Studies: For any identified hits, perform concentration-response assays to determine the Ki or IC50 values to confirm the interaction and determine its potency.

Visualizations

Umbellulone_Signaling_Pathway This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Neuron_depol Neuronal Depolarization Ca_influx->Neuron_depol CGRP_release CGRP Release Neuron_depol->CGRP_release Vasodilation Vasodilation (Headache) CGRP_release->Vasodilation HC030031 HC-030031 (Antagonist) HC030031->TRPA1 blocks TRPA1_KO TRPA1 Knockout (Genetic Control) TRPA1_KO->TRPA1 removes

Caption: this compound's primary signaling pathway via TRPA1 activation.

Experimental_Workflow start Start: Experiment with this compound observe_effect Observe Desired Biological Effect start->observe_effect is_trpa1_mediated Is the effect TRPA1-mediated? observe_effect->is_trpa1_mediated use_antagonist Control: Use TRPA1 Antagonist (e.g., HC-030031) is_trpa1_mediated->use_antagonist Test use_ko_model Control: Use TRPA1 KO Cell/Animal Model is_trpa1_mediated->use_ko_model Test effect_blocked Effect Blocked use_antagonist->effect_blocked effect_persists Effect Persists use_antagonist->effect_persists use_ko_model->effect_blocked use_ko_model->effect_persists analyze_data Analyze Data & Conclude Mechanism effect_blocked->analyze_data cytotoxicity_check Assess Cytotoxicity (e.g., MTT Assay) effect_persists->cytotoxicity_check off_target_screen Consider Broad Off-Target Screening cytotoxicity_check->off_target_screen off_target_screen->analyze_data Troubleshooting_Tree start Unexpected Result with this compound q_cell_death Is there unexpected cell death? start->q_cell_death a_cell_death_yes Perform Cytotoxicity Assay (e.g., MTT) q_cell_death->a_cell_death_yes Yes q_pain_response Is there an unexpected pain/irritation response? q_cell_death->q_pain_response No a_pain_yes Use TRPA1 Antagonist or TRPA1 KO Model as Control q_pain_response->a_pain_yes Yes q_other_off_target Suspect other off-target effects? q_pain_response->q_other_off_target No a_other_yes Consider Broad Receptor Screening Panel q_other_off_target->a_other_yes Yes a_other_no Re-evaluate experimental design and purity of compound q_other_off_target->a_other_no No

References

Technical Support Center: Refining Umbellulone Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with umbellulone in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with the in vivo delivery of this compound?

A1: The primary challenge in delivering this compound in vivo is its poor water solubility.[1][2][3] This can lead to several issues, including:

  • Precipitation: this compound may precipitate out of solution upon injection into the aqueous physiological environment, leading to inaccurate dosing and potential embolism.

  • Low Bioavailability: Poor solubility limits the absorption and distribution of this compound, resulting in low and variable bioavailability.[4][5]

  • Vehicle-Related Toxicity: The use of organic solvents like dimethyl sulfoxide (DMSO) to dissolve this compound can introduce confounding biological effects and toxicity at higher concentrations.[6][7][8]

Q2: What are the recommended delivery routes for this compound in in vivo studies?

A2: Several delivery routes have been successfully used for this compound administration in animal models:

  • Intravenous (IV) injection: Allows for direct systemic administration and precise dose control.

  • Intranasal (IN) administration: Bypasses first-pass metabolism and can target the trigeminal nervous system directly.[9]

  • Ocular instillation: Useful for studying localized effects on the eye and trigeminal nerve endings.[9]

Q3: How does this compound exert its biological effects in vivo?

A3: this compound is a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is primarily expressed on sensory neurons.[9][10][11] Activation of TRPA1 by this compound leads to the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[9] CGRP is a potent vasodilator and is involved in pain transmission, neurogenic inflammation, and migraine pathophysiology.[12][13][14]

Troubleshooting Guides

Issue 1: this compound Precipitation During or After Administration

Symptoms:

  • Visible precipitation in the formulation before or during injection.

  • Inconsistent or lower-than-expected biological response.

  • Signs of embolism or distress in the animal model.

Possible Causes and Solutions:

Cause Solution
Poor solubility in the vehicle - Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of its potential toxicity.[6] - Explore alternative, less toxic co-solvents such as polyethylene glycol (PEG) 300/400, propylene glycol, or cyclodextrins.[15] - Consider the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or liposomes to enhance solubility.[16][17]
Precipitation upon contact with aqueous physiological fluids - Decrease the injection rate to allow for slower mixing and dilution in the bloodstream. - Formulate this compound as a nanosuspension to increase the surface area and dissolution rate.[18] - Utilize micellar formulations with amphiphilic block copolymers to encapsulate the hydrophobic drug.[1]
Incorrect pH of the formulation - Although this compound is neutral, the pH of the vehicle can influence the stability of the formulation. Ensure the pH is within a physiologically compatible range (typically pH 7.2-7.4 for IV injections).
Issue 2: Vehicle-Induced Adverse Effects or Confounding Results

Symptoms:

  • Control animals receiving only the vehicle show unexpected biological responses.

  • Signs of local irritation, inflammation, or systemic toxicity in the animals.

  • High variability in experimental data.

Possible Causes and Solutions:

Cause Solution
Toxicity of the organic solvent (e.g., DMSO) - Keep the final concentration of DMSO in the injected volume as low as possible (ideally <1%). - Conduct pilot studies with the vehicle alone to determine the maximum tolerated dose. - Explore less toxic, biocompatible solvents like zwitterionic liquids (ZILs) or Cyrene™ as potential alternatives to DMSO.[6][7][19]
Osmolality mismatch - Ensure the osmolality of the final formulation is close to physiological osmolality (~300 mOsm/kg) to prevent cell damage and irritation.
Particulate matter in the formulation - Filter the final formulation through a sterile 0.22 µm syringe filter before injection to remove any particulate matter.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Injection
  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Prepare a fresh working solution by diluting the stock solution in a suitable vehicle. A common vehicle is a mixture of DMSO, Tween 80 (or another surfactant), and sterile saline.

    • Example Formulation: 1% DMSO, 5% Tween 80, and 94% sterile saline (v/v/v).

    • Add the required volume of the this compound stock solution to the Tween 80 first and vortex thoroughly to ensure proper mixing.

    • Add the saline incrementally while vortexing to prevent precipitation.

    • The final concentration of this compound should be calculated based on the desired dose and the injection volume.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation.

    • Filter the final solution through a sterile 0.22 µm syringe filter before drawing it into the injection syringe.

Protocol 2: Intranasal Administration of this compound
  • Formulation Preparation:

    • Prepare the this compound solution as described in Protocol 1, ensuring the final vehicle is non-irritating to the nasal mucosa. The concentration of surfactants may need to be optimized.

  • Animal Preparation:

    • Lightly anesthetize the animal (e.g., with isoflurane) to prevent stress and ensure accurate administration.

  • Administration:

    • Using a micropipette, carefully administer a small volume (e.g., 5-10 µL per nostril for a mouse) of the this compound solution into the nasal cavity.

    • Administer the solution slowly to allow for absorption and prevent it from being inhaled into the lungs.

Quantitative Data Summary

Table 1: In Vivo this compound Dosage and Administration Routes

Animal Model Route of Administration Dosage Range Vehicle Reference
RatIntravenous0.1 - 1 µmol/kg1% DMSO in saline[9]
RatIntranasal0.2 - 1 µmol/kg0.5% DMSO, 0.01% ethanol[9]
MouseOcular Instillation50 - 250 nmol5% DMSO in saline[9]

Note: These are example dosages and should be optimized for specific experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

Umbellulone_TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Sensory Neuron) cluster_downstream Downstream Effects This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens CGRP_release CGRP Release Ca_influx->CGRP_release Triggers Vasodilation Vasodilation CGRP_release->Vasodilation Causes Neuroinflammation Neurogenic Inflammation CGRP_release->Neuroinflammation Promotes Pain_transmission Pain Transmission CGRP_release->Pain_transmission Modulates

Caption: this compound activates the TRPA1 channel, leading to CGRP release and downstream effects.

Experimental_Workflow_In_Vivo_this compound start Start formulation Prepare this compound Formulation start->formulation animal_prep Animal Preparation (e.g., anesthesia) formulation->animal_prep administration Administer this compound (IV, IN, etc.) animal_prep->administration monitoring Monitor Animal for Adverse Effects administration->monitoring data_collection Data Collection (e.g., behavioral, physiological) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for in vivo experiments using this compound.

References

Technical Support Center: Umbellulone-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbellulone-induced cytotoxicity in vitro.

FAQs: Understanding this compound's Cytotoxic Profile

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: Direct in-depth studies on this compound's cytotoxicity are not extensively available. However, based on its chemical properties, two primary mechanisms are likely to contribute to its cytotoxic effects:

  • Glutathione Depletion: this compound is a reactive monoterpene ketone that can act as a Michael acceptor, readily binding to thiols. This leads to the depletion of intracellular glutathione (GSH), a major antioxidant, rendering cells vulnerable to oxidative stress and subsequent cell death.

  • TRPA1 Channel Activation: this compound is a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] Sustained activation of TRPA1 can lead to an excessive influx of calcium ions (Ca2+), which can trigger various cytotoxic pathways, including mitochondrial dysfunction and apoptosis.[1][3]

Q2: I am not seeing the expected cytotoxic effect of this compound in my cell culture. What could be the reason?

A2: Several factors could contribute to a lack of cytotoxic response:

  • Volatility of this compound: this compound is a volatile organic compound (VOC).[4] During incubation, a significant amount of the compound may evaporate from the culture medium, leading to a lower effective concentration.

  • Cell Line Specificity: The cytotoxic effects of this compound may be cell-line specific, depending on the expression levels of TRPA1 channels and the intracellular glutathione metabolism.

  • Concentration and Incubation Time: The concentration of this compound and the incubation time may not be optimal to induce cytotoxicity in your specific cell model.

Q3: Are there any known IC50 values for this compound in common cell lines?

A3: Currently, there is a lack of published data on the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific experimental model.

Q4: Can the solvent used to dissolve this compound affect the experimental outcome?

A4: Yes, the choice and concentration of the solvent can significantly impact the results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[5] However, high concentrations of DMSO can be toxic to cells. It is crucial to use a minimal concentration of DMSO and to include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Evaporation of this compound from the culture medium due to its volatile nature.- Minimize the air-liquid interface by using an appropriate volume of medium in your culture plates. - Seal the plates with parafilm or use specialized plates designed for volatile compounds. - Consider using an air-liquid interface culture system for more controlled exposure.[6]
High background cytotoxicity in vehicle control The concentration of the solvent (e.g., DMSO) is too high.- Perform a solvent toxicity test to determine the maximum non-toxic concentration of your solvent. - Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.
No dose-dependent cytotoxic effect observed - The concentration range of this compound is too low. - The incubation time is too short. - The chosen cell line is resistant to this compound-induced cytotoxicity.- Broaden the concentration range of this compound in your dose-response experiments. - Increase the incubation time (e.g., 24, 48, and 72 hours). - If possible, use a cell line known to express the TRPA1 channel.
Cell morphology changes unrelated to apoptosis or necrosis This compound may be inducing other cellular processes, such as cell cycle arrest or senescence.- In addition to cytotoxicity assays, perform cell cycle analysis using flow cytometry or assays for senescence markers (e.g., β-galactosidase staining).

Quantitative Data Summary

As of now, there is limited publicly available quantitative data on the cytotoxic effects of this compound. The following table is provided as a template for researchers to summarize their own findings.

Table 1: Example of IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
e.g., A549MTT24[Your Data][Your Lab]
e.g., SH-SY5YLDH48[Your Data][Your Lab]
e.g., HepG2Neutral Red72[Your Data][Your Lab]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay

This protocol is adapted for working with a volatile compound like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.

  • Sealing the Plate: To minimize evaporation, seal the 96-well plate with parafilm.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels

Materials:

  • This compound-treated cells

  • GSH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration as determined from cytotoxicity assays.

  • Cell Lysis: Lyse the cells according to the instructions provided with the GSH assay kit.

  • GSH Measurement: Follow the manufacturer's protocol to measure the levels of GSH in the cell lysates. This typically involves a colorimetric or fluorometric reaction.

  • Data Analysis: Normalize the GSH levels to the total protein concentration in each sample and express the results as a percentage of the vehicle control.

Visualizations

umbellulone_cytotoxicity_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activates GSH Glutathione (GSH) This compound->GSH Reacts with (Michael Addition) Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mito_dysfunction Mitochondrial Dysfunction Ca_influx->Mito_dysfunction GSH_depletion GSH Depletion GSH->GSH_depletion ROS ↑ Reactive Oxygen Species (ROS) GSH_depletion->ROS ROS->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis troubleshooting_workflow start Start: Inconsistent Cytotoxicity Results check_volatility Is the plate sealed to prevent This compound evaporation? start->check_volatility seal_plate Action: Seal plate with parafilm or use specialized plates. check_volatility->seal_plate No check_solvent Is the solvent concentration below toxic levels? check_volatility->check_solvent Yes seal_plate->check_solvent solvent_control Action: Run a solvent toxicity curve and use a vehicle control. check_solvent->solvent_control No check_concentration Is the this compound concentration and incubation time optimized? check_solvent->check_concentration Yes solvent_control->check_concentration optimize_conditions Action: Broaden concentration range and test multiple time points. check_concentration->optimize_conditions No check_cell_line Is the cell line appropriate? (e.g., expresses TRPA1) check_concentration->check_cell_line Yes optimize_conditions->check_cell_line select_cell_line Action: Consider using a different cell line or a positive control. check_cell_line->select_cell_line No end End: Consistent Results check_cell_line->end Yes select_cell_line->end

References

Technical Support Center: Ensuring Reproducibility in Umbellulone-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in umbellulone-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a monoterpene ketone primarily found in the leaves of the Umbellularia californica tree, also known as the "headache tree"[1]. Its principal mechanism of action is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory neurons[2][3]. This activation leads to the influx of calcium and subsequent cellular responses, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which is implicated in pain and neurogenic inflammation[4][5].

Q2: What are the best practices for storing and handling this compound to ensure its stability and activity?

A2: To maintain the stability and activity of this compound, it is crucial to adhere to proper storage and handling procedures. This compound is a colorless oil that should be stored at -20°C for long-term stability (up to 2 years) and can be kept at +4°C for short-term use. It is soluble in dimethyl sulfoxide (DMSO) and ethanol. To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to prepare aliquots of the stock solution. Always keep the compound cool and dry.

Q3: How should I prepare this compound solutions for my experiments?

A3: this compound should be dissolved in an appropriate solvent like DMSO or ethanol to create a stock solution. For cellular assays, it is critical to ensure that the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Serial dilutions should be made in the assay buffer or culture medium to achieve the desired final concentrations.

Troubleshooting Guides

In Vitro Assays

Issue 1: High variability or poor reproducibility in TRPA1 activation assays (e.g., calcium imaging).

  • Possible Cause 1: Inconsistent this compound Concentration.

    • Solution: Ensure accurate and consistent preparation of this compound dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment from a recently thawed aliquot of the stock solution.

  • Possible Cause 2: Cell Health and Passage Number.

    • Solution: Use cells within a consistent and low passage number range, as receptor expression and cellular responsiveness can change with excessive passaging. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.

  • Possible Cause 3: Issues with Calcium Indicators (e.g., Fluo-4 AM).

    • Solution: Optimize the loading concentration and incubation time of the calcium indicator to ensure adequate signal without causing cellular stress[6]. Inconsistent loading can lead to variable baseline fluorescence. Consider using a brighter or more stable indicator like Cal-520 if signal-to-noise is low or photobleaching is an issue[6]. The use of probenecid can help prevent the leakage of the dye from the cells[6].

  • Possible Cause 4: Environmental Factors.

    • Solution: Maintain consistent temperature, pH, and CO2 levels throughout the experiment, as these can influence cellular physiology and TRPA1 channel activity.

Issue 2: Unexpectedly high background signal or false positives in cytotoxicity assays (e.g., MTT assay).

  • Possible Cause 1: Solvent Cytotoxicity.

    • Solution: Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in the this compound-treated wells. If the vehicle control shows significant cytotoxicity, reduce the final solvent concentration.

  • Possible Cause 2: Interference of this compound with the Assay Reagent.

    • Solution: To check for direct chemical interference, perform the assay in a cell-free system by adding this compound to the medium with the assay reagent (e.g., MTT) and measuring the absorbance.

  • Possible Cause 3: Contamination.

    • Solution: Ensure aseptic techniques are followed to prevent microbial contamination, which can affect metabolic assays like the MTT assay.

In Vivo Assays

Issue 3: High variability in nociceptive behavioral responses in animal models.

  • Possible Cause 1: Inter-animal Variability.

    • Solution: Use a sufficient number of animals per group to account for biological variation. Randomize animals to treatment groups and ensure that the experimenter is blinded to the treatments to minimize bias. Acclimatize animals to the experimental setup and handling to reduce stress-induced variability[7].

  • Possible Cause 2: Inconsistent Drug Administration.

    • Solution: Ensure accurate and consistent administration of this compound (e.g., injection volume, site, and technique). For inhalation studies, control the concentration and duration of exposure precisely.

  • Possible Cause 3: Environmental Stressors.

    • Solution: Conduct behavioral experiments in a quiet, controlled environment with consistent lighting and temperature to minimize stress, which can significantly impact pain perception and behavior[8].

Quantitative Data Summary

Table 1: Potency of this compound in TRPA1 Activation Assays

Cell Line/SystemAssay TypeParameterValueReference
Rat TRPA1-HEK293Calcium InfluxEC5018.7 ± 3.5 µM--INVALID-LINK--
Human TRPA1-HEK293Calcium InfluxEC5035.2 ± 4.1 µM--INVALID-LINK--

Table 2: Effect of this compound on CGRP Release from Trigeminal Ganglion Neurons

TreatmentCGRP Release (pg/mL)Fold Increase over BasalReference
Basal17.35 ± 4.48---INVALID-LINK--
This compound (100 µM)66.09 ± 4.86~3.8--INVALID-LINK--

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay for TRPA1 Activation
  • Cell Culture: Plate HEK293 cells stably expressing TRPA1 on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520 AM) at the optimized concentration in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (buffer with the same concentration of DMSO) and a positive control (a known TRPA1 agonist like AITC).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4) at regular intervals to record the calcium influx kinetics.

Protocol 2: Calcitonin Gene-Related Peptide (CGRP) Release Assay
  • Tissue Preparation: Isolate trigeminal ganglia from rodents and culture the neurons or use the whole ganglia ex vivo[9].

  • Pre-incubation: Wash the cultured neurons or ganglia with a buffered salt solution (e.g., HEPES-buffered saline) and pre-incubate for a defined period to establish a stable baseline.

  • Stimulation:

    • Replace the pre-incubation buffer with a solution containing this compound at the desired concentration.

    • Include a vehicle control and a positive control (e.g., high potassium solution to induce depolarization).

    • Incubate for a specific duration (e.g., 10-30 minutes).

  • Sample Collection: Collect the supernatant from each well.

  • CGRP Quantification: Measure the concentration of CGRP in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions[10].

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader[11]. The intensity of the purple color is proportional to the number of viable cells.

Visualizations

Umbellulone_Signaling_Pathway cluster_neuron Cell Membrane This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx mediates CGRP_release CGRP Release Ca_influx->CGRP_release triggers Neuron Sensory Neuron Pain_sensation Pain Sensation CGRP_release->Pain_sensation contributes to

Caption: this compound signaling pathway via TRPA1 activation.

Experimental_Workflow_Calcium_Imaging start Start seed_cells Seed TRPA1-expressing cells start->seed_cells load_dye Load with Calcium Indicator seed_cells->load_dye wash_cells Wash cells load_dye->wash_cells add_this compound Add this compound wash_cells->add_this compound measure_fluorescence Measure Fluorescence add_this compound->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a calcium imaging assay.

Troubleshooting_Logic start Inconsistent Results check_reagent Check this compound Stability & Dilution start->check_reagent check_cells Verify Cell Health & Passage Number start->check_cells check_assay Review Assay Protocol (e.g., Dye Loading) start->check_assay check_controls Examine Controls (Vehicle, Positive) start->check_controls resolve_reagent Prepare Fresh Reagents check_reagent->resolve_reagent resolve_cells Use New Cell Stock check_cells->resolve_cells resolve_assay Optimize Protocol check_assay->resolve_assay resolve_controls Re-run with Validated Controls check_controls->resolve_controls

Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

Umbellulone versus other TRPA1 agonists like mustard oil

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Umbellulone and Mustard Oil as TRPA1 Agonists

For researchers and professionals in drug development, understanding the nuances of how different agonists interact with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is critical. This guide provides an objective comparison of two well-known TRPA1 agonists: this compound, the primary pungent component of the "headache tree" (Umbellularia californica), and mustard oil, whose active ingredient is allyl isothiocyanate (AITC). This comparison is supported by experimental data on their potency, mechanism of action, and the signaling pathways they trigger.

Mechanism of Action: A Tale of Two Electrophiles

Both this compound and mustard oil are electrophilic compounds that activate TRPA1, a non-selective cation channel primarily expressed on sensory neurons.[1] Activation of TRPA1 is a key mechanism in the sensation of pain, cold, and itch, and it is also involved in inflammatory processes.[1][2] The electrophilic nature of these compounds allows them to form covalent bonds with specific amino acid residues on the TRPA1 protein, leading to channel opening and cation influx.

Mustard Oil (AITC): AITC is a potent electrophile that activates TRPA1 by covalently modifying cysteine and lysine residues within the N-terminal ankyrin repeat domain of the channel.[3] This covalent modification is thought to be the primary mechanism of TRPA1 activation by AITC.

This compound: this compound also acts as a TRPA1 agonist through its electrophilic properties.[4] Studies have shown that its ability to activate TRPA1 is attenuated when key cysteine residues in the channel are mutated. However, this compound's action is described as that of a partial electrophilic agonist, suggesting a dual mechanism of activation that may also involve non-covalent interactions.[4][5]

Potency and Efficacy: A Quantitative Look

The potency of a TRPA1 agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and mustard oil from a study where both compounds were tested under the same conditions in HEK293 cells expressing either rat or human TRPA1.

AgonistTRPA1 SpeciesCell TypeEC50 (µM)Reference
This compoundRatrTRPA1-HEK29318.7 ± 3.5[6]
Mustard Oil (AITC)RatrTRPA1-HEK2930.56 ± 0.06[6]
This compoundHumanhTRPA1-HEK29328.5 ± 6.8[6]
Mustard Oil (AITC)HumanhTRPA1-HEK2932.9 ± 0.4[6]

From this data, it is evident that mustard oil (AITC) is a significantly more potent agonist of both rat and human TRPA1 than this compound, exhibiting a much lower EC50 value in the same experimental system.

TRPA1 Signaling Pathway

Activation of the TRPA1 channel by agonists like this compound and mustard oil leads to the influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, which can trigger the firing of action potentials and the release of neurotransmitters and neuropeptides, such as calcitonin gene-related peptide (CGRP), leading to neurogenic inflammation and the sensation of pain.[2]

TRPA1_Signaling_Pathway Agonist This compound / Mustard Oil TRPA1 TRPA1 Channel Agonist->TRPA1 Binds to Covalent_Mod Covalent Modification (Cys/Lys residues) TRPA1->Covalent_Mod Channel_Opening Channel Opening Covalent_Mod->Channel_Opening Cation_Influx Ca²⁺ / Na⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CGRP_Release CGRP Release Action_Potential->CGRP_Release Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Neuro_Inflammation Neurogenic Inflammation CGRP_Release->Neuro_Inflammation

TRPA1 Agonist Signaling Pathway

Experimental Protocols

Calcium Imaging Assay for TRPA1 Agonist Activity in HEK293 Cells

This protocol is designed to measure the increase in intracellular calcium concentration ([Ca2+]i) in HEK293 cells expressing TRPA1 upon stimulation with an agonist.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably or transiently expressing human or rat TRPA1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 24 hours prior to the experiment, seed the cells onto 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. The final concentration of the dye is typically 2-5 µM.

  • Aspirate the culture medium from the wells and wash once with HBSS.

  • Add the loading buffer to each well and incubate the plate at 37°C for 30-60 minutes in the dark.

3. Agonist Preparation and Application:

  • Prepare stock solutions of this compound and mustard oil (AITC) in a suitable solvent like DMSO.

  • Create a dilution series of the agonists in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

4. Data Acquisition:

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in a fluorescence microplate reader or a high-content imaging system equipped with an automated liquid handling system.

  • Measure the baseline fluorescence for a short period.

  • Add the agonist solutions to the wells and immediately begin recording the change in fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is collected at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

5. Data Analysis:

  • The change in [Ca2+]i is typically represented as the ratio of fluorescence intensities (F340/F380 for Fura-2) or as the change in fluorescence relative to the baseline (ΔF/F0 for Fluo-4).

  • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Fit the curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 value.

Calcium_Imaging_Workflow Start Start Cell_Culture Culture TRPA1-expressing HEK293 cells Start->Cell_Culture Plating Plate cells in 96-well plate Cell_Culture->Plating Dye_Loading Load cells with Ca²⁺ indicator dye Plating->Dye_Loading Wash1 Wash to remove extracellular dye Dye_Loading->Wash1 Baseline Measure baseline fluorescence Wash1->Baseline Agonist_Addition Add agonist (this compound or Mustard Oil) Baseline->Agonist_Addition Record_Fluorescence Record fluorescence change over time Agonist_Addition->Record_Fluorescence Data_Analysis Analyze data: Calculate ΔF/F₀ or Ratio Record_Fluorescence->Data_Analysis Dose_Response Generate dose-response curve and calculate EC₅₀ Data_Analysis->Dose_Response End End Dose_Response->End

Calcium Imaging Experimental Workflow
Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System

This protocol allows for the direct measurement of ion channel currents in response to agonist application.

1. Cell Preparation:

  • Use cells expressing TRPA1 (e.g., HEK293 or CHO cells).

  • Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the patch-clamp amplifier headstage.

4. Recording:

  • Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

5. Agonist Application and Data Acquisition:

  • Apply agonists via a perfusion system that allows for rapid solution exchange.

  • Record the current responses to a series of voltage steps or ramps before, during, and after agonist application.

  • Recordings are made using a patch-clamp amplifier and digitized for computer analysis.

6. Data Analysis:

  • Measure the peak current amplitude at a specific voltage in response to different agonist concentrations.

  • Construct a dose-response curve and calculate the EC50 as described for the calcium imaging assay.

Conclusion

Both this compound and mustard oil are valuable tools for studying TRPA1 function. Mustard oil (AITC) is a more potent and well-characterized agonist that acts primarily through covalent modification of the channel. This compound, while less potent, presents an interesting case of a partial electrophilic agonist, suggesting a more complex interaction with the TRPA1 channel. The choice between these agonists will depend on the specific research question, with AITC being suitable for inducing robust and reliable TRPA1 activation, while this compound may be more appropriate for studies investigating the nuances of agonist-channel interactions and bimodal activation mechanisms. The provided experimental protocols offer a solid foundation for researchers to quantitatively assess the activity of these and other TRPA1 modulators.

References

A Comparative Analysis of Umbellulone and Allyl Isothiocyanate (AITC) on Sensory Neurons

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping effects of two potent TRPA1 agonists.

Introduction

Umbellulone, a monoterpene found in the leaves of the California bay laurel (Umbellularia californica), and allyl isothiocyanate (AITC), the pungent compound in mustard and wasabi, are both well-characterized activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This ion channel is a key player in sensory neuron activation, mediating responses to a wide range of irritants and inflammatory agents.[3] Understanding the comparative effects of this compound and AITC on sensory neurons is crucial for research into pain, inflammation, and the development of novel analgesic drugs. This guide provides a detailed comparison of their mechanisms, quantitative effects, and the experimental protocols used to elucidate their actions.

Mechanism of Action: TRPA1 Activation

Both this compound and AITC exert their primary effects on sensory neurons by activating the TRPA1 channel, a non-selective cation channel predominantly expressed in a subset of nociceptive (pain-sensing) neurons.[3] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers the propagation of a nerve impulse.[4]

AITC is a well-established electrophilic agonist of TRPA1, activating the channel through covalent modification of cysteine and lysine residues in the N-terminal cytoplasmic domain.[2][5] this compound also activates TRPA1, and while it possesses electrophilic properties, it is considered a partial agonist.[6] Studies have shown that even with mutations in key cysteine residues that abolish AITC sensitivity, this compound can still activate the channel, suggesting a partially distinct mechanism of action.[6]

The activation of TRPA1 by both compounds initiates a cascade of downstream events, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from sensory nerve terminals.[1][7] This CGRP release contributes to neurogenic inflammation and vasodilation, phenomena implicated in pain conditions such as migraine.[1][8]

Quantitative Comparison of Effects

The following tables summarize the quantitative data on the effects of this compound and AITC on sensory neurons, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.

ParameterThis compoundAllyl Isothiocyanate (AITC)References
TRPA1 Activation
Effective Concentration RangeµM to sub-mMµM to mM[1][7][9]
Agonist TypePartial AgonistFull Agonist[2][6]
Sensory Neuron Response
% of Responsive Trigeminal Neurons (Mouse)36% (at 100 µM)Not directly compared in the same study[10]
% of Responsive DRG Neurons (Wild-Type Mice)Not specified33.5% (at 100 µM)[4]
Calcium Imaging
Ca2+ InfluxDose-dependent increaseDose-dependent increase[7][9][11]
EC50 for Ca2+ rise in DRG neuronsNot specifiedNeurons: Not specified, SGCs: ~100 µM[11]
Neuropeptide Release
CGRP ReleaseEvokes Ca2+-dependent releaseInduces Ca2+-regulated release[1][7][9]
Nociceptive Behavior
Eye Wiping Test (Mouse)Dose-dependent increaseDose-dependent increase[12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPA1 activation by this compound and AITC and a typical experimental workflow for studying their effects on sensory neurons.

TRPA1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activates AITC AITC AITC->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential CGRP_release CGRP Release Action_Potential->CGRP_release

Caption: Signaling pathway of TRPA1 activation by this compound and AITC.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_data_analysis Data Analysis cluster_methods Methods Neuron_Isolation Isolate Sensory Neurons (e.g., DRG, Trigeminal) Cell_Culture Culture Neurons Neuron_Isolation->Cell_Culture Compound_Application Apply this compound or AITC Cell_Culture->Compound_Application Data_Acquisition Data Acquisition Compound_Application->Data_Acquisition Analysis Analyze Data (e.g., Ca²⁺ transients, current density) Data_Acquisition->Analysis Calcium_Imaging Calcium Imaging (e.g., Fura-2, Fluo-4) Data_Acquisition->Calcium_Imaging Patch_Clamp Electrophysiology (Patch-Clamp) Data_Acquisition->Patch_Clamp CGRP_Assay CGRP Release Assay (EIA/ELISA) Data_Acquisition->CGRP_Assay Comparison Compare Responses Analysis->Comparison

Caption: General experimental workflow for studying sensory neuron activation.

Experimental Protocols

Primary Sensory Neuron Culture
  • Neuron Isolation: Dorsal root ganglia (DRG) or trigeminal ganglia are dissected from rodents (e.g., mice or rats) under sterile conditions.

  • Enzymatic Digestion: The ganglia are incubated in a solution containing enzymes such as collagenase and dispase to dissociate the tissue into individual cells.

  • Mechanical Dissociation: The digested ganglia are gently triturated using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) in a defined culture medium, often supplemented with nerve growth factor (NGF) to promote survival.[9]

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed within 24-48 hours of plating.

Calcium Imaging
  • Dye Loading: Cultured sensory neurons are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, for a specific duration at room temperature or 37°C.

  • Washing: After loading, the cells are washed with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Image Acquisition: The coverslip with the loaded cells is mounted on the stage of an inverted microscope equipped for fluorescence imaging. A baseline fluorescence is recorded before the application of any compounds.

  • Compound Application: this compound or AITC at various concentrations is applied to the cells via a perfusion system.

  • Data Analysis: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time. The response is often quantified as the change in fluorescence ratio (for ratiometric dyes like Fura-2) or as a percentage increase from baseline.[9][13]

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Selection: A single sensory neuron is identified for recording under a microscope.

  • Pipette Positioning: A glass micropipette with a fine tip, filled with an internal solution, is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Recording: Membrane currents or voltage are recorded in response to the application of this compound or AITC. This allows for the direct measurement of ion channel activity.[2][10]

Calcitonin Gene-Related Peptide (CGRP) Release Assay
  • Cell Stimulation: Cultured sensory neurons are incubated with this compound or AITC for a defined period.

  • Supernatant Collection: The cell culture supernatant, containing any released CGRP, is collected.

  • CGRP Quantification: The concentration of CGRP in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an Enzyme Immunoassay (EIA).[1][9]

Conclusion

This compound and AITC are valuable tools for probing the function of TRPA1 in sensory neurons. While both compounds are potent activators of this channel, they exhibit differences in their agonist properties, with AITC acting as a full agonist and this compound as a partial agonist.[2][6] This distinction may underlie subtle differences in their physiological effects. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret experiments aimed at further elucidating the roles of these compounds and their target, the TRPA1 channel, in sensory biology and disease. Further side-by-side comparative studies under identical experimental conditions will be crucial for a more definitive understanding of their relative potencies and efficacies.

References

Validating the Umbellulone-Induced Headache Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the umbellulone-induced headache model with other preclinical alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows to aid in the selection of appropriate models for headache and migraine research.

Introduction to the this compound Model

This compound, a monoterpene ketone found in the leaves of the Umbellularia californica tree, is known for its ability to induce headaches.[1] This property has been harnessed to develop a preclinical model of headache that recapitulates key aspects of migraine pathophysiology, particularly the activation of the trigeminovascular system.[2][3] The model relies on the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for environmental irritants and inflammatory agents.[2][4][5]

Mechanism of Action: The TRPA1-CGRP Pathway

The headache-inducing effect of this compound is primarily mediated through the activation of TRPA1 channels on trigeminal ganglion neurons.[2][3] This activation triggers a signaling cascade that results in the release of calcitonin gene-related peptide (CGRP), a neuropeptide deeply implicated in the pathophysiology of migraine.[1][2][6][7] CGRP, in turn, leads to vasodilation of meningeal blood vessels and neurogenic inflammation, contributing to the sensation of pain.[1][5][7] The essential role of TRPA1 in this process has been confirmed in studies using both pharmacological antagonists and TRPA1-deficient mice, where the effects of this compound were significantly attenuated or absent.[2][3][8]

Umbellulone_Pathway This compound This compound TRPA1 TRPA1 Channel (Trigeminal Neuron) This compound->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens CGRP_release CGRP Release Ca_influx->CGRP_release Triggers Vasodilation Meningeal Vasodilation CGRP_release->Vasodilation Induces Pain Headache/Pain CGRP_release->Pain Directly Signals Vasodilation->Pain Contributes to Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Group Allocation (e.g., WT vs. TRPA1-/-) Animal_Model->Grouping Pretreatment Pre-treatment (Optional) (e.g., Antagonist) Grouping->Pretreatment Umbellulone_Admin This compound Administration (i.v., intranasal, topical) Pretreatment->Umbellulone_Admin Behavior Nociceptive Behavior (e.g., Wiping, Allodynia) Umbellulone_Admin->Behavior Physiology Physiological Measurement (e.g., Meningeal Blood Flow) Umbellulone_Admin->Physiology Data_Analysis Data Analysis & Comparison Behavior->Data_Analysis Physiology->Data_Analysis

References

Unveiling the Potency of Umbellulone Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Umbellulone and its derivatives, focusing on their modulatory effects on Transient Receptor Potential (TRP) channels. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Overview of this compound and its Derivatives

This compound, a monoterpene ketone found in the leaves of the "headache tree" (Umbellularia californica), is known for its ability to activate TRPA1 and, to a lesser extent, TRPM8 channels. This activity is linked to its notorious headache-inducing effects.[1] Researchers have synthesized several derivatives of this compound to explore how structural modifications impact its biological activity, aiming to develop compounds with altered potency and selectivity for TRP channels. This guide focuses on the comparative efficacy of this compound and its key derivatives: Tetrahydro-umbellulone, Acetylated this compound derivatives, and Dihydroumbellulols.

Comparative Efficacy on TRP Channels

The primary mechanism of action for this compound and its derivatives involves the modulation of TRPA1 and TRPM8 ion channels. These channels are implicated in various physiological processes, including pain, inflammation, and temperature sensation.

Quantitative Analysis

The following table summarizes the available quantitative data on the efficacy of this compound on human TRPA1 and TRPM8 channels.

CompoundTarget ChannelEfficacy (EC50)Potency (IC50)Species
This compound hTRPA128.5 ± 6.8 µM-Human
This compound rTRPA118.7 ± 3.5 µM408 µM (bimodal action)[2]Rat
This compound hTRPM8Weak activator-Human

EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Qualitative Comparison of Derivatives
  • Tetrahydro-umbellulone: This derivative is reported to be a more potent activator of TRPM8 compared to this compound.[3]

  • Acetylated this compound Derivatives: These derivatives show a lack of effect on TRPA1 and TRPM8 channels, suggesting that the acetyl group may cause steric hindrance, preventing the molecule from binding to the receptor sites.[3]

  • Dihydroumbellulols: Sensory analysis of (1R,2R,4S)-dihydroumbellulol, a reduced derivative of this compound, indicates it has a pleasant cooling effect, approximately 2-3 times less potent than menthol.[4] This suggests interaction with cold-sensing channels like TRPM8.

Signaling Pathway and Experimental Workflows

TRPA1 Activation Pathway by this compound

This compound activates the TRPA1 channel on sensory neurons, leading to a cascade of events culminating in the sensation of pain and neurogenic inflammation. The pathway is depicted below.

TRPA1_Activation_Pathway This compound-Induced TRPA1 Signaling Pathway This compound This compound TRPA1 TRPA1 Channel (on Sensory Neuron) This compound->TRPA1 activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx opens Depolarization Membrane Depolarization Ca_Influx->Depolarization CGRP_Release CGRP Release Depolarization->CGRP_Release triggers Vasodilation Vasodilation & Neurogenic Inflammation CGRP_Release->Vasodilation induces Pain_Sensation Pain Sensation (Headache) Vasodilation->Pain_Sensation

Caption: this compound activates TRPA1, leading to CGRP release and pain.

Experimental Workflow: Efficacy Determination

The efficacy of this compound derivatives is typically assessed using in vitro cellular assays. The general workflow for these experiments is outlined below.

Experimental_Workflow Workflow for Efficacy Testing of this compound Derivatives cluster_synthesis Compound Synthesis cluster_cell_culture Cell-Based Assays cluster_data_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Compound_Application Application of This compound/Derivatives Synthesis->Compound_Application Cell_Culture Culture HEK293 cells expressing hTRPA1/hTRPM8 Cell_Culture->Compound_Application Measurement Measurement of Channel Activity Compound_Application->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response EC50_IC50 Calculation of EC50/IC50 values Dose_Response->EC50_IC50

Caption: General workflow for testing the efficacy of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of this compound derivatives.

Synthesis of this compound Derivatives
  • General Procedure for Dihydroumbellulol Synthesis: (-)-(R)-umbellulone, extracted from Umbellularia californica, is reduced to prepare various dihydroumbellulols, including (1R,2R/S)-1-isopropyl-4-methylbicyclo[3.1.0]hex-3-en-2-ol, (1R,4R/S)-1-isopropyl-4-methylbicyclo[3.1.0]hexan-2-one, and (1R,2RS,4RS)-1-isopropyl-4-methylbicyclo[3.1.0]hexan-2-ols.[4]

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.[5]

  • Culture Conditions: Cells are typically grown in Dulbecco's Minimal Essential Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[6]

  • Transfection: HEK293 cells are transiently transfected with plasmids encoding for human TRPA1 or TRPM8 channels using standard transfection reagents.[3]

Calcium Imaging Assay

This assay measures the influx of calcium ions upon channel activation.

  • Cell Preparation: Transfected HEK293 cells are seeded onto coverslips or 96-well plates coated with poly-L-lysine.[2]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at room temperature.[2][3]

  • Measurement: A baseline fluorescence is recorded before the addition of the test compound (this compound or its derivatives). Upon compound addition, changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader like the FlexStation 3.[6]

  • Data Analysis: The change in fluorescence is used to determine the concentration-response relationship and calculate the EC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the channels.

  • Cell Preparation: Transfected HEK293 cells are prepared on coverslips.

  • Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[7][8]

  • Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV), and the currents flowing through the ion channels in response to the application of this compound or its derivatives are recorded.[9]

  • Data Analysis: The recorded currents are analyzed to determine the dose-dependent activation or inhibition of the channels and to calculate EC50 or IC50 values.

Conclusion

The available data indicates that this compound acts as a modulator of TRPA1 and TRPM8 channels. Structural modifications to the this compound backbone result in derivatives with altered efficacy and selectivity. Tetrahydro-umbellulone shows enhanced TRPM8 activation, while acetylated derivatives lose their activity. Dihydroumbellulols exhibit cooling properties, suggesting TRPM8 interaction. Further quantitative studies on a broader range of derivatives are necessary to establish a comprehensive structure-activity relationship and to fully elucidate their therapeutic potential. The experimental protocols detailed in this guide provide a foundation for such future investigations.

References

evaluating Umbellulone as an alternative to capsaicin in pain research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel analgesic compounds is a cornerstone of pain research. While capsaicin has long been a valuable tool for studying nociceptive pathways and for its therapeutic applications, its intense pungency and potential for inducing hyperalgesia necessitate the exploration of alternatives. This guide provides a detailed comparison of umbellulone, a monoterpene found in the California bay laurel, and capsaicin, the pungent component of chili peppers, as potential tools in pain research. We present a comprehensive overview of their mechanisms of action, comparative experimental data, and detailed protocols for key analgesic assays.

At a Glance: this compound vs. Capsaicin

FeatureThis compoundCapsaicin
Primary Target Transient Receptor Potential Ankyrin 1 (TRPA1)[1][2][3]Transient Receptor Potential Vanilloid 1 (TRPV1)[4][5]
Mechanism Agonist of TRPA1, a channel involved in sensing noxious cold, chemical irritants, and inflammatory signals.[1][6]Agonist of TRPV1, a channel activated by heat, protons (low pH), and various endogenous lipids.[4][5]
Cellular Effect Induces calcium influx in TRPA1-expressing sensory neurons.[1]Induces calcium influx in TRPV1-expressing sensory neurons.[5]
Nociceptive Effect Can induce a painful, cold sensation and headache.[6]Produces a sensation of burning pain and heat.[4][5]
Analgesic Potential Potential for analgesia through desensitization of TRPA1 channels, though less studied than capsaicin.Well-established analgesic properties following initial nociceptive effects, mediated by TRPV1 desensitization and nerve terminal defunctionalization.[4]

Quantitative Comparison: Cellular and Molecular Effects

The following table summarizes key quantitative data from comparative studies on this compound and capsaicin. It is important to note that direct head-to-head in vivo analgesic studies in standardized pain models are limited. The data below is primarily from a study by Nassini et al. (2011) which provides a direct comparison of their effects on trigeminal ganglion neurons.

ParameterThis compoundCapsaicinReference
Target Receptor TRPA1TRPV1[1][4]
Half-maximal effective concentration (EC₅₀) for Ca²⁺ influx in rat trigeminal neurons 56.6 ± 8.3 µM~0.1 - 1 µM (in various cell types)[1]
Percentage of responsive mouse trigeminal neurons ~36% (100 µM)Not directly compared in the same study[2]
Calcitonin Gene-Related Peptide (CGRP) Release from rat dorsal spinal cord Concentration-dependent releaseKnown to induce CGRP release from sensory neurons[3][7]

Signaling Pathways

The distinct mechanisms of action of this compound and capsaicin are centered on their selective activation of TRPA1 and TRPV1 channels, respectively. These channels are crucial ion channels expressed on nociceptive sensory neurons.

G Signaling Pathways of this compound and Capsaicin cluster_0 This compound Pathway cluster_1 Capsaicin Pathway This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activates Ca_Influx_A1 Ca²⁺ Influx TRPA1->Ca_Influx_A1 Analgesia_A1 Potential Analgesia (Desensitization) TRPA1->Analgesia_A1 Prolonged activation leads to Neuron_Depol_A1 Neuronal Depolarization Ca_Influx_A1->Neuron_Depol_A1 CGRP_Release_A1 CGRP Release Neuron_Depol_A1->CGRP_Release_A1 Pain_Sensation_A1 Pain Sensation (Cold, Irritation) Neuron_Depol_A1->Pain_Sensation_A1 Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_Influx_V1 Ca²⁺ Influx TRPV1->Ca_Influx_V1 Analgesia_V1 Analgesia (Desensitization/Defunctionalization) TRPV1->Analgesia_V1 Prolonged activation leads to Neuron_Depol_V1 Neuronal Depolarization Ca_Influx_V1->Neuron_Depol_V1 CGRP_Release_V1 CGRP Release Neuron_Depol_V1->CGRP_Release_V1 Pain_Sensation_V1 Pain Sensation (Heat, Burning) Neuron_Depol_V1->Pain_Sensation_V1

Caption: Signaling pathways for this compound and capsaicin.

Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate analgesic compounds are provided below. These protocols can be adapted to compare the efficacy of this compound and capsaicin.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This model assesses visceral pain by inducing abdominal constrictions (writhing) with an intraperitoneal injection of acetic acid. It is particularly useful for evaluating peripherally acting analgesics.

Experimental Workflow:

start Start: Acclimatize Mice administer Administer Test Compound (e.g., this compound), Vehicle, or Positive Control (e.g., Capsaicin) start->administer wait Waiting Period (e.g., 30-60 min) administer->wait induce Induce Writhing: Inject 0.6% Acetic Acid (i.p.) wait->induce observe Observe and Count Writhing Behavior (for a set period, e.g., 20 min) induce->observe analyze Analyze Data: Compare writhing counts between groups observe->analyze end End analyze->end

Caption: Workflow for the acetic acid-induced writhing test.

Detailed Methodology:

  • Animals: Male Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Grouping: Divide the animals into groups (n=6-10 per group):

    • Vehicle control (e.g., saline with 1% Tween 80)

    • Positive control (e.g., a known analgesic like acetylsalicylic acid)

    • Test groups (different doses of this compound and/or capsaicin)

  • Drug Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Induction of Writhing: After a predetermined absorption time (e.g., 30 minutes for i.p., 60 minutes for oral), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a continuous period of 20-30 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity can be calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Hot Plate Test (Thermal Pain)

This test measures the response latency to a thermal stimulus, primarily evaluating centrally acting analgesics.

Experimental Workflow:

start Start: Acclimatize Mice/Rats baseline Measure Baseline Latency on Hot Plate start->baseline administer Administer Test Compound, Vehicle, or Positive Control baseline->administer test_intervals Test at Predetermined Intervals (e.g., 30, 60, 90, 120 min) administer->test_intervals measure Place Animal on Hot Plate (55 ± 0.5°C) and Record Latency to Respond (licking, jumping) test_intervals->measure cutoff Apply Cut-off Time (e.g., 30s) to Prevent Tissue Damage measure->cutoff analyze Analyze Data: Compare latencies to baseline and between groups measure->analyze end End analyze->end

Caption: Workflow for the hot plate test.

Detailed Methodology:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats.

  • Acclimatization: Acclimatize animals to the testing room.

  • Baseline Measurement: Place each animal on the hot plate and record the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compounds, vehicle, or a positive control (e.g., morphine).

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the different treatment groups. An increase in latency indicates an analgesic effect.

Von Frey Test (Mechanical Allodynia)

This test assesses mechanical sensitivity by applying calibrated filaments to the plantar surface of the paw. It is widely used to measure mechanical allodynia in models of neuropathic and inflammatory pain.

Experimental Workflow:

start Start: Acclimatize Animals in Testing Chambers baseline Determine Baseline Paw Withdrawal Threshold start->baseline induce_hyperalgesia Induce Hyperalgesia/Allodynia (Optional) (e.g., nerve injury, inflammation) baseline->induce_hyperalgesia administer Administer Test Compound, Vehicle, or Positive Control induce_hyperalgesia->administer test_intervals Test at Predetermined Intervals administer->test_intervals apply_filaments Apply von Frey Filaments of Increasing Force to the Plantar Paw Surface test_intervals->apply_filaments record_threshold Record the Force at which Paw Withdrawal Occurs apply_filaments->record_threshold analyze Analyze Data: Compare withdrawal thresholds record_threshold->analyze end End analyze->end

Caption: Workflow for the von Frey test.

Detailed Methodology:

  • Apparatus: A set of calibrated von Frey filaments of varying stiffness and a testing apparatus with a wire mesh floor that allows access to the animals' paws.

  • Animals: Mice or rats.

  • Acclimatization: Place animals in individual chambers on the mesh floor and allow them to acclimatize for at least 30-60 minutes.

  • Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.

  • Threshold Determination (Up-Down Method):

    • Start with a filament in the middle of the force range.

    • If there is no response, use the next filament with increasing force.

    • If there is a paw withdrawal response, use the next filament with decreasing force.

    • The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of responses.

  • Experimental Procedure:

    • Establish a baseline withdrawal threshold.

    • Induce a pain state if required (e.g., nerve ligation for neuropathic pain, injection of an inflammatory agent).

    • Administer the test compounds, vehicle, or positive control.

    • Measure the paw withdrawal threshold at different time points post-administration.

  • Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic or analgesic effect.

Conclusion and Future Directions

This compound presents an interesting alternative to capsaicin for pain research, primarily due to its distinct mechanism of action via the TRPA1 channel. This offers a valuable tool for dissecting the role of TRPA1 in various pain states, separate from the TRPV1-mediated effects of capsaicin. The available data indicates that this compound effectively activates sensory neurons and elicits CGRP release in a TRPA1-dependent manner.

However, a significant gap in the literature is the lack of direct, head-to-head comparisons of the in vivo analgesic efficacy of this compound and capsaicin in established models of thermal and mechanical pain. Future research should focus on conducting such comparative studies to fully elucidate the potential of this compound as an alternative analgesic research tool. Specifically, evaluating both compounds in the hot plate, von Frey, and writhing tests under identical experimental conditions would provide invaluable data for the field. Such studies will be crucial in determining the relative potency and efficacy of this compound and capsaicin in different pain modalities and will ultimately guide the development of novel, targeted analgesic therapies.

References

validation of Umbellulone's insecticidal activity against specific pests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of umbellulone, a monoterpene ketone and the major constituent of the essential oil of Umbellularia californica (California bay laurel). Its performance is evaluated against specific pests, with a focus on available experimental data. This document also explores the insecticidal properties of other components found in U. californica essential oil and offers a comparison with other botanical insecticides.

Efficacy of this compound and Umbellularia californica Essential Oil

Research has demonstrated the insecticidal and repellent properties of this compound and the essential oil of U. californica, primarily against the yellow fever mosquito, Aedes aegypti. The essential oil contains several bioactive compounds, with this compound being the most abundant.

A key study by Tabanca et al. (2013) provides a detailed analysis of the larvicidal and biting deterrent effects of U. californica essential oil and its isolated constituents. The findings from this research are summarized below.

Larvicidal Activity against Aedes aegypti

The essential oil of U. californica and its major components exhibited significant larvicidal activity against first-instar larvae of Aedes aegypti. The following table outlines the median lethal concentration (LD50) values, providing a quantitative measure of their toxicity.

CompoundLD50 (ppm)
(-)-Umbellulone38.6
Thymol17.6
p-Cymene28.9
Eucalyptol45.8
U. californica Essential Oil52.6

Data sourced from Tabanca et al. (2013)

Biting Deterrent Activity against Aedes aegypti

In addition to larvicidal effects, this compound and other components of U. californica essential oil have demonstrated biting deterrent properties against adult Aedes aegypti.

CompoundBiting Deterrence (% protection) at 10 µg/cm²
(-)-Umbellulone75%
Thymol80%
Eucalyptol65%
U. californica Essential Oil78%

Data sourced from Tabanca et al. (2013)

Comparison with Other Botanical Insecticides

While data on this compound's activity against a broader range of pests is limited, the insecticidal properties of other monoterpenes and essential oils are well-documented against various stored product and agricultural pests. For context, the following table presents the efficacy of other plant-derived compounds against common insect pests.

Pest SpeciesInsecticideEfficacy MetricValue
Sitophilus oryzae (Rice Weevil)Essential oil of Laurus nobilisFumigant toxicityActive
Tribolium castaneum (Red Flour Beetle)1,8-Cineole (Eucalyptol)Fumigant toxicityActive
Acanthoscelides obtectus (Bean Weevil)CarvacrolFumigant toxicityLC50: 0.25 µL/L air
Plodia interpunctella (Indian Meal Moth)LinaloolFumigant toxicityLC50: 10.4 µL/L air

Note: The efficacy of these compounds can vary significantly based on the experimental conditions.

Experimental Protocols

The following methodologies are based on the study by Tabanca et al. (2013) for the evaluation of larvicidal and biting deterrent activities.

Larvicidal Bioassay
  • Test Organism: First-instar larvae of Aedes aegypti.

  • Preparation of Test Solutions: Serial dilutions of the test compounds (this compound, essential oil, etc.) are prepared in a suitable solvent (e.g., ethanol).

  • Exposure: Twenty larvae are placed in a beaker containing 100 mL of distilled water. The test solution is then added to achieve the desired concentration.

  • Observation: Mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded.

  • Data Analysis: The median lethal concentration (LD50) is calculated using Probit analysis.

Biting Deterrent Bioassay
  • Test Organism: Adult female Aedes aegypti (5-12 days old).

  • Apparatus: A cage containing 200 hungry adult female mosquitoes.

  • Procedure: The forearms of a human volunteer are treated with the test compound dissolved in a solvent (e.g., ethanol) at a specific concentration. The treated forearm is then exposed to the mosquitoes in the cage for a 1-minute period.

  • Observation: The number of mosquitoes that bite the treated forearm is recorded. A control experiment with the solvent alone is also performed.

  • Data Analysis: Biting deterrence is calculated as the percentage reduction in bites on the treated arm compared to the control arm.

Mode of Action and Signaling Pathways

The precise insecticidal mode of action of this compound has not been definitively elucidated in insects. However, its known effect on the transient receptor potential ankyrin 1 (TRPA1) channel in mammals suggests a potential neurological mechanism. In insects, monoterpenes are generally considered to be neurotoxic, often affecting the octopaminergic and GABAergic systems. The TRPA1 channel is also present in insects and is involved in chemosensation and nociception, making it a plausible target for this compound.

Below is a conceptual diagram illustrating the potential signaling pathway for this compound's insecticidal action.

Umbellulone_Signaling_Pathway This compound This compound TRPA1 TRPA1 Channel (Insect Neuron) This compound->TRPA1 Binds to and activates Ion_Influx Cation Influx (e.g., Ca2+, Na+) TRPA1->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Neurotoxicity Neurotoxicity & Paralysis Depolarization->Neurotoxicity Causes Death Insect Death Neurotoxicity->Death Insecticidal_Activity_Workflow cluster_0 Preparation cluster_1 Bioassay cluster_2 Analysis cluster_3 Conclusion Test_Compound Test Compound (e.g., this compound) Dose_Response Dose-Response Assay (e.g., Fumigant, Contact) Test_Compound->Dose_Response Pest_Culture Insect Pest Culture Pest_Culture->Dose_Response Data_Collection Mortality/Repellency Data Collection Dose_Response->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit for LC50) Data_Collection->Statistical_Analysis Comparison Comparison with Controls & Alternatives Statistical_Analysis->Comparison Efficacy_Determination Determination of Insecticidal Efficacy Comparison->Efficacy_Determination

A Mechanistic Dissection of Environmental Headache Triggers: Umbellulone, Weather, and Light

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Headaches, a near-universal ailment, can be triggered by a wide array of environmental factors. For susceptible individuals, a change in the weather, exposure to bright light, or even the scent of a particular plant can precipitate debilitating pain. Understanding the distinct molecular and physiological pathways activated by these triggers is paramount for the development of targeted and effective therapeutics. This guide provides a mechanistic comparison of three prominent environmental headache triggers: the volatile monoterpene umbellulone , found in the California bay laurel tree; meteorological changes , particularly shifts in barometric pressure; and light exposure .

Core Mechanisms at a Glance

While all three triggers can culminate in the sensation of a headache, their initiating mechanisms diverge significantly. This compound and other chemical irritants primarily act on the trigeminal sensory nerves via the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. In contrast, weather-related headaches are thought to be driven by physical pressure changes affecting the sinuses and cerebrovascular system. Light-induced headaches involve a specialized neural pathway originating in the retina and projecting to pain-modulating centers in the brain.

Quantitative Comparison of Trigger Effects

The following table summarizes available quantitative data from preclinical studies, offering a comparative view of the biological responses elicited by each trigger. It is important to note that these data are from disparate studies and may not be directly comparable due to differing experimental conditions.

ParameterThis compoundWeather (Barometric Pressure)Light Exposure
Primary Molecular Target TRPA1 Ion ChannelMechanoreceptors in sinuses and blood vesselsIntrinsically Photosensitive Retinal Ganglion Cells (ipRGCs)
Key Signaling Mediator Calcitonin Gene-Related Peptide (CGRP)Serotonin (proposed)Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), CGRP
Half Maximal Effective Concentration (EC50) for TRPA1 Activation 11.6 ± 1.8 µM (rat trigeminal ganglia neurons)[1]Not ApplicableNot Applicable
CGRP Release This compound (100 µM) evokes a significant, calcium-dependent release of CGRP from rodent trigeminal nerve terminals in the dura mater.[2][3]A drop in barometric pressure of more than 5 hPa was associated with an increased frequency of migraine attacks, though direct CGRP measurements in response to pressure changes are limited.[4]Intracerebroventricular injection of CGRP in mice enhances light-aversive behavior, suggesting a role for CGRP in photophobia.[5][6][7]
Meningeal Blood Flow Intranasal or intravenous administration of this compound dose-dependently increases rat meningeal blood flow, a response inhibited by TRPA1 and CGRP receptor antagonists.[2][3]Changes in barometric pressure are theorized to alter cerebral blood flow, but direct, quantitative data linking specific pressure changes to meningeal blood flow alterations in headache models are not readily available.[8]Not a direct initiator of changes in meningeal blood flow in the same manner as vasodilators, but light can exacerbate headache, which is associated with such changes.
Behavioral Response in Animal Models Induces nociceptive behavior (e.g., facial grooming) in wild-type mice, but not in TRPA1 deficient mice.[2][3]Animal models for weather-induced headache are not well-established due to the difficulty in replicating atmospheric changes in a controlled laboratory setting.[9]Induces light-aversive behavior in mice, a surrogate for photophobia.[2][10]

Signaling Pathways and Experimental Workflows

To visually delineate the distinct mechanisms, the following diagrams, generated using the DOT language, illustrate the signaling pathways for each trigger and a typical experimental workflow for studying TRPA1 activation.

This compound-Induced Headache Pathway

Umbellulone_Pathway This compound This compound TRPA1 TRPA1 Channel (on Trigeminal Nerve) This compound->TRPA1 Activates Ca_Influx Ca²+ Influx TRPA1->Ca_Influx Opens Neuron_Activation Trigeminal Neuron Activation Ca_Influx->Neuron_Activation CGRP_Release CGRP Release Neuron_Activation->CGRP_Release Pain_Signal Pain Signal to Brain Neuron_Activation->Pain_Signal Vasodilation Meningeal Vasodilation CGRP_Release->Vasodilation Vasodilation->Pain_Signal Headache Headache Pain_Signal->Headache

This compound activates the TRPA1 channel on trigeminal neurons, leading to CGRP release and headache.
Weather-Induced Headache Pathway (Proposed)

Weather_Pathway Baro_Pressure Barometric Pressure Change Sinus_Pressure Sinus Pressure Imbalance Baro_Pressure->Sinus_Pressure Vessel_Pressure Cerebrovascular Pressure Change Baro_Pressure->Vessel_Pressure Inflammation Inflammation Sinus_Pressure->Inflammation Blood_Flow Altered Blood Flow Vessel_Pressure->Blood_Flow Nerve_Irritation Trigeminal Nerve Irritation Inflammation->Nerve_Irritation Blood_Flow->Nerve_Irritation Pain_Signal Pain Signal to Brain Nerve_Irritation->Pain_Signal Headache Headache Pain_Signal->Headache

Changes in barometric pressure are thought to induce headaches via sinus and vascular mechanisms.
Light-Induced Headache Pathway

Light_Pathway Light Light Exposure ipRGCs ipRGCs in Retina Light->ipRGCs Activates Thalamus Dura-Sensitive Thalamic Neurons ipRGCs->Thalamus Signals to Cortex Somatosensory/Visual Cortex Thalamus->Cortex Projects to Pain_Modulation Modulation of Pain Perception Cortex->Pain_Modulation Headache Headache Exacerbation Pain_Modulation->Headache

Light activates ipRGCs, which signal to thalamic neurons, modulating pain perception and exacerbating headache.
Experimental Workflow: In Vitro TRPA1 Activation Assay

TRPA1_Workflow Cell_Culture Culture HEK293 cells expressing TRPA1 Calcium_Imaging Load cells with Ca²+ indicator (e.g., Fura-2) Cell_Culture->Calcium_Imaging Stimulation Apply this compound (or other agonist) Calcium_Imaging->Stimulation Measurement Measure intracellular Ca²+ concentration changes Stimulation->Measurement Analysis Analyze dose-response and calculate EC50 Measurement->Analysis

A typical workflow for assessing TRPA1 channel activation by this compound in vitro.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Analysis of this compound's Effect on TRPA1

Objective: To measure the ion currents through the TRPA1 channel in response to this compound application.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing human TRPA1 are cultured on glass coverslips.

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution (in mM: 150 NaCl, 6 KCl, 1 MgCl₂, 1.5 CaCl₂, 10 HEPES, 10 D-glucose, adjusted to pH 7.4 with NaOH).[1]

    • Patch pipettes (3-5 MΩ resistance) are filled with an intracellular solution (in mM: 100 K-Aspartate, 40 KCl, 2 MgCl₂, 4 Na₂-ATP, 5 EGTA, and 1.2 CaCl₂ to buffer free Ca²⁺ at 50 nM, 10 HEPES, adjusted to pH 7.2 with KOH).[1]

    • The whole-cell configuration of the patch-clamp technique is established.

    • Cells are voltage-clamped at a holding potential of 0 mV.

    • Ionic currents are elicited by applying 400 ms voltage ramps from -100 mV to +100 mV every 2 seconds.[1]

  • This compound Application: this compound, dissolved in an appropriate solvent (e.g., DMSO, final concentration <0.1%), is applied to the cells via the perfusion system at various concentrations.

  • Data Acquisition and Analysis:

    • Currents are recorded using an amplifier and acquisition software.

    • The current density (pA/pF) is calculated to normalize for cell size.

    • Dose-response curves are generated by plotting the current density against the this compound concentration, and the EC50 is calculated.

In Vitro CGRP Release Assay from Rodent Dura Mater

Objective: To quantify the release of CGRP from trigeminal nerve endings in the dura mater following stimulation with this compound.

Methodology:

  • Tissue Preparation:

    • Rodents (rats or mice) are euthanized, and the skulls are removed.

    • The skulls are hemisected, and the brain is carefully removed, leaving the dura mater intact within the skull halves.

  • Incubation and Stimulation:

    • The hemisected skulls are placed in a 24-well plate containing a synthetic interstitial fluid (SIF).

    • The tissue is pre-incubated to establish a basal CGRP release level.

    • The SIF is replaced with a solution containing this compound at a specific concentration. A vehicle control is run in parallel.

    • The tissue is incubated for a defined period (e.g., 30 minutes).

  • Sample Collection and Analysis:

    • The supernatant (containing released CGRP) is collected.

    • The concentration of CGRP in the supernatant is measured using a commercially available enzyme immunoassay (EIA) kit.

    • The amount of CGRP released is typically expressed as fmol per half-dura.

Animal Model of Light-Aversive Behavior

Objective: To assess photophobia in rodents as a surrogate for light-induced headache.

Methodology:

  • Apparatus: A standard light/dark box is used, consisting of two compartments: one brightly lit and one dark.

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • Mice are placed in the center of the light compartment.

    • The animal's movement between the two compartments is tracked for a set duration (e.g., 10 minutes) using an automated system.

  • Data Analysis:

    • The primary endpoint is the time spent in the light compartment versus the dark compartment. A significant preference for the dark compartment is indicative of light-aversive behavior.

    • Other parameters, such as the number of transitions between compartments and locomotor activity, are also analyzed.

    • This model can be used to test the effects of potential therapeutics on light aversion.

Mechanistic Deep Dive

This compound and Other TRPA1 Agonists

The primary mechanism of this compound-induced headache is the activation of the TRPA1 ion channel, a member of the transient receptor potential family.[2][3] TRPA1 is highly expressed on a subset of primary sensory neurons of the trigeminal ganglion, which innervate the meninges.[11] this compound, being a reactive electrophile, is thought to covalently modify cysteine residues on the intracellular domain of the TRPA1 channel, leading to its opening.[12]

This channel opening results in an influx of cations, primarily Ca²⁺, which depolarizes the neuron and triggers the release of neuropeptides, most notably CGRP.[2][3] CGRP is a potent vasodilator and is considered a key molecule in the pathophysiology of migraine.[13] The release of CGRP in the meninges leads to vasodilation of the dural blood vessels and the subsequent activation of nociceptive pathways, which is perceived as pain.[2][3] This mechanism is not unique to this compound; other environmental irritants known to trigger headaches, such as acrolein (found in cigarette smoke) and formaldehyde, are also TRPA1 agonists and are believed to act through the same pathway.[13]

Weather-Related Triggers

The mechanisms underlying weather-related headaches are less well-defined at the molecular level but are thought to be primarily mechanical. The leading hypothesis centers on changes in barometric pressure.[8]

  • Sinus Pressure: A rapid drop in barometric pressure can create a pressure differential between the air-filled sinus cavities and the surrounding atmosphere, leading to inflammation and irritation of the trigeminal nerve endings that innervate the sinuses.[5]

  • Cerebrovascular Effects: Changes in atmospheric pressure may also affect the tone of blood vessels in and around the brain.[5][8] This could lead to vasodilation or constriction, which in susceptible individuals, could trigger a headache. Some theories propose that these vascular changes could lead to an imbalance in brain chemicals like serotonin, which is implicated in migraine.[7][8]

Light as a Headache Trigger

Light, particularly bright or flickering light, is a well-known trigger and exacerbating factor for migraine. The mechanism does not involve direct activation of meningeal nociceptors but rather a specialized neural pathway.

  • Intrinsically Photosensitive Retinal Ganglion Cells (ipRGCs): A specific subset of retinal ganglion cells that express the photopigment melanopsin are intrinsically photosensitive.[14] These cells are distinct from rods and cones, which are responsible for vision.

  • Thalamocortical Pathway: ipRGCs project directly to various brain regions, including the posterior thalamus. Here, they synapse on dura-sensitive neurons that also receive nociceptive input from the meninges.[15] The activation of these thalamic neurons by light can modulate the perception of headache pain, often making it more intense.

  • Cortical Spreading Depression: In migraine with aura, light can trigger cortical spreading depression (CSD), a wave of neuronal and glial depolarization that moves across the cerebral cortex and is associated with the visual and sensory disturbances of the aura phase.

Odor-Induced Headaches: Beyond TRPA1

While some odorous compounds trigger headaches via TRPA1 activation, many others do so through mechanisms that are not as clearly defined. In migraineurs, a condition known as osmophobia, or an aversion to smells, is common.[13][16] This suggests a central nervous system component to odor-triggered headaches.

  • Olfactory Bulb and Limbic System: Studies have shown anatomical and functional differences in the olfactory bulb and other olfactory processing regions of the brain in migraineurs.[14][17] It is hypothesized that in these individuals, certain odors may lead to hyperexcitability in olfactory and limbic areas, which can then trigger headache pathways. The precise molecular signaling cascade from olfactory receptor activation to trigeminal nociception in these non-TRPA1 mediated cases remains an active area of research.

Conclusion

Environmental headache triggers operate through diverse and distinct mechanistic pathways. This compound and other chemical irritants engage a well-defined molecular target, TRPA1, leading to CGRP-mediated trigeminal activation. In contrast, weather-related triggers appear to act through physical pressure changes, while light-induced headaches are mediated by a specialized neuro-optic pathway. A deeper understanding of these disparate mechanisms is crucial for the development of novel therapeutic strategies that can be tailored to the specific triggers that affect individual patients. Further research is needed to fully elucidate the molecular underpinnings of non-TRPA1 mediated odor-induced headaches and to obtain more direct comparative data on the downstream effects of these various environmental triggers.

References

Safety Operating Guide

Proper Disposal of Umbellulone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical procedures for the proper disposal of umbellulone in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

This compound, a monoterpene ketone, is classified as a combustible solid with acute oral toxicity. Proper handling and disposal are critical to mitigate potential health hazards, including severe headaches and respiratory irritation. The following procedures outline the necessary steps for the safe management of this compound waste.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust or vapors.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust when handling the solid form of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available Safety Data Sheets (SDS).

PropertyValue
GHS Classification Acute Toxicity, Oral (Category 4)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Storage Class 11: Combustible Solids[1]
Water Hazard Class WGK 3 (Germany)[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid, liquid, or contaminated labware).

Disposal of Solid this compound Waste
  • Collection: Collect pure this compound or residues in a clearly labeled, sealed container. The container should be compatible with chemical waste and properly marked as "Hazardous Waste."

  • Labeling: The label must include the name "this compound," the associated hazards (e.g., "Combustible," "Acutely Toxic"), and the date of accumulation.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of solid this compound in regular laboratory trash.

Disposal of this compound Solutions
  • Collection: Collect liquid waste containing this compound in a sealed, leak-proof container. The container must be clearly labeled as "Hazardous Waste."

  • Labeling: The label should specify the contents, including "this compound" and the solvent used, along with the approximate concentration. Indicate all relevant hazards.

  • Storage: Store the container in a designated hazardous waste area, ensuring it is segregated from incompatible chemicals.

  • Disposal: The waste must be disposed of through a certified hazardous waste contractor. Do not pour this compound solutions down the drain.

Disposal of Contaminated Labware and Materials
  • Decontamination: Whenever possible, decontaminate labware (e.g., glassware) by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous liquid waste.

  • Collection of Non-Decontaminated Materials: For items that cannot be decontaminated (e.g., pipette tips, gloves, paper towels), place them in a sealed, puncture-resistant container lined with a plastic bag.

  • Labeling: Label the container as "Hazardous Waste" and specify "this compound Contaminated Debris."

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

This compound-Induced Headache Signaling Pathway

This compound is known to induce headaches through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel on trigeminal sensory neurons. The following diagram illustrates this signaling pathway.

Umbellulone_Signaling_Pathway This compound This compound TRPA1 TRPA1 Channel (on Trigeminal Neuron) This compound->TRPA1 Activates Ca_Influx Ca²+ Influx TRPA1->Ca_Influx Leads to Neuron_Activation Neuron Activation & CGRP Release Ca_Influx->Neuron_Activation Vasodilation Vasodilation of Meningeal Blood Vessels Neuron_Activation->Vasodilation Causes Headache Headache Vasodilation->Headache Results in

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Umbellulone
Reactant of Route 2
Umbellulone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.